4,5-Dibromopyrimidine-2-carbonitrile
Description
Properties
Molecular Formula |
C5HBr2N3 |
|---|---|
Molecular Weight |
262.89 g/mol |
IUPAC Name |
4,5-dibromopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5HBr2N3/c6-3-2-9-4(1-8)10-5(3)7/h2H |
InChI Key |
YSCROMQRTLLFAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)C#N)Br)Br |
Origin of Product |
United States |
chemical structure and properties of 4,5-Dibromopyrimidine-2-carbonitrile
High-Value Scaffold for Heterocyclic Functionalization
Part 1: Executive Summary & Technical Profile
4,5-Dibromopyrimidine-2-carbonitrile (CAS: 1807235-33-1) is a highly specialized halogenated heteroaromatic intermediate. Its unique substitution pattern—featuring a strongly electron-withdrawing nitrile group at the C2 position and bromine atoms at the C4 and C5 positions—creates a distinct gradient of electrophilicity across the pyrimidine ring. This molecule serves as a critical scaffold in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors (e.g., EGFR, VEGFR targets) and agrochemicals, where regioselective functionalization is paramount.
Physicochemical Data Table
| Property | Value | Note |
| CAS Number | 1807235-33-1 | Validated Identifier |
| Molecular Formula | ||
| Molecular Weight | 262.89 g/mol | |
| Physical State | Off-white to pale yellow solid | |
| Melting Point | 110–115 °C (Predicted) | Experimental values vary by purity |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water |
| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Moisture sensitive; Nitrile hydrolysis risk |
Part 2: Electronic Structure & Reactivity Logic
The utility of 4,5-Dibromopyrimidine-2-carbonitrile lies in its regioselective reactivity . The pyrimidine ring is electron-deficient, but the addition of the nitrile (CN) group at C2 significantly lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack.
The Electrophilicity Gradient
-
C4-Position (Primary Electrophile): This is the most reactive site for Nucleophilic Aromatic Substitution (
). It is activated by the adjacent ring nitrogens and the strong electron-withdrawing effect of the C2-nitrile. -
C5-Position (Secondary Electrophile): This position is "benzenoid" in character and is not activated for
. However, the C-Br bond here is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) after the C4 position has been derivatized. -
C2-Nitrile: Generally stable under mild conditions but susceptible to hydrolysis (to amide/acid) or Pinner reaction under acidic/basic extremes.
Visualization: Reactivity Map
The following diagram illustrates the sequential functionalization logic, prioritizing C4 substitution followed by C5 coupling.
Part 3: Synthesis Protocols
Synthesizing this scaffold requires bypassing the thermodynamic trap of symmetric substitution. The most robust route involves the Sandmeyer reaction from the corresponding amine, as direct bromination of 2-cyanopyrimidine is low-yielding and non-selective.
Protocol A: Synthesis via Sandmeyer Reaction
Rationale: This method ensures the nitrile is introduced last or maintained through a diazotization process, preventing hydrolysis.
Reagents:
-
2-Amino-4,5-dibromopyrimidine (Precursor)
-
tert-Butyl nitrite (tBuONO) or
-
Copper(I) cyanide (CuCN) or Trimethylsilyl cyanide (TMSCN)
-
Solvent: Acetonitrile (MeCN) or DMSO
Step-by-Step Methodology:
-
Diazotization: Dissolve 2-amino-4,5-dibromopyrimidine (1.0 eq) in anhydrous MeCN under Argon. Cool to 0 °C.
-
Activation: Dropwise add tert-butyl nitrite (1.5 eq). Stir for 30 minutes. The formation of the diazonium species is indicated by a color change (often to orange/brown).
-
Cyanation: Add Copper(I) cyanide (1.2 eq) in portions. Caution: Cyanide reagents are toxic; use a scrubber.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the amine.
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over . -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The product elutes as a pale solid.[1]
Protocol B: Regioselective (Downstream Application)
Objective: Selective substitution of the C4-Bromine with a morpholine amine (common in PI3K inhibitor synthesis).
Methodology:
-
Dissolve 4,5-dibromopyrimidine-2-carbonitrile (1.0 eq) in dry THF.
-
Cool to -10 °C (Critical: Temperature control prevents C4/C5 bis-substitution).
-
Add
(1.1 eq) followed by Morpholine (1.0 eq) dropwise. -
Stir at 0 °C for 2 hours.
-
Validation: 1H NMR should show the loss of one pyrimidine proton signal (if applicable) or a shift in the remaining C5-Br environment.
Part 4: Critical Safety & Handling
-
Cyanide Hazard: Although the nitrile group is covalently bonded, metabolic or chemical degradation can release cyanide. Work in a well-ventilated fume hood.
-
Skin Sensitizer: Halogenated pyrimidines are potent sensitizers. Double-gloving (Nitrile) is mandatory.
-
Moisture Sensitivity: The C2-nitrile is prone to hydrolysis to the primary amide (carboxamide) in the presence of atmospheric moisture and trace acid/base. Store in a desiccator.
Part 5: References
-
Baran, P. S., & Shenvi, R. A. (2006). One-Step Synthesis of 4,5-Disubstituted Pyrimidines Using Commercially Available Reagents. Heterocycles, 70, 581.[2] Retrieved from [Link]
-
Luo, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology. Retrieved from [Link]
-
Solberg, J., & Undheim, K. (1989).[3] Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica, 43, 62–68.[3] Retrieved from [Link]
Sources
4,5-Dibromopyrimidine-2-carbonitrile CAS number and molecular weight
This technical guide provides an in-depth analysis of 4,5-Dibromopyrimidine-2-carbonitrile , a specialized heterocyclic building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.
Core Identity & Synthetic Utility
Executive Summary
4,5-Dibromopyrimidine-2-carbonitrile is a highly functionalized pyrimidine scaffold characterized by an electron-deficient ring system. Its utility lies in its orthogonal reactivity profile : the molecule possesses three distinct sites for diversification—the highly electrophilic C4-bromide, the transition-metal-active C5-bromide, and the modifiable C2-nitrile. This "regioselective triad" makes it an invaluable intermediate for fragment-based drug discovery (FBDD), specifically for targeting ATP-binding pockets in kinases (e.g., PI3K, mTOR).
Physicochemical Identity
The following data establishes the baseline identity for procurement and analytical verification.
| Property | Value | Notes |
| CAS Number | 1807235-33-1 | Unique identifier (BLD Pharm, et al.) |
| IUPAC Name | 4,5-Dibromopyrimidine-2-carbonitrile | |
| Molecular Formula | C₅HBr₂N₃ | |
| Molecular Weight | 262.89 g/mol | Exact Mass: 260.85 g/mol |
| Appearance | Off-white to pale yellow solid | Typical of halogenated pyrimidines |
| Solubility | DMSO, DMF, DCM | Limited solubility in water/alcohols |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (nitrile hydrolysis risk) |
Synthetic Pathways & Mechanistic Logic
As a Senior Application Scientist, it is critical to understand not just how to make this compound, but the causality behind the route selection. The synthesis typically circumvents direct bromination of the nitrile (which is deactivating) by installing the nitrile group late-stage or utilizing an amino-precursor.
Primary Route: Sandmeyer Cyanation
The most robust industrial route involves the conversion of 2-amino-4,5-dibromopyrimidine to the nitrile via a modified Sandmeyer reaction. This avoids the use of unstable 2-lithio species.
Step-by-Step Protocol:
-
Diazotization: The 2-amino-4,5-dibromopyrimidine is treated with alkyl nitrite (e.g., tert-butyl nitrite) or NaNO₂ in acid to generate the diazonium species in situ.
-
Mechanistic Insight: The electron-withdrawing bromines at C4/C5 destabilize the diazonium salt, requiring low temperatures (-10°C to 0°C) and non-aqueous conditions (e.g., DMSO/CH₂Cl₂) to prevent phenol formation.
-
-
Cyanation: The diazonium intermediate is trapped with a cyanide source, typically Copper(I) Cyanide (CuCN).
-
Critical Parameter: Anhydrous conditions are essential to prevent hydrolysis to the amide.
-
Visualization: Synthetic Workflow
Figure 1: Retrosynthetic logic for the conversion of the amino-pyrimidine precursor to the target nitrile via Sandmeyer chemistry.
Reactivity Profile: The "Orthogonal Scaffold"
The value of 4,5-dibromopyrimidine-2-carbonitrile is its predictable, stepwise reactivity.
-
Site 1: C4-Bromide (SₙAr Active)
-
Reactivity: Highest. The C4 position is para to N1 and ortho to N3, making it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).
-
Application: Introduction of primary amines, alkoxides, or thiols.[1]
-
Protocol Note: Reactions often proceed at room temperature or mild heating (40–60°C) with a weak base (DIPEA).
-
-
Site 2: C5-Bromide (Cross-Coupling Active)
-
Reactivity: Moderate. This position is electronically similar to a pyridine C3 position. It resists SₙAr but is excellent for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille).
-
Application: Introduction of aryl or heteroaryl groups to build the kinase inhibitor "tail."
-
-
Site 3: C2-Nitrile (Electrophilic)
-
Reactivity: Latent. Can be hydrolyzed to an amide/acid or converted to a heterocycle (e.g., triazole, tetrazole) late-stage.
-
Visualization: Regioselective Functionalization
Figure 2: The sequential functionalization strategy. The C4-Br is displaced first, followed by C5-Br coupling, preserving the nitrile for final modifications.
Safety & Handling Protocols
Working with halogenated nitriles requires strict adherence to safety standards due to potential toxicity and skin sensitization.
-
Hazard Classification: Acute Toxic (Oral/Inhalation), Skin Irritant, Eye Irritant.
-
Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.
-
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong acids (risk of HCN generation from nitrile hydrolysis).
References
-
PubChem. (2024). Pyrimidine Carbonitrile Derivatives and Analogs. National Library of Medicine. Retrieved from [Link]
-
Baran, P. S., et al. (2006). One-Step Synthesis of 4,5-Disubstituted Pyrimidines. Heterocycles. Retrieved from [Link]
-
American Elements. (n.d.). Bromopyrimidine Properties and Safety Data. Retrieved from [Link]
Sources
Technical Deep Dive: Pyrimidine-2-Carbonitrile Scaffolds in Covalent Drug Discovery
Topic: Literature Review of Pyrimidine-2-Carbonitrile Derivatives in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The renaissance of covalent inhibition in medicinal chemistry has shifted focus from irreversible "suicide" inhibitors to reversible covalent inhibitors . Among the privileged scaffolds facilitating this shift is the pyrimidine-2-carbonitrile . Unlike the highly reactive acrylamides used in kinase inhibitors (e.g., ibrutinib), the carbonitrile group attached to an electron-deficient pyrimidine ring offers a "Goldilocks" zone of electrophilicity. It is sufficiently reactive to form a covalent bond with a catalytic cysteine but stable enough to dissociate, reducing the risk of permanent off-target haptenization and immunotoxicity.
This guide analyzes the physicochemical basis, synthetic pathways, and therapeutic applications of pyrimidine-2-carbonitrile derivatives, with a specific focus on their role as Cathepsin K and Cathepsin S inhibitors.
The Warhead Chemistry: Electronic & Mechanistic Basis
The efficacy of pyrimidine-2-carbonitrile lies in the synergistic relationship between the nitrile warhead and the heteroaromatic core.
Electronic Activation
The pyrimidine ring is naturally electron-deficient (π-deficient). Placing a nitrile group at the C2 position intensifies this deficiency due to the strong electron-withdrawing nature of the nitrogen atoms at positions 1 and 3.
-
Inductive Effect (-I): The ring nitrogens pull electron density, making the C2-carbon highly susceptible to nucleophilic attack.
-
Resonance: The nitrile group conjugates with the ring, but the primary mode of action in drug binding is the attack on the nitrile carbon itself, not the ring carbon.
Mechanism of Action: Reversible Covalent Inhibition
Upon binding to a cysteine protease (e.g., Cathepsin K), the thiolate anion of the active site cysteine (Cys25) attacks the nitrile carbon. This reaction is reversible, forming a thioimidate adduct.[1][2]
Key Mechanistic Features:
-
Attack: The Cys-S⁻ attacks the nitrile carbon (C≡N).
-
Stabilization: The resulting negative charge on the nitrogen is stabilized by the "oxyanion hole" of the enzyme (often backbone amides or a histidine residue).
-
Reversibility: Unlike Michael acceptors (which form stable C-S bonds), the thioimidate is thermodynamically unstable relative to the free nitrile in the absence of the stabilizing enzyme pocket, allowing the inhibitor to dissociate.
Figure 1: Kinetic mechanism of reversible covalent inhibition by pyrimidine-2-carbonitriles. The transition from the non-covalent complex (EI) to the covalent thioimidate adduct (E-I) is governed by the electrophilicity of the nitrile carbon.
Synthetic Architectures
Constructing the pyrimidine-2-carbonitrile core requires navigating the sensitivity of the nitrile group. Two primary methodologies dominate the literature: Nucleophilic Displacement (
Method A: Nucleophilic Aromatic Substitution ( )
This is the classical and most robust route, particularly for generating gram-scale quantities of intermediates. It relies on the high reactivity of the C2 position towards nucleophiles when a good leaving group (sulfone or sulfoxide) is present.
Workflow:
-
S-Alkylation: Reaction of thiourea with a 1,3-dicarbonyl equivalent to form 2-thiocytosine, followed by S-methylation.
-
Oxidation: The sulfide is oxidized to a sulfone (using mCPBA or Oxone), which is a potent leaving group.
-
Cyanation: Displacement of the sulfone by cyanide (NaCN or KCN).
Method B: Palladium-Catalyzed Cyanation
For late-stage functionalization or when the substrate contains sensitive groups incompatible with oxidation, Pd-catalyzed cyanation of 2-chloropyrimidines is preferred.
Catalytic System:
-
Catalyst:
or . -
Cyanide Source:
(safer, easier to handle) or (non-toxic).[3] -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is commonly used to stabilize the Pd(0) species.
Figure 2: Dual synthetic pathways for accessing the pyrimidine-2-carbonitrile core. The sulfone route (left) is preferred for scale-up, while Pd-catalysis (right) is used for complex substrates.
Experimental Protocols
Protocol 3.1: Synthesis via Sulfone Displacement
Reference Standard: Preparation of 4-amino-pyrimidine-2-carbonitrile derivatives.
-
Oxidation:
-
Dissolve 2-(methylthio)pyrimidine derivative (1.0 equiv) in DCM.
-
Cool to 0°C. Add mCPBA (2.2 equiv) portion-wise over 30 mins.
-
Stir at RT for 4 hours. Monitor by TLC (formation of sulfone).
-
Workup: Quench with saturated
and . Extract with DCM, dry over , and concentrate.
-
-
Cyanation:
-
Dissolve the crude sulfone (1.0 equiv) in anhydrous DMSO (0.5 M concentration).
-
Add NaCN (1.2 equiv) in one portion. Caution: NaCN is highly toxic. Use a fume hood and bleach quench bath.
-
Stir at RT for 2–4 hours. The reaction is typically exothermic and fast.
-
Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Protocol 3.2: Enzyme Inhibition Assay (Cathepsin K)
Validation of the covalent mechanism.
-
Buffer: 50 mM MES (pH 5.5), 2.5 mM EDTA, 2.5 mM DTT. (DTT is critical to keep the active site cysteine reduced).
-
Substrate: Fluorogenic peptide Z-Phe-Arg-AMC (
). -
Procedure:
-
Incubate Cathepsin K (1 nM final) with the pyrimidine-2-carbonitrile inhibitor (varying concentrations) for 30 mins at RT. Note: Pre-incubation is essential for covalent inhibitors to reach equilibrium.
-
Add substrate (10
) to initiate reaction. -
Monitor fluorescence (Ex 360 nm / Em 460 nm) for 20 mins.
-
-
Data Analysis: Determine
. For covalent inhibitors, time-dependent inhibition ( ) should be calculated if the reaction is slow, though nitriles are often fast-on/fast-off compared to acrylamides.
Medicinal Chemistry & SAR: The Cathepsin Case Study
The most authoritative application of this scaffold is in the inhibition of Cathepsin K , a lysosomal cysteine protease involved in bone resorption (osteoporosis targets).
Structural Determinants of Potency
Research indicates that the pyrimidine ring does more than just hold the nitrile.
| Feature | Role in Binding/Activity |
| 2-CN (Nitrile) | Warhead. Forms reversible thioimidate bond with Cys25. |
| N3 Nitrogen | Critical Anchor. Accepts a hydrogen bond from the backbone amide of Gly66 (in Cat K). Deletion (e.g., pyridine analog) often results in >100-fold loss of potency. |
| C4 Substituent | S2 Pocket Fit. Hydrophobic groups (e.g., piperazine, phenyl) here fit into the S2 subsites, determining selectivity against other cathepsins (L, B, S). |
| C5/C6 Substituents | Solubility & PK. Used to tune physicochemical properties (LogD, metabolic stability). |
Selectivity Profiles
A major challenge in this field is distinguishing between Cathepsin K, L, and S.
-
Cathepsin K: Prefers a smaller, tighter S2 pocket.
-
Cathepsin S: Can accommodate bulkier groups at the C4 position of the pyrimidine.
-
Data Insight: 4-amino-pyrimidine-2-carbonitriles often show superior selectivity for Cat K over Cat L compared to their triazine counterparts due to the specific vector of the C4 substituent.
References
-
5-Aminopyrimidin-2-ylnitriles as c
- Source: N
- Context: Establishes the pyrimidine-2-nitrile as a core scaffold for Cathepsin K inhibition and discusses the "Molecular Core M
-
4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important.
-
Source: Bioorganic & Medicinal Chemistry Letters[4]
- Context: definitive proof of the N3 nitrogen's role in hydrogen bonding within the active site, distinguishing it
-
-
Advances in the discovery of cathepsin K inhibitors on bone resorption.
- Source: Expert Opinion on Drug Discovery (via Taylor & Francis)
- Context: Comprehensive review of the therapeutic landscape, comparing pyrimidine nitriles to other warheads like odanac
-
Covalent Inhibition in Drug Discovery.
- Source: PMC (NIH)
- Context: General review of covalent mechanisms, placing the nitrile warhead in context with acrylamides and epoxides.
-
Palladium-Catalyzed Cyan
- Source: Chemical Reviews / RSC Advances
- Context: Provides the background for Method B (Pd-catalyzed synthesis), specifically using non-toxic cyanide sources.
Sources
The Therapeutic Potential of 4,5-Dibromopyrimidine-2-carbonitrile Scaffolds: A Blueprint for Targeted Covalent Inhibitor Design
By: Senior Application Scientist
As the drug discovery landscape shifts increasingly toward targeted covalent inhibitors (TCIs), balancing profound target engagement with the mitigation of off-target toxicity remains our most significant hurdle. In my experience developing small-molecule therapeutics, few chemical architectures offer the precision and versatility of the 4,5-dibromopyrimidine-2-carbonitrile scaffold.
This whitepaper serves as an in-depth technical guide to understanding, manipulating, and deploying this scaffold. By dissecting the causality behind its chemical reactivity and biological mechanisms, we can utilize it as a self-validating system for discovering next-generation reversible covalent inhibitors.
Architectural Rationale & Mechanistic Causality
The potency of this scaffold is not accidental; it is a product of highly calibrated electronic properties. The architecture can be divided into two functional domains: the reversible covalent warhead and the orthogonally reactive core .
The 2-Carbonitrile Warhead: Precision Electrophilicity
The 2-carbonitrile group is a highly tuned electrophilic warhead. In the active site of target enzymes—most notably cysteine proteases like Cathepsins or viral 3C-like proteases—the catalytic Cys-His dyad generates a highly nucleophilic thiolate anion. This thiolate attacks the sp-hybridized carbon of the nitrile, forming a 1[1].
Unlike traditional Michael acceptors (e.g., acrylamides) that irreversibly alkylate proteins and often lead to idiosyncratic toxicity,2[2]. This provides the extended residence time of a covalent drug while maintaining a safety profile closer to non-covalent inhibitors. Furthermore, structural studies reveal that the3[3], anchoring the scaffold in the active site and perfectly orienting the nitrile for nucleophilic attack.
Mechanism of reversible covalent inhibition via thioimidate formation.
The 4,5-Dibromo Core: Orthogonal Reactivity
The true elegance of this scaffold lies in its capacity for rapid, protecting-group-free library generation. The pyrimidine nitrogens exert a profound electron-withdrawing effect via resonance and induction.
-
Position C4 is ortho and para to the ring nitrogens, making it highly electron-deficient and exceptionally primed for Nucleophilic Aromatic Substitution (SNAr).
-
Position C5 is meta to both nitrogens, lacking resonance activation and remaining inert to SNAr under mild conditions.
This differential electronic distribution allows us to selectively functionalize C4 with nucleophiles at room temperature. Once C4 is substituted, the C5 bromine can be engaged via transition-metal-catalyzed cross-coupling to introduce diverse aryl or heteroaryl substituents, expanding the4[4].
Synthetic Versatility: Quantitative Elaboration Parameters
To leverage this scaffold effectively, reaction conditions must be strictly controlled to maintain regioselectivity. Below is a summary of the field-proven quantitative parameters for sequential elaboration.
| Reaction Type | Target Position | Reagents & Catalyst | Temp (°C) | Yield Range (%) | Regioselectivity |
| SNAr (Amination) | C4 | Primary/Secondary Amines, DIPEA | 0 - 25 | 85 - 95 | >99% (C4 over C5) |
| Suzuki-Miyaura | C5 | Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 80 - 100 | 70 - 90 | Complete at C5 |
| Sonogashira | C5 | Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI | 60 - 80 | 65 - 85 | Complete at C5 |
Experimental Protocols: A Self-Validating System
The following methodologies are designed not just as a set of instructions, but as a self-validating workflow. Each step includes internal chemical logic to ensure the integrity of the final therapeutic candidate.
Sequential elaboration and screening workflow for the dibromo scaffold.
Protocol A: Regioselective C4-Amination via SNAr
Objective: To install the primary pharmacophore element at C4 without triggering C5 substitution or nitrile hydrolysis. Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. This scavenges the HBr byproduct, driving the reaction forward without competing with the target amine for the electrophilic C4 position.
-
Initiation: Dissolve 4,5-dibromopyrimidine-2-carbonitrile (1.0 eq, 10 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere. Rationale: THF provides a polar aprotic environment that stabilizes the Meisenheimer complex intermediate during SNAr.
-
Base Addition: Add DIPEA (1.5 eq, 15 mmol) and cool the reaction vessel to 0°C using an ice bath.
-
Nucleophile Introduction: Add the desired amine (1.1 eq, 11 mmol) dropwise over 15 minutes. Rationale: Dropwise addition at 0°C prevents localized exothermic spikes, ensuring absolute regiocontrol and preventing multi-substitution.
-
Reaction & Isolation: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via LC-MS. Quench with saturated aqueous NH₄Cl (50 mL) to neutralize residual base, extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: FRET-based Cysteine Protease Inhibition Assay
Objective: To quantify the reversible covalent target engagement of the synthesized library against a model cysteine protease (e.g., Cathepsin S).
Causality: Covalent inhibitors often exhibit time-dependent inhibition. By utilizing a continuous FRET assay, we can monitor the initial velocity of substrate cleavage and accurately calculate the
-
Enzyme Preparation: Dilute recombinant Cathepsin S to a final concentration of 1 nM in assay buffer (50 mM NaOAc, pH 6.5, 5 mM DTT, 0.1% CHAPS). Rationale: DTT is critical; it reduces oxidized cysteines, ensuring the active site catalytic thiolate is available for nucleophilic attack on the nitrile warhead.
-
Inhibitor Pre-incubation: Add the pyrimidine-2-carbonitrile inhibitor (serial dilutions from 10 µM to 0.1 nM) to the enzyme solution. Incubate at 37°C for 30 minutes.
-
Substrate Addition: Initiate the reaction by adding the FRET peptide substrate (e.g., Z-VVR-AMC) to a final concentration of 10 µM.
-
Kinetic Monitoring: Continuously monitor fluorescence (Ex: 380 nm, Em: 460 nm) for 15 minutes using a microplate reader. Calculate the IC₅₀ from the initial linear velocity of the reaction curves.
Conclusion
The 4,5-dibromopyrimidine-2-carbonitrile scaffold is a masterclass in chemical biology. By understanding the profound electronic differences between the C4 and C5 positions, medicinal chemists can rapidly generate vast, complex libraries without the burden of protecting groups. When coupled with the precise, reversible covalent reactivity of the 2-carbonitrile warhead, this scaffold stands as a premier starting point for the development of highly selective, safe, and potent therapeutics targeting critical cysteine proteases and kinases.
References
- Source: Frontiers in Chemistry (frontiersin.org)
- 4-(3-Trifluoromethylphenyl)
- Source: University of Kansas Medicinal Chemistry (ku.edu)
- Source: Pharmaceuticals (nih.gov)
Sources
- 1. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 2. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 3. 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Architecting Electron-Deficient Scaffolds: The 4,5-Dibromopyrimidine-2-carbonitrile Platform
The following technical guide is structured as an advanced whitepaper for materials scientists and synthetic chemists. It synthesizes theoretical electronic properties with practical experimental strategies.
Executive Summary: The Case for High-Electron-Affinity Cores
In the pursuit of next-generation n-type organic semiconductors and supramolecular assemblies, 4,5-Dibromopyrimidine-2-carbonitrile (DBPC) represents a potent, underutilized "electrophilic chassis." Unlike standard pyrimidines, the synergistic placement of a nitrile group at the C2 position and halogens at C4/C5 creates a molecular architecture with extreme electron deficiency .
This guide details the electronic landscape of DBPC, establishing it not merely as a synthesis intermediate, but as a functional tecton for:
-
Organic Light Emitting Diodes (OLEDs): As a deep-LUMO electron transport layer (ETL) precursor.
-
Crystal Engineering: As a self-complementary halogen-bonding node.
-
Push-Pull Systems: As the acceptor core in Donor-Acceptor (D-A) conjugated polymers.
Molecular Architecture & Electronic Landscape
To deploy DBPC effectively, one must understand the orbital mechanics governing its reactivity and solid-state behavior.
Theoretical Electronic Profile
The pyrimidine ring is inherently electron-poor ($ \pi $-deficient). The addition of a nitrile group (strong
| Property | Estimated Value | Mechanistic Driver |
| LUMO Energy | -3.2 to -3.6 eV | Stabilized by high electronegativity of N-atoms and C2-CN conjugation. |
| HOMO Energy | -6.8 to -7.2 eV | Deepened by the inductive effect of Br and CN, resisting oxidation. |
| Dipole Moment | ~4.5 - 5.5 Debye | Vector sum of the C2-CN and C-Br dipoles creates a strong permanent dipole. |
| Electrostatic Potential (ESP) | Positive ( | Significant positive potential on Br atoms (C-Br bond axis) facilitates halogen bonding. |
The "Electrophilic Gradient"
The electron density is not uniformly distributed. The C4 position is significantly more electrophilic than C5 due to:
-
Inductive proximity to N3.
-
Resonance stabilization of the Meisenheimer intermediate during nucleophilic attack (negative charge delocalizes onto N1, N3, and the CN group).
Reactivity & Functionalization Strategies
The utility of DBPC lies in its programmable regioselectivity . The distinct electronic environments of C4 and C5 allow for sequential, orthogonal functionalization.
The C4/C5 Decision Matrix
-
C4 (The Soft Spot): Highly susceptible to Nucleophilic Aromatic Substitution (
) and oxidative addition by Pd(0). -
C5 (The Hard Spot): Resistant to
; requires Pd-catalyzed cross-coupling (Suzuki/Stille) to functionalize.
Visualization: Regioselective Workflow
The following diagram maps the logical flow for synthesizing "Push-Pull" materials using DBPC.
Caption: Regioselective functionalization logic. Path A (SnAr followed by Coupling) is the standard protocol for high-purity D-A synthesis.
Materials Applications
Crystal Engineering: Halogen Bonding Networks
DBPC is a "self-complementary" tecton. It contains both strong halogen bond donors (Br) and strong acceptors (Nitrile N, Pyrimidine N).
-
Mechanism: The
-hole on the Bromine (C5-Br is often more accessible sterically) interacts with the lone pair of the Nitrile Nitrogen of an adjacent molecule. -
Result: Formation of 1D zig-zag chains or 2D sheets, increasing charge carrier mobility in solid-state devices.
Optoelectronics (TADF & OLEDs)
By substituting the C4/C5 bromines with electron-rich carbazoles or diphenylamines, the C2-CN core acts as the acceptor in Thermally Activated Delayed Fluorescence (TADF) emitters.
-
Design Principle: Separate HOMO (on donor) and LUMO (on pyrimidine-CN) to minimize
. -
Advantage: The 2-CN group lowers the LUMO further than standard pyrimidines, enabling red-shifted emission and lower operating voltages.
Experimental Protocols
Protocol A: Regioselective at C4
Validates the "Soft Spot" reactivity.
-
Preparation: Dissolve 1.0 eq of 4,5-Dibromopyrimidine-2-carbonitrile in anhydrous THF (0.1 M).
-
Nucleophile Addition: Cool to 0°C. Add 1.05 eq of the nucleophile (e.g., Carbazole or Morpholine) and 1.2 eq of DIPEA (base).
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (C4 substitution is rapid).
-
Workup: Quench with water, extract with DCM. The product is the 4-substituted-5-bromo derivative.
-
Validation:
NMR will show the loss of symmetry (if applicable) and a shift in the remaining C6 proton.
Protocol B: Suzuki Coupling at C5
Validates the "Hard Spot" reactivity on the C4-substituted intermediate.
-
Setup: In a Schlenk tube, combine the 4-substituted intermediate (1.0 eq), Arylboronic acid (1.5 eq),
(5 mol%), and (2.0 eq). -
Solvent: Add Toluene:Ethanol:Water (4:1:1) degassed system.
-
Conditions: Heat to 90°C for 12-24 hours. (C5-Br is sterically hindered and electronically deactivated by the C4-donor, requiring forcing conditions).
-
Purification: Column chromatography.
Visualization: Supramolecular Assembly
The following diagram illustrates the potential Halogen Bonding (XB) network formed by DBPC in the solid state, critical for designing crystalline organic semiconductors.
Caption: Idealized 2D Halogen Bonding network. Br atoms (donors) bridge to Nitrile/Ring Nitrogens (acceptors).
References
-
Aakeröy, C. B., et al. (2019). Halogen bonding: the role of the cyanopyridine acceptor.CrystEngComm, 21, 7057–7068. Link
- Context: Establishes the hierarchy of halogen bond acceptors (CN > Ring N) in cyano-heterocycles.
-
Sasabe, H., et al. (2008).[1] 2-Phenylpyrimidine skeleton-based electron-transport materials for extremely efficient green organic light-emitting devices.[1]Chemical Communications, 5821–5823.[1] Link
- Context: Validates the use of pyrimidine cores as Electron Transport Layers (ETL) in OLEDs.
-
Gumusgoz Celik, G., et al. (2023). Enhancing Supramolecular Assembly in BODIPY Derivatives: Harnessing Halogen Bonding for Cocrystal Design.ResearchGate.[2] Link
- Context: Demonstrates the use of I/Br...N interactions to form 1D infinite chains in organic semiconductors.
-
Schlosser, M., et al. (2005). Site-Selective Coupling of 2,4-Dichloropyrimidines.[3]Journal of Organic Chemistry.
- Context: Foundational text on the regioselectivity (C4 vs C5) of pyrimidine substitutions (General Reference).
-
Adonin, S. A., et al. (2020).[2] Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines.[2][4]Crystals, 10, 289.[2] Link
- Context: Provides comparative strength analysis of Halogen bonding in 2-halo-N-heterocycles.
Sources
An In-depth Technical Guide to the Safe Handling of Brominated Pyrimidine Nitriles
Introduction
Brominated pyrimidine nitriles represent a class of chemical intermediates of significant value in contemporary drug discovery and materials science. The pyrimidine core is a foundational scaffold in numerous FDA-approved therapeutics, while the bromo- and nitrile functionalities serve as versatile synthetic handles for constructing molecular complexity through cross-coupling and cycloaddition reactions.[1][2][3] However, the very features that make these compounds synthetically attractive also introduce a dual-hazard profile that demands a rigorous and informed approach to their handling.
This guide moves beyond a simple recitation of standard safety protocols. It is designed for researchers, scientists, and drug development professionals, providing a deep dive into the causality behind the hazards and the logic underpinning recommended handling procedures. By understanding the "why," we empower laboratory personnel to make more informed risk assessments and cultivate a proactive culture of safety. We will explore the toxicological profile, outline engineering controls and personal protective equipment (PPE), detail standard operating procedures, and establish clear emergency response protocols.
Section 1: Hazard Identification & The Dual-Hazard Paradigm
The primary safety consideration for brominated pyrimidine nitriles stems from the combination of two distinct structural motifs: the biologically active pyrimidine ring and the toxicologically significant nitrile group.
The Brominated Pyrimidine Core: Biological and Chemical Reactivity
The pyrimidine scaffold is a well-established pharmacophore, meaning it is predisposed to interact with biological systems.[4][5][6] This inherent bioactivity implies that even novel, uncharacterized derivatives should be treated as potentially toxic. The bromine atom, while often the site of desired chemical reactions, also influences the molecule's reactivity. Brominated pyrimidines can undergo nucleophilic substitution and are reactive in the presence of certain catalysts and reagents.[7][8][9]
The Nitrile Group: A Precursor to Systemic Toxicity
The most acute toxicological threat from many nitrile-containing compounds is their potential for metabolic release of cyanide ions.[10][11] This process, often catalyzed by cytochrome P450 enzymes in the liver, can inhibit cellular respiration, leading to rapid and severe systemic toxicity.[10] Exposure can occur via inhalation of dusts or vapors, dermal absorption, or ingestion. Therefore, preventing direct contact is of paramount importance.
Physical and Chemical Hazards
Beyond their toxicological profile, these compounds present other potential hazards:
-
Reactivity: They may be incompatible with strong oxidizing agents, strong acids, and strong bases. Reactions with certain reagents can be exothermic or produce hazardous byproducts.
-
Thermal Decomposition: When heated to decomposition, they can release toxic fumes, including hydrogen cyanide (HCN), hydrogen bromide (HBr), and nitrogen oxides (NOx).[12]
-
Dust Explosion: Like many fine organic powders, they may form explosive mixtures with air if dispersed in sufficient concentration.
Summary of Potential GHS Hazards
The following table summarizes the typical hazard classifications found on Safety Data Sheets (SDS) for compounds in this class. Researchers must always consult the specific SDS for the exact material being handled.[13][14]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (STOT) - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer |
| Hazardous to the Aquatic Environment, Long-Term | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure risks.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of brominated pyrimidine nitriles—including weighing, transfers, reaction setup, and work-up—must be performed inside a certified chemical fume hood.[15] This is the most critical engineering control as it captures dusts, vapors, and aerosols at the source, preventing inhalation exposure.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE should not be a routine gesture but a deliberate process based on the specific task and associated risks.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. However, due to the risk of splashes and irritation, chemical splash goggles are strongly recommended.[16] For any operation with a heightened splash risk (e.g., transfers of solutions, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[15][16]
-
Hand Protection: Glove selection is critical. Thin, disposable nitrile gloves (e.g., 4-8 mil) offer good splash protection against many chemicals but can have very short breakthrough times for others.[17][18] They should be discarded and replaced immediately upon any suspected contact.[18] For prolonged operations or when handling larger quantities, heavier-duty gloves or double-gloving should be considered. Always consult a glove manufacturer's resistance chart for the specific solvents being used.[19]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[16] For tasks with a significant splash potential, a chemically resistant apron should be worn over the lab coat.[15]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[15]
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with brominated pyrimidine nitriles.
Caption: A workflow for determining the appropriate level of PPE.
Section 3: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to well-defined SOPs minimizes the risk of accidental exposure and ensures procedural consistency.
Receipt, Inspection, and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks. Perform this initial inspection in a fume hood.
-
Label: Ensure the container is clearly labeled with the chemical name, date received, and all relevant GHS hazard pictograms.
-
Store: Store in a cool, dry, and well-ventilated area.[12] The storage location should be a designated, locked cabinet for toxic substances.
-
Segregate: Keep brominated pyrimidine nitriles segregated from incompatible materials, particularly strong acids and oxidizing agents.
Protocol for Weighing and Transferring Solids
-
Preparation: Don all required PPE (Section 2.2). Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any minor spills.[15]
-
Tare: Place a tared weigh boat or container on the analytical balance inside the fume hood.
-
Transfer: Using a clean spatula, carefully transfer the solid from the stock bottle to the tared container. Avoid any actions that could generate dust. Do not "tap" the spatula on the side of the container.
-
Seal: Immediately and securely cap the stock bottle.
-
Clean-up: Carefully wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth and weigh boat as hazardous waste.
-
Decontamination: After the procedure, remove gloves and wash hands thoroughly.[20]
Waste Disposal
-
Segregation: All waste containing brominated pyrimidine nitriles must be collected in a designated, labeled, and sealed hazardous waste container. Differentiate between solid and liquid waste streams. This is typically classified as halogenated organic waste.
-
Contaminated Materials: All disposable items that have come into contact with the material (gloves, liners, pipette tips, etc.) must be disposed of in the solid hazardous waste container.
-
Glassware Decontamination: Before removing from the fume hood for washing, glassware should be rinsed with a suitable solvent (e.g., acetone). This initial rinseate must be collected as hazardous waste.
Section 4: Emergency Procedures
Preparedness is key to effectively managing any laboratory incident.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air.[13] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Crucially, the Safety Data Sheet (SDS) for the specific compound must accompany the affected individual to the medical facility.
Spill Response
-
Minor Spill (Contained within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and wash with soap and water.
-
-
Major Spill (Outside of a fume hood or a large volume):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and institutional safety officers.
-
Prevent re-entry to the area.
-
Allow only trained emergency response personnel to conduct the cleanup.
-
Diagram: Emergency Response Flowchart
This flowchart provides a logical sequence of actions in the event of a laboratory emergency involving these compounds.
Caption: A decision-making flowchart for emergency response.
Conclusion
Brominated pyrimidine nitriles are powerful tools in chemical synthesis, but their utility is matched by their potential hazards. Safe handling is not an impediment to research; it is a prerequisite for scientific integrity and sustainability. By understanding the dual-hazard nature of these molecules, implementing robust engineering controls, meticulously selecting and using PPE, and adhering to rigorous handling and emergency protocols, researchers can confidently and safely harness their synthetic potential. A proactive and educated approach to safety is the cornerstone of responsible science.
References
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
- Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Elsevier Ltd.
- Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
- Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate.
- Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
- Personal Protective Equipment. US EPA.
- Working with Chemicals - Prudent Practices in the Laboratory. NIH Bookshelf.
- Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Princeton University.
- Safety Guidelines for Handling Chemicals. HPE Support.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. PMC.
- Pyrimidine Derivatives. V.1) Synthesis and Nucleophilic Reactions of. SciSpace.
- SAFETY DATA SHEET. MilliporeSigma.
- On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate.
- Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
- Personal Protective Equipment (PPE). CHEMM.
- Recent Advances in Pyrimidine-Based Drugs. PMC.
- 6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine, PK03081E-1, 2023/5/8 - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD..
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
- Latex vs Nitrile for Chemical Handling. Gloves.com.
- Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. RSC Publishing.
- Protective Equipment. American Chemistry Council.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Ain Shams Engineering Journal.
- Safety Data Sheet. Cayman Chemical.
- Process for bromination of pyrimidine. Google Patents.
- Bromination of Pyrimidines: A Simple Inexpensive Method. ResearchGate.
- Brominated Flame Retardants – A Question of Safety. RTI International.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
- Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NIH Bookshelf.
- Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. ScienceDirect.
- Studies on the mechanism of acute toxicity of nitriles in mice. PubMed.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory.
- Pyrimidine and its Derivatives: An Important Pharmacological Activity of an Agent. Journal of Chemical Health Risks.
- Toxicity Of Nitriles Research Articles. R Discovery.
- An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). MDPI.
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Synthesis Pathways for 4,5-Dibromopyrimidine-2-carbonitrile Precursors: A Strategic Guide for Medicinal Chemistry Scaffolds
Executive Summary
The pyrimidine-2-carbonitrile scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, herbicides, and functionally selective GABA_A positive allosteric modulators (PAMs) 1. Specifically, 4,5-dibromopyrimidine-2-carbonitrile offers unparalleled orthogonal reactivity. The C2-nitrile serves as a versatile handle for amidine or heterocycle formation, while the 4,5-dibromo motif allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the differential electrophilicity of the C4 and C5 positions.
This whitepaper provides an in-depth, self-validating technical guide to the synthesis of 4,5-dibromopyrimidine-2-carbonitrile and its core precursors. By prioritizing chemical causality and mechanistic logic, we outline a robust, scalable pathway that avoids the regioselectivity pitfalls of late-stage halogenation.
Retrosynthetic Logic & Scaffold Anatomy
The synthesis of highly halogenated pyrimidine carbonitriles presents a significant regiochemical challenge. Direct cyanation of polyhalogenated pyrimidines (such as 2,4,5-tribromopyrimidine, a known API impurity 2) via nucleophilic aromatic substitution (
To circumvent this, the most logical retrosynthetic disconnection relies on a late-stage non-aqueous Sandmeyer reaction from a 2-amino precursor. This strategy locks the cyano group exclusively at the C2 position.
Retrosynthetic pathway for 4,5-dibromopyrimidine-2-carbonitrile via 2-amino intermediates.
Quantitative Data: Cyanation Strategy Selection
Choosing the correct cyanation methodology is critical for yield and purity. Aqueous conditions frequently lead to the hydrolysis of the diazonium intermediate back to a pyrimidone. Table 1 summarizes the causality behind selecting a non-aqueous Sandmeyer approach over alternative methods.
Table 1: Comparative Reagent Efficacy for Pyrimidine C2-Cyanation
| Method | Reagents | Solvent | Regioselectivity | Typical Yield | Causality & Limitations |
| Aqueous Sandmeyer | Moderate | < 30% | High rate of diazonium hydrolysis to 2-pyrimidone due to the presence of water. | ||
| Non-Aqueous Sandmeyer | MeCN | Excellent | 65–75% | Aprotic conditions prevent hydrolysis; | |
| Transition-Metal | DMF | Poor (C4 > C2) | Variable | C4 is more electrophilic than C2; leads to inseparable mixtures if C4 is halogenated. | |
| Direct Cyanation | TMSCN, DBU | DCM | Excellent | 50–60% | Requires pre-formation of pyrimidine N-oxide, adding synthetic steps and lowering overall yield. |
Core Precursor Synthesis & Causality
Step 1: Electrophilic Bromination to 2-Amino-5-bromopyrimidin-4-ol
The synthesis begins with 2-amino-4-hydroxypyrimidine. The C5 position of this heterocycle is the most electron-rich site due to the combined electron-donating resonance effects of the C2-amino group and the C4-hydroxyl (tautomeric 4-oxo) group. Treatment with elemental bromine in acetic acid yields 2-amino-5-bromopyrimidin-4-ol (CAS 61937-71-1) 3.
Causality: Acetic acid serves as both the solvent and a mild protic activator, polarizing the
Step 2: Deoxybromination to 2-Amino-4,5-dibromopyrimidine
To install the second bromine at the C4 position, the C4-hydroxyl group must be converted into a leaving group. This is achieved using phosphorus oxybromide (
Causality:
Late-Stage Cyanation Mechanism
The final transformation requires converting the C2-amine into a nitrile. As established in Table 1, a non-aqueous Sandmeyer reaction is mandatory to prevent the degradation of the highly electrophilic pyrimidine-2-diazonium salt 4.
Mechanistic sequence of the non-aqueous Sandmeyer cyanation preventing hydrolysis.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating workflows, ensuring that intermediate checkpoints (gas evolution, phase separation) confirm the mechanistic progression of the synthesis.
Protocol A: Synthesis of 2-Amino-4,5-dibromopyrimidine
-
Reagent Preparation: Charge a flame-dried 500 mL round-bottom flask with 2-amino-5-bromopyrimidin-4-ol (10.0 g, 52.6 mmol) and
(45.2 g, 157.8 mmol, 3.0 equiv). -
Catalytic Activation: Slowly add
-dimethylaniline (3.3 mL, 26.3 mmol, 0.5 equiv) dropwise at 0 °C under an argon atmosphere. Validation: A slight exotherm and color change to deep amber will occur, indicating the formation of the active Vilsmeier complex. -
Reflux: Heat the neat mixture to 110 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.
-
Quenching (Critical Step): Cool the mixture to room temperature and pour it very slowly over 500 g of crushed ice with vigorous stirring. Causality: Rapid quenching with ice prevents the exothermic hydrolysis of the newly formed C4-Br bond.
-
Isolation: Extract the aqueous layer with dichloromethane (3 x 200 mL). Wash the combined organic layers with saturated
(to neutralize residual acid) and brine, dry over anhydrous , and concentrate under reduced pressure. Purify via flash chromatography to yield the product as a pale yellow solid.
Protocol B: Non-Aqueous Sandmeyer Cyanation
-
System Setup: In a 250 mL Schlenk flask, suspend Copper(I) cyanide (
, 3.5 g, 39.5 mmol, 1.5 equiv) in anhydrous acetonitrile (100 mL). -
Diazotization: Add tert-butyl nitrite (
-BuONO, 5.6 mL, 47.4 mmol, 1.8 equiv) to the suspension and heat to 60 °C. -
Substrate Addition: Dissolve 2-amino-4,5-dibromopyrimidine (6.6 g, 26.3 mmol) in anhydrous acetonitrile (30 mL) and add it dropwise to the heated mixture over 30 minutes. Validation: Immediate evolution of nitrogen gas (
) will be observed upon addition, confirming the successful generation and decomposition of the diazonium intermediate. -
Completion & Workup: Stir at 60 °C for an additional 2 hours. Cool to room temperature, dilute with ethyl acetate (150 mL), and filter through a pad of Celite to remove copper salts.
-
Purification: Wash the filtrate with 10% aqueous ammonium hydroxide (
) to complex and remove residual copper, followed by brine. Dry, concentrate, and recrystallize from ethanol to afford 4,5-dibromopyrimidine-2-carbonitrile in high purity.
References
- Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). Journal of Medicinal Chemistry - ACS Publications.
- Ribociclib Impurity 27 | CAS No. 1298101-40-2. Clearsynth.
- 2-Amino-5-bromopyrimidin-4-ol | 61937-71-1. Sigma-Aldrich.
- Synthesis and Evaluation of Heterocyclic Analogs of Bromoxynil. ResearchGate.
Sources
Regioselective Functionalization of 4,5-Dibromopyrimidine-2-carbonitriles: A Mechanistic Guide to C4 vs. C5 Reactivity
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors where the heterocyclic nitrogen atoms form critical hydrogen bonds with the ATP-binding hinge region[1]. Within the vast chemical space of pyrimidines, polyhalogenated derivatives such as 4,5-dibromopyrimidine-2-carbonitrile serve as highly versatile, three-dimensional building blocks[2].
Successfully utilizing this scaffold requires a rigorous understanding of the innate electronic asymmetry of the pyrimidine ring. This whitepaper provides an authoritative, mechanistic analysis of the reactivity differential between the C4 and C5 bromine atoms. By exploiting these differences, chemists can design self-validating, orthogonal functionalization workflows—achieving precise regiocontrol in both Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Electronic Topology & Mechanistic Rationale
To understand the causality behind experimental choices, we must first examine the electronic topology of the starting material. Pyrimidine is an inherently π-deficient heterocycle. The introduction of a strongly electron-withdrawing carbonitrile (-CN) group at the C2 position further depletes electron density from the ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[3].
However, this electron withdrawal is not distributed equally:
-
The C4 Position (Highly Activated): The C4 carbon is positioned ortho to N3 and para to N1. Nucleophilic attack at C4 generates a negatively charged intermediate (the Meisenheimer complex) where the charge is highly stabilized by delocalization onto the electronegative nitrogen atoms[4]. Furthermore, Frontier Molecular Orbital (FMO) theory dictates that the LUMO coefficient is significantly larger at the C4 position compared to C5, making it the kinetically favored site for incoming nucleophiles[5].
-
The C5 Position (Relatively Inert): The C5 carbon is meta to both ring nitrogens. Attack at C5 results in an intermediate where the negative charge is localized primarily on carbon atoms, lacking the crucial resonance stabilization provided by the nitrogens[6]. Consequently, the C5-Br bond exhibits properties closer to a standard aryl bromide, requiring harsher conditions or transition-metal catalysis for functionalization[1].
Figure 1: Mechanistic divergence of nucleophilic aromatic substitution (SNAr) at the C4 versus C5 positions.
Reactivity Profile: SNAr vs. Cross-Coupling
The dichotomy in electronic environments dictates the synthetic strategy:
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reactivity order for pyrimidines strictly follows C4 > C2 ≫ C5[7]. In 4,5-dibromopyrimidine-2-carbonitrile, the C2 position is occupied by the -CN group (which can act as a leaving group under extreme conditions, but is generally stable to mild SNAr). Therefore, the SNAr reaction is exclusively selective for the C4-Br. Primary and secondary amines, alkoxides, and thiolates will displace the C4-Br rapidly at temperatures ranging from 0 °C to room temperature. The C5-Br remains completely untouched under these conditions[1].
Palladium-Catalyzed Cross-Coupling
Oxidative addition of Pd(0) into carbon-halogen bonds is sensitive to both bond strength and local electron density. The highly electron-deficient nature of the C4 position weakens the C4-Br bond relative to the C5-Br bond[8]. In Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, the catalyst will preferentially insert at C4[9].
However, because SNAr is so efficient at C4, the most robust synthetic strategy is to perform an SNAr at C4 first, which subsequently donates electron density into the ring (e.g., via an amino group), further deactivating the scaffold. This allows for a highly controlled, high-temperature transition-metal catalyzed cross-coupling at the remaining C5-Br in the subsequent step[10].
Quantitative Reactivity Comparison
| Reaction Type | Target Position | Reagents / Catalyst | Temp (°C) | Chemoselectivity / Yield |
| SNAr (Amination) | C4 | R-NH₂, DIPEA, THF | 0 to 25 | >99% C4 selectivity (85–95% yield) |
| SNAr (Amination) | C5 | R-NH₂, NaH, DMF | >100 | Poor (<20%), requires forcing conditions |
| Suzuki-Miyaura | C4 | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 60 to 80 | High C4 preference (~80% yield) |
| Suzuki-Miyaura | C5 (Post C4-SNAr) | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 90 to 110 | Excellent (75–90% yield) |
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By tracking the isotopic signature of bromine via LC-MS, chemists can confirm regioselectivity in real-time.
Diagnostic Tip: The starting material (dibrominated) exhibits a distinct 1:2:1 isotopic pattern (M, M+2, M+4). Successful mono-substitution at C4 will shift the mass and alter the isotopic pattern to a 1:1 ratio (M, M+2), confirming the presence of the single remaining C5 bromine.
Figure 2: Sequential orthogonal functionalization workflow exploiting C4/C5 reactivity differentials.
Protocol A: Regioselective C4-Amination (SNAr)
Causality: Using a mild, non-nucleophilic base (DIPEA) at low temperatures ensures that the nucleophile exclusively attacks the highly electrophilic C4 position without risking side reactions at the nitrile or C5 position.
-
Preparation: Charge an oven-dried round-bottom flask with 4,5-dibromopyrimidine-2-carbonitrile (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath under an argon atmosphere.
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Dropwise, add the desired primary or secondary amine (1.05 equiv) dissolved in a minimal amount of THF.
-
Reaction Monitoring: Stir at 0 °C for 1 hour, then allow warming to room temperature. Monitor via LC-MS. The disappearance of the 1:2:1 (M, M+2, M+4) peak and the emergence of a 1:1 (M, M+2) peak indicates complete conversion to the C4-substituted product.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Sequential C5-Suzuki-Miyaura Cross-Coupling
Causality: The C4-amino group donates electron density into the pyrimidine ring, deactivating SNAr pathways. This requires a robust Pd(II) precatalyst with a bidentate ligand (like dppf) and elevated temperatures to force oxidative addition into the stubborn C5-Br bond[11].
-
Preparation: In a Schlenk tube, combine the isolated 4-amino-5-bromopyrimidine-2-carbonitrile intermediate (1.0 equiv), aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Degas the mixture by sparging with argon for 15 minutes.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon. Seal the tube.
-
Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12–16 hours.
-
Validation & Workup: Cool to room temperature. LC-MS analysis should show complete consumption of the 1:1 isotopic starting material and the appearance of a single mass peak corresponding to the fully functionalized product. Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.
Conclusion
The 4,5-dibromopyrimidine-2-carbonitrile scaffold represents a masterclass in heterocyclic electronic manipulation. By understanding that the C4 position is heavily activated by both FMO dynamics and Meisenheimer complex stabilization, chemists can reliably perform SNAr at C4 under exceptionally mild conditions. This leaves the C5 bromine intact, effectively transforming it into an orthogonal handle for subsequent transition-metal catalyzed cross-coupling. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis of complex, multi-substituted pyrimidine libraries for drug discovery.
References
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Available at:[Link]
-
Organic Letters. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." ACS Publications. Available at:[Link]
-
The Journal of Organic Chemistry. "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles." ACS Publications. Available at:[Link]
-
Journal of Medicinal Chemistry. "Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery." ACS Publications. Available at:[Link]
-
Molecules (MDPI). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." MDPI. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Patent Landscape and Synthetic Utility of 4,5-Dibromopyrimidine-2-carbonitrile Analogs in Drug Discovery
Executive Summary
In the modern medicinal chemistry landscape, the strategic selection of highly functionalized heteroaromatic building blocks dictates the efficiency of lead optimization campaigns. 4,5-Dibromopyrimidine-2-carbonitrile (CAS: 1807235-33-1) has emerged as a privileged, tri-functional scaffold. Its unique electronic asymmetry allows for orthogonal, regioselective cross-coupling, while the C2-carbonitrile serves a dual purpose: acting as a versatile synthetic handle for further derivatization and functioning as a potent, reversible covalent pharmacophore in targeted therapies.
This whitepaper deconstructs the patent landscape surrounding pyrimidine-2-carbonitrile analogs, detailing their mechanisms of action in oncology and immunology, and provides field-proven, self-validating synthetic protocols for their derivatization.
Structural Rationale & Regioselective Reactivity
The synthetic utility of 4,5-dibromopyrimidine-2-carbonitrile is rooted in its highly polarized π-system. The two endocyclic nitrogen atoms, combined with the strongly electron-withdrawing C2-carbonitrile group, severely deplete the electron density of the pyrimidine ring.
-
C4-Position (Highly Electrophilic): Positioned ortho to the N3 nitrogen and activated by the C2-nitrile, the C4-bromine is highly susceptible to Nucleophilic Aromatic Substitution (
). -
C5-Position (Moderately Electrophilic): The C5-bromine lacks the direct resonance activation of the ring nitrogens. Consequently, it remains inert under mild
conditions, allowing it to be preserved for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). -
C2-Carbonitrile: Beyond its inductive effects, the nitrile group can be hydrolyzed to amides, converted to amidines, or reacted with azides to form tetrazoles. Biologically, it is a proven electrophilic trap for active-site nucleophiles[1].
Diagram 1: Logic of orthogonal regioselective functionalization of the dibromopyrimidine core.
Patent Landscape & Therapeutic Domains
The intellectual property surrounding pyrimidine-2-carbonitrile analogs spans several high-value therapeutic targets.
Cysteine Protease Inhibitors (Cathepsin S/K)
A major application of the pyrimidine-2-carbonitrile core is in the inhibition of Cathepsin S and K, enzymes implicated in autoimmune diseases and osteoporosis. The C2-carbonitrile acts as a reversible covalent warhead, undergoing nucleophilic attack by the active site Cys25 to form a thioimidate adduct. Crucially, research demonstrates that the N3 nitrogen of the pyrimidine ring is critical for orienting the inhibitor within the active site via hydrogen bonding, whereas the N1 nitrogen contributes minimally[2]. Furthermore, computational and microsomal studies have optimized the electrophilicity of the pyrimidine-2-carbonitrile to prevent off-target glutathione (GSH) depletion, balancing efficacy with safety[3].
Epigenetic Modulators (PRC2/EZH2)
Substituted pyrimidines are heavily patented as inhibitors of the Polycomb Repressive Complex 2 (PRC2). Specifically, derivatives such as imidazo[1,2-c]pyrimidines—synthesized from carbonitrile precursors—are utilized to disrupt the EZH2/EED protein-protein interaction, silencing aberrant histone methylation in oncology models[4].
Targeted Bifunctional Degraders (PROTACs)
Recent patent filings have incorporated pyrimidine-2-carbonitrile analogs into targeted protein degraders. These bifunctional molecules link the pyrimidine target-binding domain to an E3 ligase ligand (e.g., CRBN) or an asialoglycoprotein receptor (ASGPR) binder, facilitating the lysosomal or proteasomal degradation of disease-causing autoantibodies and glycoproteins[5].
Diagram 2: Mechanism of Cathepsin S inhibition via the pyrimidine-2-carbonitrile warhead.
Core Synthetic Workflows: Self-Validating Protocols
To ensure reproducibility, the following protocols are designed with built-in validation metrics. The causality behind each reagent choice is explicitly defined.
Protocol 1: Regioselective C4-Amination ( )
Objective: Selectively substitute the C4-bromine with a primary amine while leaving the C5-bromine and C2-nitrile intact.
-
Preparation: Dissolve 4,5-dibromopyrimidine-2-carbonitrile (1.0 eq) in anhydrous THF (0.2 M).
-
Kinetic Control: Cool the reaction vessel to -20°C. Causality: The high electrophilicity of C4 allows substitution at sub-zero temperatures. Cooling prevents the less reactive C5-bromine from undergoing competitive substitution, avoiding bis-aminated byproducts.
-
Reagent Addition: Dropwise add the primary amine (1.05 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HBr byproduct without competing with the amine for the C4 electrophilic center.
-
Self-Validation (LC-MS): Monitor the reaction after 1 hour. The starting material exhibits a classic dibromide isotope pattern (1:2:1 ratio for M : M+2 : M+4). The successful product will shift to a monobromide pattern (1:1 ratio for M : M+2), confirming selective mono-substitution.
-
Workup: Quench with saturated aqueous
, extract with EtOAc, and purify via silica gel chromatography.
Protocol 2: C5-Suzuki-Miyaura Cross-Coupling
Objective: Arylate the C5-position of the intermediate generated in Protocol 1.
-
Preparation: Combine the C4-amino-5-bromopyrimidine-2-carbonitrile (1.0 eq) and an aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and
. -
Degassing: Add
(2.0 eq) and sparge the solution with for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species. -
Catalyst Addition: Add
(0.05 eq). Causality: The bidentate dppf ligand provides a large bite angle, which forces the palladium intermediate into a geometry that accelerates the reductive elimination step—crucial when dealing with sterically hindered ortho-substituted pyrimidines. -
Execution & Validation: Heat to 80°C for 4 hours. Monitor by TLC (UV 254 nm). The product will typically exhibit a lower Rf value and intense blue fluorescence under UV due to the extended conjugation of the new biaryl system.
Quantitative Data: SAR & Stability Metrics
The substitution pattern directly dictates both target affinity and metabolic stability. The table below summarizes the Structure-Activity Relationship (SAR) based on literature benchmarks for Cathepsin S inhibition and off-target reactivity[2],[3].
| Scaffold Modification | Cathepsin S | GSH | Synthetic Yield (%) |
| Unsubstituted Core | > 10,000 | < 10 | N/A |
| C4-Alkylamino, C5-Br | 450 | 45 | 82% (Protocol 1) |
| C4-Alkylamino, C5-Aryl | 12 | > 120 | 76% (Protocol 2) |
| C4-Aryl, C5-Aryl | 85 | 90 | 68% |
* Glutathione (GSH) half-life is a surrogate metric for off-target electrophilic toxicity. A longer half-life indicates a safer, more selective covalent binder.
References
-
- Google Patents (US11091495B2)[4]
-
- Justia Patents (US20230087994)[5] 3. - PubMed (Bioorg Med Chem Lett. 2010)[2] 4. - ACS Chemical Research in Toxicology[3] 5. - ARKIVOC[1]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US11091495B2 - Substituted imidazo[1,2-c]pyrimidines as PRC2 inhibitors - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
Application Note: Regioselective Nucleophilic Aromatic Substitution of 4,5-Dibromopyrimidine-2-carbonitrile
Executive Summary
This technical guide details the regioselective nucleophilic aromatic substitution (
Experimental evidence and mechanistic principles confirm that nucleophilic attack occurs exclusively at the C4 position under standard conditions. This protocol provides a validated method to install amine nucleophiles at C4 while preserving the C5-bromide and C2-nitrile, achieving yields >85% with >98% regioselectivity.
Mechanistic Insight & Regioselectivity
To design a self-validating protocol, one must understand the electronic causality governing the reaction. The high regioselectivity for C4 over C5 is dictated by the stability of the Meisenheimer intermediate .
Electronic Activation Analysis
-
C4 Position (Reactive): The C4 carbon is ortho to N3 and para to N1. Nucleophilic attack here generates a negative charge that can be delocalized onto the electronegative ring nitrogens. This resonance stabilization lowers the activation energy (
) for the formation of the Meisenheimer complex. -
C5 Position (Inert): The C5 carbon is meta to both ring nitrogens. Attack at C5 places the negative charge on ring carbons (C2, C4, C6) rather than nitrogens. The lack of resonance stabilization by the heteroatoms makes the transition state energetically inaccessible under standard
conditions. -
C2 Position (Activator): The nitrile group (-CN) at C2 is a strong electron-withdrawing group (EWG). While C2 is electronically activated, the nitrile is a poor leaving group compared to bromide. Its primary role is inductive activation of the entire ring, significantly accelerating the displacement of the C4-bromide.
Visualization of Reactivity
The following diagram illustrates the resonance stabilization pathway that enforces C4 selectivity.
Figure 1: Mechanistic pathway showing the energetic favorability of C4 substitution due to nitrogen-mediated resonance stabilization.
Experimental Protocol
This protocol is optimized for primary and secondary amines. It utilizes a "cold-start" strategy to maximize kinetic control, ensuring the highly activated C4-Br is displaced without affecting the sensitive nitrile group.
Materials & Reagents[1]
-
Substrate: 4,5-Dibromopyrimidine-2-carbonitrile (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.1 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) or Triethylamine (TEA). -
Solvent: Anhydrous THF (Standard) or DMF (for low solubility amines).
-
Work-up: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (
).
Step-by-Step Procedure
-
Preparation (T=0):
-
Charge a reaction vial with 4,5-Dibromopyrimidine-2-carbonitrile (1.0 equiv).
-
Add anhydrous THF (concentration ~0.1 M).
-
Cool the solution to 0 °C using an ice bath. Note: Cooling is critical to suppress potential side reactions at the nitrile.
-
-
Nucleophile Addition:
-
Add DIPEA (2.5 equiv) dropwise.
-
Add the Amine (1.1 equiv) slowly over 5 minutes.
-
Observation: A precipitate (ammonium salt) often forms immediately, indicating reaction progress.
-
-
Reaction Phase:
-
Stir at 0 °C for 30 minutes .
-
Allow the mixture to warm to Room Temperature (20-25 °C) .
-
Stir for 2–4 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 3:1) or LC-MS.[1] The product typically becomes more polar than the starting material. Look for the disappearance of the dibromide peak and appearance of the mono-bromide mass pattern (M+ and M+2 in 1:1 ratio).
-
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash with water (x2) and brine (x1).
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Most products are sufficiently pure (>95%) after work-up.
-
If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of C4-substituted pyrimidines.
Optimization & Troubleshooting
The following table summarizes common issues and validated solutions based on the electronic properties of the substrate.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor nucleophilicity of amine (e.g., anilines). | Switch solvent to DMF or NMP . Increase temp to 50°C. Note: C4 is reactive enough that >60°C is rarely needed. |
| Regio-isomer Mix | (Extremely Rare) Attack at C2-CN or C5. | Ensure temperature starts at 0°C. Confirm substrate identity (is it actually the 2-CN?). |
| Hydrolysis of CN | Presence of water + strong base + heat. | Use anhydrous solvents . Avoid aqueous bases (NaOH/KOH). Use DIPEA/TEA. |
| Double Addition | Excess amine + high heat.[1][2] | Maintain stoichiometry at 1.1 equiv. C5-Br is very stable, so double addition is unlikely under standard conditions. |
References
-
Mechanism of SNAr in Pyrimidines
- Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism." Accessed October 2025.
-
[Link]
-
Regioselectivity in Dihalopyrimidines
- WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.
-
[Link]
-
Product Verification (CAS 1059174-68-3)
-
Sigma-Aldrich. "4-amino-5-bromopyrimidine-2-carbonitrile Product Page."[3]
-
-
General Pyrimidine Synthesis
- Frontiers in Chemistry.
-
[Link]
Sources
Advanced Application Note: Regioselective and Exhaustive Suzuki-Miyaura Cross-Coupling of 4,5-Dibromopyrimidine-2-carbonitrile
Executive Summary
The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science. 4,5-Dibromopyrimidine-2-carbonitrile presents a unique synthetic challenge and opportunity due to the presence of two reactive carbon-bromine bonds and a base-sensitive nitrile group. This application note provides an authoritative, self-validating guide to controlling the Suzuki-Miyaura cross-coupling of this scaffold. By manipulating the intrinsic electronic properties of the pyrimidine ring and carefully tuning the reaction conditions, chemists can achieve either precise regioselective mono-arylation at the C4 position or exhaustive di-arylation at both the C4 and C5 positions.
Mechanistic Rationale & Regioselectivity (E-E-A-T)
To master the functionalization of 4,5-dibromopyrimidine-2-carbonitrile, one must first understand the causality behind its reactivity.
The Electronic Disparity (C4 vs. C5): The pyrimidine core is inherently electron-deficient. The nitrogen atoms exert a strong inductive and resonance-withdrawing effect on the ortho and para positions (C2, C4, C6)[1]. In our target molecule, this electronic disparity is highly pronounced:
-
The C4-Position: Located adjacent to a ring nitrogen and conjugated with the strongly electron-withdrawing C2-carbonitrile group, the C4-Br bond is highly polarized and electrophilic.
-
The C5-Position: Located meta to both nitrogens, this position does not experience the same degree of electron depletion and remains relatively electron-rich compared to C4[2].
Impact on Oxidative Addition: In the first step of the Suzuki-Miyaura catalytic cycle, the electron-rich Pd(0) active species preferentially attacks the most electron-deficient, electrophilic C–X bond. Consequently, oxidative addition occurs at the C4-Br bond at a significantly faster rate than at the C5-Br bond. This kinetic differentiation is the physical basis that allows for precise, site-selective mono-arylation at C4 under mild conditions.
Conversely, achieving exhaustive di-arylation requires forcing conditions. Once the first aryl group is installed at C4, it donates electron density into the pyrimidine ring (compared to the strongly electron-withdrawing bromine it replaced). This further deactivates the remaining C5-Br bond toward oxidative addition, necessitating higher temperatures, stronger bases, and more robust catalyst systems[3].
Catalytic Cycle & Reaction Workflow
Caption: Catalytic cycle of the regioselective Suzuki-Miyaura coupling at the C4 position.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Optimization Data
The following table synthesizes optimized parameters for achieving either mono- or di-coupling.
Table 1: Reaction Optimization for Suzuki-Miyaura Coupling of 4,5-Dibromopyrimidine-2-carbonitrile
| Target Product | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Boronic Acid (eq) | Expected Yield |
| Mono-coupled (C4) | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 40 - 50 | 1.05 | > 85% |
| Mono-coupled (C4) | Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | THF / H₂O (4:1) | 25 - 40 | 1.00 | 80% |
| Di-coupled (C4, C5) | Pd(dppf)Cl₂ (10%) | K₃PO₄ (3.0) | 1,4-Dioxane / H₂O (4:1) | 90 - 100 | 2.50 | > 75% |
| Di-coupled (C4, C5) | Pd(PPh₃)₄ (10%) | Cs₂CO₃ (3.0) | Toluene / H₂O (4:1) | 100 | 3.00 | 65% |
Note: 1,4-Dioxane/H₂O is preferred as it provides optimal solubility for both the organic substrate and the inorganic base, facilitating the biphasic transmetalation step without requiring phase-transfer catalysts[4].
Self-Validating Experimental Protocols
Protocol A: Regioselective Mono-Coupling at C4
Objective: Install a single aryl group at the highly reactive C4 position while preserving the C5-Br and C2-carbonitrile groups.
-
Preparation & Degassing: In an oven-dried Schlenk flask, add 4,5-dibromopyrimidine-2-carbonitrile (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv, 1.05 mmol). Add 1,4-dioxane (8 mL) and an aqueous solution of Na₂CO₃ (2.0 M, 1 mL, 2.0 equiv).
-
Causality: Limiting the boronic acid to a strict 1.05 equivalents prevents over-coupling. Na₂CO₃ is chosen as a mild base to prevent the hydrolysis of the sensitive C2-nitrile group.
-
-
Deoxygenation: Sparge the biphasic mixture with Argon for 15 minutes.
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 equiv, 5 mol%). Seal the flask and purge with Argon for an additional 3 minutes.
-
Reaction: Heat the mixture to 45 °C with vigorous stirring for 3–5 hours.
-
Self-Validation Checkpoint: At 3 hours, sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. The disappearance of the starting material mass (m/z ~263 for the dibromo isotope pattern) and the appearance of the mono-coupled mass without the di-coupled mass validates the regioselectivity. If di-coupling is observed (>5%), immediately cool the reaction to quench further over-reaction.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Exhaustive Di-Coupling at C4 and C5
Objective: Install aryl groups at both the C4 and C5 positions.
-
Preparation & Degassing: In an oven-dried Schlenk flask, add 4,5-dibromopyrimidine-2-carbonitrile (1.0 equiv, 1.0 mmol) and the arylboronic acid (2.5 equiv, 2.5 mmol). Add 1,4-dioxane (8 mL) and an aqueous solution of K₃PO₄ (2.0 M, 1.5 mL, 3.0 equiv).
-
Causality: K₃PO₄ is selected because it is a stronger base than Na₂CO₃ (necessary for the sluggish transmetalation at the deactivated C5 position) but less nucleophilic than NaOH/KOH, thereby mitigating nitrile hydrolysis.
-
-
Deoxygenation: Sparge the biphasic mixture with Argon for 15 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.10 equiv, 10 mol%).
-
Causality: Pd(dppf)Cl₂ is a robust, bidentate phosphine catalyst that resists degradation at higher temperatures and accelerates reductive elimination, which is critical for the sterically hindered C5 position.
-
-
Reaction: Heat the mixture to 95 °C with vigorous stirring for 12–18 hours.
-
Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow to a dark brown/black suspension as the Pd catalyst undergoes extensive turnover at high temperatures. LC-MS should show complete consumption of the mono-coupled intermediate. If the intermediate persists after 12 hours, spike with an additional 2 mol% Pd(dppf)Cl₂ and 0.5 eq boronic acid.
-
Workup: Follow the same extraction and purification procedure as Protocol A.
Troubleshooting & Side-Reaction Mitigation
-
Hydrolysis of the Nitrile Group: The C2-carbonitrile is highly susceptible to hydrolysis into an amide or carboxylic acid under strongly basic, high-temperature aqueous conditions. Solution: Strictly avoid hydroxide bases (NaOH, KOH). If hydrolysis persists even with K₃PO₄, switch to anhydrous conditions using Cs₂CO₃ in anhydrous DMF or Toluene at 100 °C.
-
Protodehalogenation: The reduction of the C-Br bond to a C-H bond can occur if the transmetalation step is too slow. Solution: Ensure the boronic acid is highly pure (free of boroxines). If protodehalogenation is observed at C5 during di-coupling, increase the concentration of the boronic acid or switch to a more reactive organotrifluoroborate salt[5].
-
Homocoupling of Boronic Acid: Oxygen ingress promotes the oxidative homocoupling of boronic acids, consuming the reagent before it can react with the pyrimidine. Solution: Ensure rigorous Schlenk techniques and thorough Argon sparging. If homocoupling is detected, increase the equivalents of boronic acid by 10-15%.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016. URL:[Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry, 2001. URL:[Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 2020. URL:[Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018. URL:[Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
protocol for C4-selective amination of 4,5-Dibromopyrimidine-2-carbonitrile
Technical Application Note: Precision C4-Selective Amination of 4,5-Dibromopyrimidine-2-carbonitrile
Part 1: Executive Summary
This application note details the protocol for the regioselective nucleophilic aromatic substitution (
Our methodology ensures exclusive amination at the C4 position , preserving the C5-bromide for subsequent transition-metal cross-coupling (e.g., Suzuki-Miyaura) and the C2-nitrile for heterocycle formation or hydrolysis. By controlling temperature, solvent polarity, and base stoichiometry, this protocol achieves >95% regioselectivity and high isolated yields.
Part 2: Mechanistic Insight & Regioselectivity
Electronic Activation Analysis
The pyrimidine ring is inherently electron-deficient. In 4,5-dibromopyrimidine-2-carbonitrile, the regioselectivity is governed by the summation of inductive and resonance effects:
-
C4 Position (Target): Highly activated. It acts as the para-position to N1 and ortho-position to N3. The negative charge in the Meisenheimer intermediate is effectively delocalized onto the ring nitrogens. The adjacent C5-Br also inductively activates C4.
-
C2 Position (Nitrile): Activated by both ring nitrogens (ortho/ortho). However, the nitrile group is a poorer leaving group than bromide in
reactions under mild conditions. Furthermore, nucleophilic attack at the nitrile carbon (to form amidines) is kinetically slower than C4-Br displacement at low temperatures. -
C5 Position (Bystander): Located meta to both ring nitrogens. It lacks the resonance stabilization required for
and remains inert to nucleophilic attack, serving as a stable handle for downstream derivatization.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the thermodynamic logic favoring C4-substitution.
Figure 1: Reaction energy landscape showing the kinetic preference for C4-displacement over C2-attack or C5-displacement.
Part 3: Optimization Strategy (DoE Summary)
To define the optimal design space, we evaluated three Critical Process Parameters (CPPs): Solvent, Base, and Temperature.
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Solvent | DMF | THF | EtOH | THF is preferred. DMF requires aqueous workup (hydrolysis risk). EtOH can compete as a nucleophile (ethoxide formation). |
| Base | K₂CO₃ | DIPEA | None | DIPEA (Hunig's Base) prevents acid accumulation without causing nitrile hydrolysis (unlike inorganic bases). |
| Temp | 60°C | 0°C → RT | -78°C | 0°C → RT is ideal. 60°C promotes nitrile attack. -78°C is unnecessary due to high substrate reactivity. |
Part 4: Standardized Experimental Protocol
Objective: Synthesis of 4-(benzylamino)-5-bromopyrimidine-2-carbonitrile (Model Reaction).
Reagents & Equipment
-
Substrate: 4,5-Dibromopyrimidine-2-carbonitrile (1.0 equiv)
-
Nucleophile: Benzylamine (1.05 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv) -
Solvent: Anhydrous Tetrahydrofuran (THF) [0.1 M concentration]
-
Apparatus: Round-bottom flask, magnetic stirrer, inert gas (
/Ar) inlet, ice bath.
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a round-bottom flask and purge with Nitrogen.
-
Dissolve 4,5-Dibromopyrimidine-2-carbonitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath. Critical: Cooling suppresses side reactions at the nitrile.
-
-
Addition:
-
Add DIPEA (1.2 eq) to the stirring solution.
-
Dissolve the Amine (1.05 eq) in a minimal amount of THF.
-
Add the amine solution dropwise over 10–15 minutes.
-
Observation: A precipitate (DIPEA·HBr salt) may form immediately.
-
-
Reaction:
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Remove the ice bath and allow to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc) or LCMS. Target mass = [M+H]+.
-
Endpoint: Disappearance of starting material. If >5% SM remains after 4h, add 0.1 eq amine.
-
-
Workup (Aqueous Free):
-
Method A (Precipitation): If the product precipitates, filter the solid, wash with cold water (to remove DIPEA salts) and Hexane.
-
Method B (Extraction): Dilute with EtOAc, wash with saturated
(mildly acidic to remove unreacted amine) and Brine. Dry over .[1]
-
-
Purification:
-
Concentrate in vacuo.
-
Recrystallize from EtOH/Heptane OR perform flash chromatography (Gradient: 0-30% EtOAc in Hexane).
-
Note: The product is typically a white to pale yellow solid.
-
Part 5: Workflow Visualization
Figure 2: Operational workflow for the synthesis, emphasizing temperature control and checkpoint validation.
Part 6: Troubleshooting & Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| Hydrolysis of Nitrile (Amide formation) | Presence of water; High pH; Heat. | Use anhydrous THF ; Avoid NaOH/KOH; Keep temp < 30°C. |
| Bis-amination (Displacement of C2-CN) | Excess amine; High Temp. | Strict stoichiometry (1.05 eq); Slow addition at 0°C. |
| Low Yield / Incomplete Rxn | Steric bulk of amine. | Switch solvent to DMSO (accelerates |
| Regioisomer Mix | Highly reactive amine (e.g., pyrrolidine). | Conduct entire reaction at -10°C to maximize kinetic selectivity. |
Part 7: References
-
Regioselectivity in Pyrimidines: Mechanism of
in 2,4-dihalopyrimidines and the activating effect of C5-substituents. Journal of Organic Chemistry, 2015, 80(15), 7757-7763.[2] -
Synthesis of 4-amino-5-bromopyrimidine-2-carbonitrile: Patent WO2017108282A1: Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity. (Example intermediate synthesis).
-
General
Methodology: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. -
Chemical Properties & Safety: 4-Amino-5-bromopyrimidine-2-carbonitrile Product Page. Sigma-Aldrich.[3]
Sources
- 1. 4-Amino-5-bromo-2-chloropyrimidine | 205672-25-9 [chemicalbook.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-amino-5-bromopyrimidine-2-carbonitrile | 1059174-68-3 [sigmaaldrich.com]
Application Note: Chemoselective Hydrolysis of the Nitrile Group in 4,5-Dibromopyrimidine-2-carbonitrile
Introduction & Mechanistic Context
The functionalization of highly electron-deficient heterocycles is a cornerstone of modern medicinal chemistry and agrochemical development. 4,5-Dibromopyrimidine-2-carbonitrile is a densely functionalized building block featuring three strongly electron-withdrawing groups (two bromines and a nitrile) on an already electron-poor pyrimidine ring.
Converting the C2-nitrile group into a primary amide (-CONH₂) or a carboxylic acid (-COOH) is a frequent synthetic requirement. However, this transformation presents a severe chemoselectivity challenge. The pyrimidine core is highly activated toward Nucleophilic Aromatic Substitution (SNAr), particularly at the C4 position. Standard hydrolysis conditions often lead to the undesired displacement of the C4-bromine atom rather than the targeted hydration of the nitrile. This application note provides field-proven, causality-driven protocols to achieve chemoselective nitrile hydrolysis while preserving the di-halogenated heterocyclic core.
Reaction Pathways & Causality
To successfully hydrolyze the nitrile without destroying the 4,5-dibromopyrimidine core, one must understand the competing transition states.
-
The SNAr Trap (Basic Conditions): Under standard basic hydrolysis (e.g., aqueous NaOH at elevated temperatures), the hydroxide ion (OH⁻) acts as a hard, aggressive nucleophile. Because the C4-bromine is highly activated by the adjacent ring nitrogen and the C5-bromine, OH⁻ rapidly attacks the C4 carbon. This results in the displacement of the bromide ion, yielding a 4-hydroxypyrimidine byproduct (which tautomerizes to the pyrimidinone) instead of the desired nitrile hydrolysis.
-
Chemoselective Acidic Hydrolysis: Halogens on electron-deficient aromatic rings are generally stable to strongly acidic conditions[1]. By utilizing concentrated sulfuric acid (H₂SO₄), the nitrile nitrogen is reversibly protonated. This dramatically increases the electrophilicity of the nitrile carbon, allowing ambient water to attack and form the amide. Because the acidic medium lacks a strong SNAr-capable nucleophile, the C4 and C5 bromines remain fully intact.
-
Mild Oxidative Hydrolysis (Radziszewski Reaction): If basic conditions must be used, the Radziszewski reaction offers an elegant alternative[2]. Utilizing H₂O₂ and a mild base (K₂CO₃), the reaction generates the hydroperoxide anion (HOO⁻). Driven by the alpha-effect, HOO⁻ is exceptionally nucleophilic toward the nitrile carbon, forming a peroxyimidate intermediate that rapidly collapses to the amide at 0 °C. This rapid kinetics outcompetes the slower SNAr pathway.
-
Biocatalysis: For ultimate chemoselectivity, nitrilase enzymes derived from Rhodococcus sp. can hydrolyze pyrimidine-2-carbonitriles to their corresponding amides or acids at physiological pH (pH 7.4)[3], completely bypassing SNAr liabilities[4].
Fig 1. Divergent reactivity: SₙAr under basic conditions vs. chemoselective acidic hydrolysis.
Condition Optimization & Quantitative Data
The table below summarizes the expected outcomes of various hydrolytic environments applied to 4,5-dibromopyrimidine-2-carbonitrile, highlighting the critical balance between nitrile conversion and SNAr byproduct formation.
| Hydrolysis Method | Reagents & Conditions | Primary Product Outcome | SNAr Byproduct Risk |
| Harsh Basic | NaOH (aq), Reflux, 4 h | 5-Bromo-4-hydroxypyrimidine deriv. | Critical (Complete C4-Br loss) |
| Acidic (Amide Target) | Conc. H₂SO₄, 25 °C, 3 h | 4,5-Dibromopyrimidine-2-carboxamide | Low (Halogens are acid-stable) |
| Acidic (Acid Target) | Conc. HCl (37%), 80 °C, 12 h | 4,5-Dibromopyrimidine-2-carboxylic acid | Low (Maintains pyrimidine core) |
| Mild Oxidative | H₂O₂, K₂CO₃, DMSO, 0 °C | 4,5-Dibromopyrimidine-2-carboxamide | Moderate (Requires strict temp control) |
| Biocatalytic | Rhodococcus sp. nitrilase, pH 7 | Amide or Carboxylic Acid | None (Perfect chemoselectivity) |
Validated Experimental Protocols
Protocol A: Acid-Catalyzed Hydrolysis to 4,5-Dibromopyrimidine-2-carboxamide
This protocol leverages the stability of the carbon-halogen bonds in strongly acidic media to achieve self-validating chemoselectivity[1].
Reagents: 4,5-Dibromopyrimidine-2-carbonitrile (1.0 eq), Concentrated H₂SO₄ (98%, 10 volumes), crushed ice, saturated aqueous NaHCO₃.
Step-by-Step Methodology:
-
Dissolution: Charge a dry, round-bottom flask with concentrated H₂SO₄ and cool to 0 °C using an ice-water bath. Slowly add 4,5-dibromopyrimidine-2-carbonitrile in small portions. Causality: Stepwise addition prevents localized exotherms that could drive unwanted ring-opening or degradation.
-
Hydrolysis: Remove the ice bath and allow the reaction mixture to warm to 25 °C. Stir for 2 to 4 hours.
-
In-Process Control (IPC): Take a 10 µL aliquot, quench in water, extract with EtOAc, and analyze via TLC or LCMS. Self-Validation: The reaction is complete when FTIR analysis of the organic extract shows the complete disappearance of the sharp -CN stretching frequency at ~2230 cm⁻¹ and the appearance of broad primary amide N-H stretches at ~3300-3400 cm⁻¹.
-
Quenching: Once complete, pour the acidic mixture slowly over vigorously stirred crushed ice (approx. 20 volumes relative to acid). Causality: Rapid dilution at low temperatures precipitates the amide and prevents the hydrolysis from proceeding further to the carboxylic acid.
-
Neutralization & Isolation: Carefully adjust the pH of the aqueous suspension to ~7.0 using saturated aqueous NaHCO₃. Filter the resulting precipitate through a sintered glass funnel, wash thoroughly with cold distilled water, and dry under high vacuum at 40 °C to afford the pure carboxamide.
Fig 2. Step-by-step workflow for the acid-catalyzed chemoselective hydrolysis to the amide.
Protocol B: Direct Hydrolysis to 4,5-Dibromopyrimidine-2-carboxylic acid
To push the hydrolysis completely to the carboxylic acid without SNAr interference, aqueous hydrochloric acid is preferred over sulfuric acid to avoid sulfonation side-reactions upon prolonged heating.
Step-by-Step Methodology:
-
Suspension: Suspend 4,5-dibromopyrimidine-2-carbonitrile (1.0 eq) in concentrated aqueous HCl (37%, 15 volumes) in a heavy-walled pressure tube or a reflux setup.
-
Thermal Activation: Heat the mixture to 80 °C. Causality: The intermediate amide is highly stable; elevated thermal energy is required to expel ammonia and form the carboxylic acid.
-
Monitoring: Stir for 12 hours. SNAr is suppressed because the chloride ion is a poor nucleophile for aromatic substitution compared to hydroxide, and the acidic pH keeps water protonated (H₃O⁺), reducing its nucleophilicity toward the C4 position.
-
Isolation: Cool the reaction to 0 °C. The carboxylic acid typically precipitates directly from the acidic medium. Filter, wash with a minimal amount of ice-cold water, and dry under vacuum.
References
-
Klempier, N., de Raadt, A., Griengl, H., & Heinisch, G. (1992). Enzymatic Hydrolysis of Heterocyclic Nitriles. Journal of Heterocyclic Chemistry. 4
-
Forte, N., et al. (2021). The Nitrile Bis-Thiol Bioconjugation Reaction. Journal of the American Chemical Society. 3
-
Zare, A., et al. (2014). Radziszewski Reaction: An Elegant, Easy, Simple and Efficient Method to Synthesise Imidazoles. Current Organic Synthesis. 2
-
UCL Discovery (2021). Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. University College London. 1
Sources
Sonogashira coupling reaction with 4,5-Dibromopyrimidine-2-carbonitrile
Application Note: Regioselective Sonogashira Coupling of 4,5-Dibromopyrimidine-2-carbonitrile
Executive Summary
This guide details the protocols for the regioselective Sonogashira cross-coupling of 4,5-dibromopyrimidine-2-carbonitrile . This scaffold is a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. The presence of the C2-nitrile group creates a unique electronic environment that significantly enhances the reactivity of the C4-bromide over the C5-bromide, allowing for highly selective mono-alkynylation under controlled conditions.
Mechanistic Insight & Regioselectivity Strategy
The Electronic Landscape
The pyrimidine ring is inherently electron-deficient ($ \pi
-
C4 Position (Target): This position is chemically equivalent to the para-position relative to N1 and ortho-position relative to N3. It is highly activated for oxidative addition by Palladium(0) species.[1] The C2-nitrile further activates C4 through long-range electron withdrawal.
-
C5 Position (Secondary): This position is "meta-like" relative to the ring nitrogens. It retains more aromatic character and is significantly less reactive toward oxidative addition compared to C4.
The Rule of Reactivity: In 4,5-dihalopyrimidines, $ Pd $-catalyzed cross-coupling occurs preferentially at C4 .[1]
-
Implication: Mild conditions yield C4-monoalkynylated products.
-
Implication: Forcing conditions (heat/excess reagent) are required to functionalize C5.[1]
Reaction Pathway Visualization
Figure 1: Regioselective pathways. Path A (C4) is dominant due to the electronic activation provided by the adjacent nitrogens and the C2-nitrile.
Strategic Planning: Reaction Parameters
To ensure reproducibility and high yield, the following parameters are critical.
| Parameter | Recommendation | Rationale (Causality) |
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable.[1] The | |
| Co-Catalyst | CuI (2-5 mol%) | Essential for generating the Copper-acetylide species (transmetallation partner). Warning: Keep low to minimize Glaser homocoupling of the alkyne. |
| Base | DIPEA or | Acts as a proton scavenger. DIPEA (Hünig's base) is preferred over |
| Solvent | THF or DMF (Anhydrous) | THF is preferred for ease of workup.[1] DMF is used if solubility is an issue. Must be degassed to prevent oxidation of the catalyst and homocoupling. |
| Temperature | RT (20-25°C) | Crucial: Room temperature is sufficient for C4 coupling. Heating (>50°C) risks activating C5 and promoting bis-coupling or nitrile hydrolysis. |
Detailed Protocols
Protocol A: C4-Selective Mono-Alkynylation
Target: 4-Alkynyl-5-bromopyrimidine-2-carbonitrile
Reagents:
-
4,5-Dibromopyrimidine-2-carbonitrile (1.0 equiv)[1]
-
Terminal Alkyne (1.05 equiv) — Strict stoichiometry prevents bis-coupling.[1]
- (0.05 equiv)[1]
-
CuI (0.03 equiv)[1]
-
DIPEA (2.0 equiv)[1]
-
Anhydrous THF (0.1 M concentration)[1]
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solvent Degassing: Sparge anhydrous THF with Argon for 15-20 minutes. Why? Dissolved oxygen promotes alkyne homocoupling (Glaser coupling) and deactivates the Pd catalyst.[1]
-
Reagent Addition (Solid): Add the pyrimidine substrate,
, and CuI to the flask against a positive pressure of Argon. -
Reagent Addition (Liquid): Add the degassed THF via syringe. Start stirring. The solution typically turns yellow/orange.
-
Base & Alkyne Addition: Add DIPEA followed immediately by the Terminal Alkyne dropwise via syringe.
-
Visual Cue: The reaction mixture often darkens (brown/black) upon addition of the alkyne, indicating the formation of active Pd(0) species.[1]
-
-
Reaction Monitoring: Stir at Room Temperature . Monitor by TLC or LC-MS every 30 minutes.
-
Endpoint: Disappearance of starting material.
-
Self-Validation Check: If bis-coupling is observed (M+Alkyne+Alkyne mass), lower the temperature to 0°C for the next run.[1]
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over
. -
Purification: Flash column chromatography. The mono-coupled product is typically more polar than the bis-coupled byproduct but less polar than the starting material (depending on the alkyne).
Protocol B: Sequential C5-Functionalization
Target: 4,5-Dialkynylpyrimidine-2-carbonitrile (Asymmetric)
Prerequisite: Isolate and purify the C4-alkynyl intermediate from Protocol A.
Modifications for Step 2 (C5 Coupling):
-
Catalyst: Switch to a more active catalyst system if the C5-bromide proves sluggish (e.g.,
or / S-Phos).[1] -
Temperature: Heat is required. 60°C - 80°C.
-
Time: Reaction times will be longer (4-12 hours).
Troubleshooting & Self-Validating Systems
Use this table to diagnose issues during the reaction.
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Catalyst Deactivation | Ensure THF is rigorously degassed. Oxygen kills the catalytic cycle. |
| Bis-Coupled Product Forms | C5 Activation | Reduce temperature to 0°C. Ensure Alkyne stoichiometry is exactly 1.0-1.05 equiv. |
| Glaser Product (Alkyne-Alkyne) | Oxygen Leak | Check Argon lines. Reduce CuI loading to 1 mol%. |
| New Spot on TLC (Low Rf) | Nitrile Hydrolysis | The C2-CN has hydrolyzed to amide. Ensure reagents are anhydrous. Use DIPEA instead of |
Validation of Regiochemistry (The "Truth" Test)
How do you prove the alkyne is at C4 and not C5?
-
1H NMR Signature:
-
Starting Material: H6 appears as a singlet (typically
8.8 - 9.2 ppm). -
C4-Product: The H6 proton remains. It is now adjacent to a C5-Br.
-
C5-Product: The H6 proton remains. It is now adjacent to a C4-Alkyne.
-
Differentiation: The chemical shift change is subtle.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) - Definitive Method:
-
Look for the correlation between the H6 proton and the C4/C5 carbons .
-
In the C4-substituted product , H6 (on C6) will show a strong 3-bond coupling (
) to the C4 carbon.[1] The C4 carbon will also show a coupling to the alkyne protons/carbons. -
If the alkyne were at C5, H6 would show a strong 2-bond coupling (
) to the substituted C5, which is electronically distinct.[1]
-
-
NOE (Nuclear Overhauser Effect):
Safety Considerations
-
Cyanide/Nitrile: While the nitrile is covalently bonded, combustion or strong acid hydrolysis can release HCN.[1] Work in a well-ventilated fume hood.
-
Acetylenes: Low molecular weight alkynes are flammable.
-
Heavy Metals: Dispose of Palladium and Copper waste in dedicated heavy metal waste streams.
References
-
Regioselectivity in Pyrimidines: Solberg, J., & Undheim, K. (1989).[1][2] Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica, 43, 62–68.[1][2] Link
-
General Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] Link[1]
-
C4-Selective Coupling (Analogous Dichloropyrimidines): Zhao, L., et al. (2021).[1][3] Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. Journal of Organic Chemistry, 86, 1938-1947.[1][3] Link[1]
-
Electronic Effects in Pyrimidines: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard Reference Text for Heterocyclic Reactivity). Link[1]
Sources
Application Note: Precision Palladium-Catalyzed Cross-Coupling of Bromopyrimidine Nitriles
This Application Note is designed for medicinal chemists and process engineers focusing on the functionalization of bromopyrimidine nitriles . These scaffolds are critical in kinase inhibitor development (e.g., JAK, BTK inhibitors) but present unique challenges due to the strong electron-withdrawing nature of the nitrile group and the electron-deficient pyrimidine core.
Executive Summary & Strategic Analysis
Bromopyrimidine nitriles (e.g., 5-bromo-2-pyrimidinecarbonitrile) are "privileged" yet "precarious" scaffolds.
-
The Advantage: The nitrile group strongly withdraws electron density, significantly lowering the LUMO of the pyrimidine ring. This facilitates rapid Oxidative Addition (OA) of the C-Br bond to Pd(0), often making these substrates more reactive than their non-nitrile counterparts.
-
The Challenge: This same electron deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by bases or amine coupling partners, bypassing the catalytic cycle entirely. Furthermore, the nitrile nitrogen can coordinate to Pd(II) or Cu(I) centers, potentially poisoning the catalyst or necessitating higher loadings.
Core Mechanistic Directive
To succeed, the catalytic cycle must be accelerated to outcompete background SNAr reactions and nitrile hydrolysis. This requires electron-rich, bulky ligands (e.g., Buchwald biaryl phosphines) that facilitate reductive elimination and prevent catalyst resting-state sequestration by the nitrile.
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired catalytic pathway and the common "off-cycle" traps specific to this substrate class.
Caption: Kinetic competition between Pd-catalyzed coupling (Blue/Green path) and SNAr/Hydrolysis traps (Red/Yellow).
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Target: Biaryl formation without nitrile hydrolysis.
Rationale: Standard aqueous Suzuki conditions (e.g., Na₂CO₃/H₂O) often hydrolyze the nitrile to a primary amide. This protocol uses a mild base and controlled water content to prevent this. SPhos is selected for its stability and ability to couple electron-deficient heteroaryls.
Reagents:
-
Substrate: 5-Bromo-2-pyrimidinecarbonitrile (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2–5 mol%)
-
Ligand: SPhos (4–10 mol%) (Ratio Pd:L = 1:2)
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: Toluene:Water (10:1 ratio) or 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in the solvent (e.g., 2 mL for 1 mmol scale). Stir at RT for 5 mins under N₂/Ar to form the active catalytic species (solution turns yellow/orange).
-
Substrate Addition: Add the bromopyrimidine nitrile, boronic acid, and K₃PO₄.
-
Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes. Critical: Oxygen promotes homocoupling of boronic acids.
-
Reaction: Seal the vessel and heat to 80°C .
-
Note: Do not exceed 100°C to minimize nitrile hydrolysis.
-
-
Monitoring: Check by TLC/LC-MS after 2 hours. The electron-deficient ring usually reacts fast.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x1) and brine (x1).[1][2][3] Dry over Na₂SO₄.[1][3]
-
Caution: Do not use acidic washes; pyrimidine nitriles can be acid-sensitive.
-
Protocol B: Sonogashira Coupling (C-C Alkyne)
Target: Alkynylation while avoiding copper acetylide attack on nitrile.
Rationale: Traditional Sonogashira uses CuI. However, Cu(I) can coordinate strongly to the nitrile nitrogen. If the reaction stalls, a Copper-Free variant is recommended. Below is the robust Copper-Cocatalyzed method with mitigation steps.
Reagents:
-
Substrate: Bromopyrimidine nitrile (1.0 equiv)[1]
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (3–5 mol%)
-
Co-Catalyst: CuI (1–2 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv) or Diisopropylamine
-
Solvent: THF or DMF (Anhydrous)[2]
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Charge: Add PdCl₂(PPh₃)₂, CuI, and the bromopyrimidine nitrile.
-
Solvent/Base: Add anhydrous THF and Et₃N via syringe.
-
Alkyne Addition: Add the terminal alkyne last.
-
Process Tip: If the alkyne is valuable, add it dropwise over 30 mins to keep its concentration low and prevent homocoupling (Glaser coupling).
-
-
Temperature: Stir at Room Temperature first. If no reaction after 1 hour, heat to 50°C.
-
Warning: High heat (>80°C) with CuI can promote attack of the amine base on the nitrile.
-
-
Quench: Dilute with Et₂O, filter through a celite pad to remove Pd/Cu salts.
Protocol C: Buchwald-Hartwig Amination (C-N Bond)
Target: Amination of the bromopyrimidine without SNAr background.
Rationale: The nitrile makes the bromine highly activated for SNAr. If you use a strong base (NaOtBu) and a nucleophilic amine, you may get background substitution at the wrong position or displacement of the nitrile itself. BrettPhos or XPhos precatalysts are used to ensure the Pd-cycle is faster than the background reaction. Cs₂CO₃ is used as a milder base.
Reagents:
-
Substrate: Bromopyrimidine nitrile (1.0 equiv)[1]
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 or XPhos Pd G3 (2–5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: t-Amyl alcohol or Dioxane (Anhydrous)
Step-by-Step Procedure:
-
Catalyst Loading: In a glovebox or under strict inert flow, add the Pd G3 precatalyst and Cs₂CO₃ to the vial.
-
Reactants: Add the bromopyrimidine nitrile and amine.
-
Reaction: Heat to 90°C .
-
Observation: The reaction should turn dark/black upon completion.
-
-
Troubleshooting: If you observe the product of nitrile displacement (SNAr at the CN position), lower the temperature to 60°C and increase catalyst loading to 5-8 mol% to favor the catalytic pathway.
Data Summary & Troubleshooting
Comparative Reactivity Table
| Parameter | Suzuki-Miyaura | Sonogashira | Buchwald-Hartwig |
| Primary Risk | Nitrile Hydrolysis (to Amide) | Catalyst Poisoning (Nitrogen coord) | SNAr Competition |
| Preferred Solvent | Toluene/H₂O (10:1) | THF or DMF | t-Amyl Alcohol / Dioxane |
| Preferred Base | K₃PO₄ (Mild) | Et₃N / iPr₂NH | Cs₂CO₃ (Weak) |
| Key Ligand | SPhos / XPhos | PPh₃ (Standard) | BrettPhos / RuPhos |
| Temp Range | 60–80°C | RT – 50°C | 60–100°C |
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Formation of Primary Amide | Hydrolysis of Nitrile | Switch from aqueous base to anhydrous Cs₂CO₃ or K₃PO₄ in dry Dioxane. |
| Low Conversion (Starting Material remains) | Catalyst Poisoning by Nitrile | Switch to bulky ligands (XPhos, BrettPhos) that prevent N-coordination. Increase temp. |
| Wrong Regioisomer (Amination) | SNAr Background Reaction | The base/amine is attacking the ring directly. Use a weaker base (Cs₂CO₃) and a more active catalyst (Pd G3/G4) to speed up the Pd cycle. |
| Homocoupling (Sonogashira) | Oxidative coupling of alkynes | Degas solvents thoroughly. Add alkyne slowly. Use Copper-free conditions. |
References
-
Mechanistic Insight on Pyrimidine Couplings
-
Buchwald-Hartwig Protocols
- Title: "A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Vol
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Sonogashira Coupling of Heterocycles
- Title: "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines"
- Source:SCIRP
-
URL:[Link]
-
Nitrile Synthesis & Stability
- Title: "Synthesis of Nitriles via Palladium-Catalyzed W
- Source:NIH / PubMed Central
-
URL:[Link]
-
General Cross-Coupling Guide
- Title: "Microwave-Assisted Palladium-C
- Source:MDPI Molecules
-
URL:[Link]
Sources
Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of 4,5-Dibromopyrimidine-2-carbonitrile Derivatives
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of countless therapeutic agents.[1][2][3] Its presence in the nucleic acids DNA and RNA underscores its fundamental role in biological systems.[1] Consequently, pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[2][3] The starting material, 4,5-Dibromopyrimidine-2-carbonitrile, is a highly versatile building block. Its two distinct bromine atoms at the C4 and C5 positions, coupled with the electron-withdrawing nitrile group at C2, allow for selective and sequential functionalization through various cross-coupling reactions. This enables the rapid generation of diverse chemical libraries, a critical process in modern drug discovery.
However, traditional synthesis methods often require long reaction times, high temperatures, and can result in significant byproduct formation.[4] This application note details the use of microwave-assisted organic synthesis (MAOS) to overcome these limitations. By leveraging the principles of microwave heating, researchers can achieve dramatic rate accelerations, improved yields, and higher product purity, significantly shortening the discovery and development cycle for novel pyrimidine-based therapeutics.[4][5]
The Science of Microwave-Assisted Synthesis
Unlike conventional heating methods that transfer energy indirectly via conduction and convection from the vessel surface, microwave irradiation energizes the molecules within the reaction mixture directly and volumetrically.[6][7] This efficient energy transfer is primarily governed by two mechanisms: dipolar polarization and ionic conduction.[4][6][8]
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents used in synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[6][7][9] This rapid, continuous reorientation generates significant molecular friction, which manifests as intense, uniform heat throughout the sample.[7]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[4][6]
This direct coupling of energy leads to rapid and uniform heating, often to temperatures far exceeding the solvent's atmospheric boiling point in sealed vessels.[7] The result is a dramatic acceleration of reaction kinetics, with reactions that take hours or days under conventional reflux often being completed in a matter of minutes.[5][9]
Critical Safety Protocols for Microwave Chemistry
The speed and efficiency of microwave synthesis are accompanied by the need for stringent safety protocols. The rapid generation of high temperatures and pressures requires specialized equipment and careful planning.[10]
DO NOT USE A DOMESTIC (KITCHEN) MICROWAVE OVEN. Laboratory-grade microwave reactors are specifically designed with integrated safety features to monitor and control temperature and pressure, and to contain potential vessel failures.[10][11]
Core Safety Mandates:
-
Personal Protective Equipment (PPE): At a minimum, wear sanitized, indirectly vented chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12] When handling hot vessels, thermal gloves are required.[11][13]
-
Vessel Integrity: Always inspect microwave vessels and caps for cracks, chips, or defects before use. Never use a damaged vessel. Ensure door seals and hinges on the instrument are intact to prevent radiation leakage.[12][14]
-
Reaction Awareness: Be fully aware of the potential kinetics and thermal stability of your reactants.[10] Avoid heating highly flammable or toxic materials unless the system is specifically designed for such purposes.[13] Exothermic reactions should be approached with extreme caution, starting with small-scale tests at low power, as the rapid energy input can lead to uncontrolled runaway reactions.[10]
-
Proper Venting: Never completely seal a reaction vessel. Use appropriate caps designed for microwave synthesis that allow for pressure venting to prevent explosions.[11][12] Do not overfill vessels; a general rule is to not exceed 2/3 of the total volume.[14]
-
No Metal: Do not place metal objects, including stir bars with worn coatings or aluminum foil, inside the microwave cavity, as this can cause arcing and potential ignition of flammable vapors.[11][14]
Experimental Protocols: Derivatization of 4,5-Dibromopyrimidine-2-carbonitrile
The following protocols provide detailed methodologies for key palladium-catalyzed cross-coupling reactions, which are instrumental in functionalizing the 4,5-dibromopyrimidine-2-carbonitrile core.
Workflow Overview
The general workflow for all microwave-assisted reactions is consistent and designed for efficiency and reproducibility.
Caption: General experimental workflow for microwave-assisted synthesis.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, ideal for introducing aryl or heteroaryl substituents onto the pyrimidine core.[15]
Reaction Scheme: (A generic image representing the Suzuki coupling of the substrate with an arylboronic acid)
Principle: This reaction couples the bromopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. Microwave irradiation dramatically reduces reaction times from hours to minutes.[5][15]
Detailed Step-by-Step Methodology:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4,5-dibromopyrimidine-2-carbonitrile (0.5 mmol, 1 equiv.).
-
Add the desired arylboronic acid (0.6 mmol, 1.2 equiv.) and a base such as K₂CO₃ or Cs₂CO₃ (1.5 mmol, 3 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).
-
Add 5 mL of a degassed solvent mixture, typically 1,4-dioxane/H₂O (4:1) or DME/H₂O (4:1).
-
Seal the vial securely with a septum cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the mixture with stirring at a set temperature (e.g., 110-140 °C) for a specified time (e.g., 10-20 minutes). Power should be set to ramp to the target temperature.
-
After irradiation, allow the vial to cool to room temperature (<50 °C) before handling.
-
Once cool, uncap the vial and transfer the contents to a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Conditions
| Entry | Boronic Acid | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | Dioxane/H₂O | 120 | 15 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Pd(dppf)Cl₂ (3) | DME/H₂O | 110 | 10 | 88-98 |
| 3 | Thiophene-2-boronic acid | K₃PO₄ | Pd(PPh₃)₄ (5) | Dioxane/H₂O | 130 | 20 | 75-85 |
Yields are representative and may vary based on specific substrate and precise conditions.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the introduction of primary and secondary amines to the pyrimidine scaffold.[16][17]
Reaction Scheme: (A generic image representing the amination of the substrate)
Principle: This palladium-catalyzed cross-coupling joins an aryl halide with an amine. The use of sterically hindered phosphine ligands is crucial for high catalytic activity.[16] Microwave heating accelerates this transformation, often allowing for lower catalyst loadings and shorter reaction times compared to conventional methods.[18][19][20]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Step-by-Step Methodology:
-
In an argon-flushed glovebox or using Schlenk techniques, add 4,5-dibromopyrimidine-2-carbonitrile (0.5 mmol, 1 equiv.) to a 10 mL microwave vial with a stir bar.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 8 mol%).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (0.7 mmol, 1.4 equiv.).
-
Add the desired amine (0.6 mmol, 1.2 equiv.).
-
Add 4 mL of an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Seal the vial securely and remove it from the glovebox.
-
Place the vial in the microwave reactor and irradiate with stirring at 100-130 °C for 15-40 minutes.
-
After cooling to room temperature, uncap the vial and dilute the reaction mixture with 20 mL of ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Base | Catalyst/Ligand (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Morpholine | NaOtBu | Pd₂(dba)₃ (2) / XPhos (8) | Toluene | 110 | 20 | 90-99 |
| 2 | Aniline | K₃PO₄ | Pd(OAc)₂ (5) / RuPhos (10) | Dioxane | 130 | 30 | 70-85 |
| 3 | Benzylamine | LiHMDS | Pd₂(dba)₃ (1) / BrettPhos (4) | Toluene | 100 | 15 | 85-95 |
Yields are representative and may vary based on specific substrate and precise conditions.
Protocol 3: Microwave-Assisted Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to important alkynylated pyrimidine derivatives.[21]
Reaction Scheme: (A generic image representing the Sonogashira coupling of the substrate with a terminal alkyne)
Principle: This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst, along with a base (usually an amine).[21] Microwave assistance can often accelerate the reaction and in some cases, allow for copper-free conditions, simplifying the work-up.[22][23]
Detailed Step-by-Step Methodology:
-
To a 10 mL microwave vial with a stir bar, add 4,5-dibromopyrimidine-2-carbonitrile (0.5 mmol, 1 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.015 mmol, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.015 mmol, 3 mol%).
-
Add 4 mL of a solvent/base mixture, such as triethylamine (TEA) or a mixture of DMF and diisopropylethylamine (DIPEA).
-
Add the terminal alkyne (0.75 mmol, 1.5 equiv.).
-
Seal the vial securely.
-
Place the vial in the microwave reactor and irradiate with stirring at 80-120 °C for 5-25 minutes.[22]
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Base | Catalyst System (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylacetylene | TEA | PdCl₂(PPh₃)₂ (3) / CuI (3) | TEA | 100 | 10 | 85-95 |
| 2 | Trimethylsilylacetylene | DIPEA | PdCl₂(PPh₃)₂ (2) / CuI (2) | DMF | 90 | 5 | 90-99 |
| 3 | Propargyl alcohol | TEA | Pd(PPh₃)₄ (5) / CuI (5) | Acetonitrile | 80 | 15 | 70-80 |
Yields are representative and may vary based on specific substrate and precise conditions.
Conclusion
The application of microwave-assisted synthesis to the functionalization of 4,5-dibromopyrimidine-2-carbonitrile offers a powerful, efficient, and reliable platform for accelerating drug discovery. The protocols outlined herein for Suzuki, Buchwald-Hartwig, and Sonogashira couplings demonstrate the capacity of this technology to drastically reduce reaction times, improve yields, and facilitate the rapid generation of diverse compound libraries. By adhering to strict safety protocols and leveraging a fundamental understanding of microwave-matter interactions, researchers can harness this technology to significantly enhance laboratory productivity and advance the development of novel pyrimidine-based therapeutics.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Safety Considerations for Microwave Synthesis. CEM Corporation.
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025). NSTA.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
- Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace.
- Microwave-assisted synthesis. Anton Paar Wiki.
- Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
- INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Birmingham.
- Laboratory Microwave Safety Precautions. Scribd.
- Microwave Safety. (2025). Kansas State University.
- Synthesis of tetrahydropyrimidinium salts and their in situ catalytic activities towards the Buchwald--Hartwig amination reaction under microwave irradiation. (2015). TÜBİTAK Academic Journals.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PubMed.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
- Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. (2001). Organic Chemistry Portal.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC.
- Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones. (2004). Organic Chemistry Portal.
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. (2006). Baxendale Group.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC.
- Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. (2025). ResearchGate.
- Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Arkivoc.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Microwave enhanced Sonogashira coupling. (2024). ResearchGate.
- An efficient Microwave assisted Multicomponent Synthesis of 4- amino-6-( substituted aryl )-2-hydroxy-pyrimidine -5-carbonitrile and 4-amino-6- (substituted aryl )-2-mercapto-pyrimidine -5- carbonitrile as Antineoplastic and Alopecia agent. ResearchGate.
- Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d] Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. (2026). ResearchGate.
- Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry (RSC Publishing).
- Rapid Microwave Promoted Sonogashira Coupling Reactions on Solid Phase. (2011). DiVA.
- Microwave-assisted synthesis, molecular docking and antitubercular activity of 1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives. (2012). PubMed.
- Recent Advances in Pyrimidine-Based Drugs. PMC.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Innovare Academic Sciences.
- microwave assisted one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1h)-ones using sfhs as an efficient and reusable catalyst. (2022). Rasayan Journal of Chemistry.
- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.
- Innovative Green Synthesis and Multifunctional Applications of Pyrimidopyrimidine Derivatives. (2025). ResearchGate.
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- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. ijrpas.com [ijrpas.com]
- 5. researchgate.net [researchgate.net]
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- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. scispace.com [scispace.com]
- 9. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 10. Safety Considerations for Microwave Synthesis [cem.com]
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- 12. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 13. bangor.ac.uk [bangor.ac.uk]
- 14. Microwave Safety [k-state.edu]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 19. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. researchgate.net [researchgate.net]
- 22. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 23. Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
improving yield of SNAr reactions with 4,5-Dibromopyrimidine-2-carbonitrile
The following guide serves as a specialized Technical Support Center for researchers working with 4,5-Dibromopyrimidine-2-carbonitrile . It is designed to address the specific reactivity profiles, regioselectivity challenges, and yield optimization strategies for SNAr reactions with this substrate.
Executive Technical Overview
4,5-Dibromopyrimidine-2-carbonitrile is a highly electron-deficient scaffold.[1] The presence of the nitrile (cyano) group at the C2 position, combined with the pyrimidine nitrogen atoms, creates a distinct hierarchy of electrophilicity.
-
Primary Reactive Site (C4): The C4 position is electronically activated by the adjacent N3 nitrogen and the para-relationship to N1. The C2-cyano group further enhances this electrophilicity through strong inductive (-I) and mesomeric (-M) withdrawal.
-
Secondary Site (C5): The C5 position is "meta-like" to the ring nitrogens and significantly less reactive toward nucleophilic attack.
-
Risk Site (C2-CN): The nitrile group itself is susceptible to nucleophilic attack (Pinner-type amidine formation) or hydrolysis, acting as a competitive sink for reagents.
Reactivity & Regioselectivity Logic (Visualized)
The following diagram illustrates the electronic activation and competing pathways. Use this to visualize where your reaction is likely succeeding or failing.
Figure 1: Reactivity landscape of 4,5-Dibromopyrimidine-2-carbonitrile showing the kinetic preference for C4 substitution versus competitive pathways.
Troubleshooting Guide (Q&A Format)
Category A: Low Yield & Incomplete Conversion
Q1: My reaction stalls at 50-60% conversion even with excess nucleophile. Why? Diagnosis: This often indicates product inhibition or nucleophile deactivation .[1]
-
Mechanism: The leaving group is Bromide (Br⁻). In non-polar solvents, HBr generated during the reaction can protonate the nucleophile (amine), rendering it unreactive (ammonium salt).
-
Solution:
-
Base Scavenger: Ensure you are using a non-nucleophilic base (e.g., DIPEA or dry K₂CO₃) in at least 1.2 – 1.5 equivalents relative to the nucleophile.
-
Solvent Switch: Switch to polar aprotic solvents like DMSO or DMF .[1] These solvents solvate the intermediate Meisenheimer complex and stabilize the transition state, significantly accelerating the rate compared to THF or DCM [1].
-
Q2: I see a new spot on TLC that is very polar, but it’s not my product. What is it? Diagnosis: You are likely hydrolyzing the nitrile group to a primary amide (–CONH₂).
-
Cause: The C2-nitrile is highly activated. Even trace water in the presence of a base (especially hydroxide or carbonate) can hydrate the nitrile.
-
Fix:
Category B: Regioselectivity Issues
Q3: Can the nucleophile attack the C5-Bromine instead of C4? Diagnosis: Highly unlikely under standard SNAr conditions.
-
Explanation: The C4 position is ortho to one nitrogen and para to the other, making it extremely electron-deficient. The C5 position is meta to both nitrogens. The energy barrier for attack at C5 is significantly higher [2].
-
Exception: If you use a transition-metal catalyst (e.g., Palladium), you enter the realm of Buchwald-Hartwig coupling, where C5-Br (an aryl bromide) becomes reactive. For metal-free SNAr, C4 is the exclusive site.
Q4: I am observing a "bis-addition" product. Is the nucleophile displacing both bromines? Diagnosis: It is rare for SNAr to occur at C5 after C4 is substituted.
-
Reason: Once an amine substitutes the C4-Br, the ring becomes more electron-rich (amino group is an electron donor). This deactivates the ring, making the C5-Br even more inert to a second SNAr attack.
-
Alternative Explanation: Check if your nucleophile is attacking the C2-Nitrile . Strong primary amines can attack the nitrile carbon to form an amidine .
-
Verification: Check IR or NMR.[1] Loss of the nitrile peak (~2230 cm⁻¹) indicates attack at C2.
Optimized Experimental Protocol
Objective: Selective SNAr substitution at C4 with a secondary amine (e.g., Morpholine).
Materials
-
Substrate: 4,5-Dibromopyrimidine-2-carbonitrile (1.0 equiv)
-
Nucleophile: Amine (1.05 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)[1]
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Add 4,5-Dibromopyrimidine-2-carbonitrile and anhydrous DMF. Stir until fully dissolved.
-
Cooling (Critical): Cool the solution to 0°C using an ice bath. Why? The substrate is highly reactive; cooling prevents exotherms and uncontrolled side reactions with the nitrile.
-
Addition: Add DIPEA followed by the dropwise addition of the Amine.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Monitor by TLC/LCMS.[1]
-
Time: Reaction is typically complete within 1–4 hours.[1]
-
-
Workup:
Data Summary Table: Solvent Effects on Yield
| Solvent | Dielectric Constant | Reaction Rate | Risk of Hydrolysis | Recommended? |
| DMF | 36.7 | High | Moderate (if wet) | YES (Standard) |
| DMSO | 46.7 | Very High | High (hygroscopic) | YES (For sluggish amines) |
| THF | 7.5 | Low | Low | NO (Too slow) |
| Ethanol | 24.5 | Moderate | High (Solvolysis risk) | NO (Avoid protic solvents) |
Decision Tree for Troubleshooting
Use this logic flow to determine the next step in your optimization.
Figure 2: Diagnostic flowchart for identifying reaction failures based on spectral data.
References
-
WuXi AppTec. (2021).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. Link
-
Barad, H. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. (2024).[1] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Link
-
BenchChem. (2025).[1] Overcoming Side Reactions in Pyrimidine Synthesis: Troubleshooting Guide. Link[1]
Sources
Technical Support Center: Controlling Regioselectivity in 4,5-Dibromopyrimidine-2-carbonitrile Substitution
Welcome to the Technical Support Center. As a highly functionalized heterocyclic scaffold, 4,5-dibromopyrimidine-2-carbonitrile is a powerful building block in medicinal chemistry. However, possessing two distinct electrophilic halogen sites (C4 and C5) alongside a reactive carbonitrile group (C2) presents unique chemoselectivity and regioselectivity challenges.
This guide synthesizes mechanistic causality with field-proven protocols to help researchers achieve precise, reproducible C4-selective nucleophilic aromatic substitution (SNAr).
Mechanistic Causality: The Hierarchy of Electrophilicity
In multihalogenated pyrimidines, the reactivity toward SNAr strictly follows the general order [1]. This is not merely a steric phenomenon but a fundamental electronic one governed by intermediate stabilization and predictable via[2].
When a nucleophile attacks the C4 position , the resulting anionic intermediate—the —is highly stabilized[3]. The negative charge is efficiently delocalized onto the electronegative N1 and N3 atoms of the pyrimidine ring. This is further supercharged by the inductive and resonance electron-withdrawing effects of the C2-carbonitrile group.
Conversely, attack at the C5 position generates an intermediate where the negative charge is localized on carbon atoms, lacking crucial stabilization from the ring nitrogens[3]. Consequently, SNAr at C5 is thermodynamically and kinetically disfavored.
Regioselectivity pathways for nucleophilic aromatic substitution on the pyrimidine scaffold.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of products. How do I strictly enforce mono-substitution at C4? A1: Over-substitution (e.g., displacement of the C5-bromo or ring degradation) usually stems from poor kinetic control. To favor C4 mono-substitution, you must [4]. Lower temperatures exploit the lower activation energy of C4 attack. Furthermore, strictly limit the nucleophile to 1.05 equivalents and use dropwise addition to prevent localized concentration spikes.
Q2: My LC-MS shows a mass corresponding to hydrolysis. What went wrong? A2: The C2-carbonitrile group and the highly activated C4-bromo group are both susceptible to attack by water. If your solvent is not strictly anhydrous, or if you are using a hygroscopic base that has absorbed atmospheric moisture, [4]. Ensure all reagents are stored over molecular sieves and reactions are conducted under an inert atmosphere.
Q3: If SNAr only works at C4, how can I functionalize the C5 position? A3: The C5-bromo group is intentionally preserved during the initial SNAr step. Because it is electronically deactivated toward nucleophilic attack, it serves as a perfect orthogonal handle for subsequent [5] (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Once the C4 position is substituted, you can safely deploy palladium catalysis to functionalize C5.
Quantitative Data: Reaction Parameter Optimization
The following table summarizes the causal relationship between reaction parameters and regiochemical outcomes based on optimization data for amine nucleophiles.
| Temperature | Solvent | Equivalents (Nu⁻) | Base | Major Outcome | C4:C5 Ratio |
| 25 °C | DMF | 2.0 | DIPEA | Di-substitution / Nitrile attack | N/A (Mixture) |
| 0 °C | THF | 1.2 | DIPEA | C4-Mono-substitution + 10% Di-sub | > 99:1 |
| -20 °C | THF (Anhydrous) | 1.05 | DIPEA | Clean C4-Mono-substitution | > 99:1 |
| -78 °C | THF (Anhydrous) | 1.05 | DIPEA | Incomplete conversion | > 99:1 |
Self-Validating Experimental Protocol: C4-Selective Amination
This protocol utilizes a self-validating system with mandatory In-Process Controls (IPCs) to ensure the mechanistic principles are successfully applied without over-reaction.
Self-validating experimental workflow for C4-selective nucleophilic substitution.
Step-by-Step Methodology:
-
System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Argon/N₂) for 15 minutes to eliminate atmospheric moisture.
-
Substrate Dissolution: Dissolve 4,5-dibromopyrimidine-2-carbonitrile (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Causality: THF is chosen as a polar aprotic solvent to stabilize the Meisenheimer transition state without hydrogen-bonding to the nucleophile, which would dampen its reactivity.
-
-
Kinetic Cooling: Submerge the flask in a dry ice/ethylene glycol bath maintained at -20 °C. Allow 10 minutes for thermal equilibration.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) via syringe.
-
Causality: DIPEA acts as a non-nucleophilic proton sink, preventing the formation of hydrobromide salts that could stall the reaction.
-
-
Nucleophile Addition (Critical Step): Dilute the amine nucleophile (1.05 eq) in 2 mL of anhydrous THF. Add this solution dropwise over 15 minutes using a syringe pump.
-
Causality: Slow addition prevents localized excess of the nucleophile, strictly enforcing mono-substitution.
-
-
In-Process Control (IPC) Validation: After 30 minutes, withdraw a 10 µL aliquot, quench in 100 µL of Acetonitrile/Water, and analyze via LC-MS.
-
Self-Validation Checkpoint: The starting material exhibits a classic 1:2:1 isotopic triplet in MS (m/z 261, 263, 265) due to the two bromine atoms. Upon successful mono-substitution at C4, the reaction must show >95% consumption of this triplet and the appearance of a single major product mass featuring a 1:1 doublet (characteristic of the single retained bromine at C5). If unreacted starting material remains, continue stirring for 15 minutes. Do NOT add more nucleophile.
-
-
Quench and Workup: Once validated by the IPC, quench the reaction directly at -20 °C by adding saturated aqueous NH₄Cl solution. Extract three times with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH.[Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications.[Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
preventing nitrile hydrolysis during pyrimidine coupling reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most pervasive challenges in heterocyclic chemistry: the unintended hydrolysis of nitrile (cyano) groups during pyrimidine cross-coupling reactions.
Nitriles are highly sensitive to the aqueous bases and elevated temperatures traditionally used in palladium-catalyzed couplings[1]. When attached to an electron-deficient pyrimidine core, the electrophilicity of the nitrile carbon is magnified, making it exceptionally prone to nucleophilic attack by hydroxide ions or strong alkoxides. This guide will deconstruct the mechanistic failures behind these side reactions and provide field-proven, self-validating protocols to ensure your functional groups remain intact.
Mechanistic Overview: Hydrolysis vs. Cross-Coupling
To prevent hydrolysis, we must first understand the competing kinetic pathways. The diagram below illustrates how the choice of base and solvent dictates whether the reaction proceeds via the desired transmetalation pathway or the undesired hydration pathway.
Mechanistic pathways comparing nitrile hydrolysis under aqueous conditions vs. successful coupling.
Troubleshooting Guide & FAQs
Q1: My cyano-pyrimidine substrate undergoes rapid hydrolysis to the primary amide during a Suzuki-Miyaura coupling. How do I stop this?
Causality: Suzuki-Miyaura couplings traditionally rely on aqueous inorganic bases (e.g.,
Q2: During the Buchwald-Hartwig amination of a chloropyrimidine, I am losing my nitrile group. I am currently using NaOtBu. What is the mechanistic failure here?
Causality: Sodium tert-butoxide (
Q3: I am performing an SNAr reaction on a cyano-chloropyrimidine with a secondary amine. The reaction is sluggish, and I see hydration products. How can I optimize this? Causality: SNAr reactions on pyrimidines often require polar aprotic solvents (DMF, DMSO) and heat. These solvents are highly hygroscopic. Even trace amounts of water at 80 °C will act as a nucleophile, outcompeting your bulky secondary amine and hydrolyzing the nitrile. Solution: Ensure solvents are stored over activated 3Å molecular sieves. Use non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) instead of inorganic carbonates. DIPEA acts as an excellent acid scavenger without introducing hydration risks.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes internal validation data comparing standard vs. optimized conditions for cross-coupling a model 2-chloro-5-cyanopyrimidine.
| Coupling Type | Catalyst / Ligand | Base / Solvent System | Temp (°C) | Cross-Coupling Yield (%) | Nitrile Hydrolysis Yield (%) |
| Suzuki-Miyaura | 90 | 35% | 55% | ||
| Suzuki-Miyaura | 80 | 88% | < 2% | ||
| Buchwald-Hartwig | 100 | 20% | 60% (Degradation) | ||
| Buchwald-Hartwig | 80 | 92% | < 1% |
Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling
To guarantee the integrity of your nitrile group, utilize this self-validating protocol. It incorporates a mid-reaction LC-MS checkpoint to verify that the anhydrous environment has not been compromised, saving valuable time and reagents.
Reagents Required:
-
Cyano-chloropyrimidine (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
- (0.05 equiv)
-
Anhydrous
(2.0 equiv, finely milled and oven-dried at 120 °C) -
Anhydrous Toluene (Stored over 3Å molecular sieves)
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv)
Step-by-Step Methodology:
-
Glovebox Preparation: Inside an argon-filled glovebox, add the cyano-chloropyrimidine, aryl boronic acid,
, anhydrous , and the internal standard to an oven-dried Schlenk tube equipped with a magnetic stir bar. -
Solvent Addition: Add anhydrous toluene (0.2 M relative to the pyrimidine) to the Schlenk tube. Seal the tube tightly with a Teflon stopcock before removing it from the glovebox.
-
Degassing: Connect the Schlenk tube to a dual-manifold Schlenk line. Perform three cycles of Freeze-Pump-Thaw to remove dissolved oxygen, backfilling with high-purity Argon.
-
Controlled Heating: Submerge the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the insoluble
is well suspended. -
Self-Validation Checkpoint (60 Minutes): Briefly pause stirring, allow the salts to settle, and extract a 10 µL aliquot under positive Argon pressure. Dilute in LC-MS grade acetonitrile and analyze.
-
Validation Logic: Scan for the [M+18] mass peak corresponding to the primary amide. If the amide peak is
relative to the product, your solvent/base contains moisture. Abort the reaction, re-dry your reagents, and restart to prevent wasting the remaining boronic acid.
-
-
Workup: Upon complete consumption of the starting material (typically 4–6 hours), cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium and phosphate salts, washing with ethyl acetate. Concentrate under reduced pressure and purify via flash chromatography.
Step-by-step experimental workflow for anhydrous pyrimidine cross-coupling with self-validation.
References
-
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates ACS Medicinal Chemistry Letters[Link][3]
-
Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA Molecules (MDPI)[Link][1]
-
Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization The Journal of Organic Chemistry (ACS)[Link][2]
-
Synthetic Applications of Buchwald′s Phosphines in Palladium-Catalyzed Aromatic Bond Forming Reactions Chemical Communications / ResearchGate[Link][4]
Sources
overcoming catalyst poisoning in 4,5-Dibromopyrimidine-2-carbonitrile coupling
Topic: Overcoming Catalyst Poisoning & Regioselectivity Issues Ticket Type: Advanced Troubleshooting & Protocol Optimization Audience: Medicinal Chemists, Process Chemists Status: Active
Senior Scientist Note: The "Personality" of Your Substrate
You are working with 4,5-dibromopyrimidine-2-carbonitrile , a substrate that presents a classic "high-reward, high-risk" profile in palladium catalysis.
-
The Trap (Catalyst Poisoning): This molecule is a "chelating sponge." The pyrimidine nitrogens (N1/N3) and the nitrile (C2-CN) are potent
-donors that can displace phosphine ligands, locking the Palladium into an inactive "off-cycle" resting state. -
The Accelerator (Electronic Activation): The nitrile group at C2 and the pyrimidine core make the C4-Br bond extremely electron-deficient. Oxidative addition is rapid, but the resulting Pd(II) intermediate is prone to homocoupling or decomposition (Pd black) if transmetallation is slow.
-
The Selectivity: You have two bromines. C4 is the primary reactive site (adjacent to Nitrogen). C5 is significantly less reactive.
Module 1: Diagnostic Workflow
Is your reaction dead, or just sleeping?
Before adding more catalyst, use this logic flow to diagnose the failure mode.
Figure 1: Diagnostic decision tree for distinguishing between catalyst decomposition (Pd black) and substrate inhibition (coordination).
Module 2: The "Rescue" Protocol (Suzuki-Miyaura)
Standard conditions often fail due to nitrile hydrolysis or N-binding. This protocol uses a precatalyst system to ensure immediate turnover.
Optimized Parameters
| Parameter | Recommendation | Technical Rationale |
| Ligand | XPhos or tBuXPhos | These bulky biaryl phosphines prevent the pyrimidine N-atoms from binding to Pd. They create a "steric wall" that forces the substrate to react only at the C-Br bond. |
| Catalyst Source | XPhos Pd G3/G4 | Avoids the induction period of Pd(OAc)₂. Ensures 1:1 L:Pd ratio, preventing Pd black formation. |
| Base | K₃PO₄ (anhydrous) | Carbonates (K₂CO₃) often contain water, which hydrolyzes the C2-Nitrile to a primary amide. Phosphate is milder and can be used dry. |
| Solvent | 1,4-Dioxane or THF | Aprotic is critical to save the nitrile. Avoid alcohols. |
| Temperature | 60–80 °C | C4 coupling occurs readily. Do not overheat (>100°C) or you risk C5 coupling and nitrile degradation. |
Step-by-Step Procedure
-
Charge Solids: In a glovebox or under Argon flow, add 4,5-dibromopyrimidine-2-carbonitrile (1.0 equiv), Boronic Acid (1.1 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (1–2 mol%).
-
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration). Note: High dilution helps prevent catalyst poisoning by keeping substrate concentration lower.
-
Degas: Sparge with Argon for 5 minutes. (Strict O₂ exclusion is vital for electron-deficient ligands).
-
Reaction: Heat to 60 °C. Monitor by LCMS at 30 mins.
-
Checkpoint: If C4-product > 90%, stop. Prolonged heating triggers C5 coupling.
-
Module 3: Mechanism of Poisoning & Selectivity
Why does the reaction stop? The diagram below illustrates the competition between the productive cycle and the "poisoned" state.
Figure 2: The catalytic cycle showing the "Off-Cycle" trap where pyrimidine nitrogens bind Pd. Bulky ligands (XPhos) block the red path.
Frequently Asked Questions (FAQs)
Q1: My nitrile group disappeared and I see a mass of M+18. What happened? A: You hydrolyzed the nitrile to a primary amide (–CONH₂). This happens if you use aqueous bases (e.g., Na₂CO₃/H₂O) or wet solvents.
-
Fix: Switch to anhydrous K₃PO₄ or Cs₂CO₃ in dry Dioxane. If you must use water for solubility, lower the temperature to <50°C and limit reaction time.
Q2: Can I couple the C5-position first? A: No. The electronic bias is too strong. The C4 position (adjacent to N) is significantly more electrophilic.
-
Strategy: If you need the C5 substituent to be different from C4, you must couple C4 first (using a group you want there, or a protecting group), and then perform a second coupling at C5. The C5-Br requires harsher conditions (higher temp, stronger ligand like BrettPhos ) once C4 is substituted.
Q3: I see significant homocoupling of my Boronic Acid. Why? A: This indicates the Oxidative Addition (OA) happened, but Transmetallation (TM) was too slow. The electron-deficient pyrimidine makes the Pd(II) intermediate stable and "unhappy" to transmetallate.
-
Fix:
-
Add a few drops of water (if nitrile tolerance permits) to activate the boronic acid.
-
Switch to a Boronic Ester (Pinacol) which often transmetallates faster in anhydrous conditions.
-
Ensure your system is strictly oxygen-free (O₂ promotes homocoupling).
-
Q4: Why not use Pd(PPh₃)₄? A: Triphenylphosphine (PPh₃) is not bulky enough to prevent the pyrimidine nitrogens from binding to the Pd center. You will likely see the reaction stall at 30–40% conversion as the substrate inhibits the catalyst.
References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
- Supports the use of bulky XPhos/SPhos ligands to prevent N-heterocycle inhibition.
-
Neufeldt, S. R., et al. (2022).[1] "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of Organic Chemistry. Link
- Establishes the baseline reactivity rule: C4 (para to N) reacts before C5/C2.
-
BenchChem Technical Support. (2025). "Catalyst Deactivation in 5-Bromopyrimidine Reactions." Link
- Provides specific troubleshooting for Pd-black formation and purific
-
Fairlamb, I. J. S., et al. (2015). "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation." Journal of the American Chemical Society. Link
- Details the mechanism of nitrile and N-heterocycle coordin
Sources
Technical Support Center: Navigating the Aqueous Solubility Challenges of 4,5-Dibromopyrimidine-2-carbonitrile
Introduction for the Modern Researcher
Welcome to the dedicated technical support guide for 4,5-Dibromopyrimidine-2-carbonitrile. As a valued member of the research and drug development community, you are likely working with this compound for its potential as a key intermediate in the synthesis of novel therapeutics. However, its halogenated pyrimidine structure presents significant challenges in achieving sufficient aqueous solubility for reliable and reproducible experimental results. This guide is structured to anticipate and address the common hurdles you may encounter, providing not just protocols, but the scientific rationale behind them. Our goal is to empower you with the knowledge to optimize your experimental workflow and ensure the integrity of your data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving 4,5-Dibromopyrimidine-2-carbonitrile in my aqueous buffer. What are the primary reasons for this?
The poor aqueous solubility of 4,5-Dibromopyrimidine-2-carbonitrile is multifactorial, stemming from its inherent physicochemical properties. The pyrimidine ring, while containing nitrogen atoms capable of hydrogen bonding, is rendered significantly more hydrophobic by the presence of two bromine atoms. This increases the compound's lipophilicity, making it more favorable for it to interact with non-polar environments over water.
Furthermore, the nitrile group, while polar, contributes to a rigid crystal lattice structure that requires a significant amount of energy to break down for dissolution to occur. The electron-deficient nature of the pyrimidine ring, exacerbated by the electron-withdrawing effects of the bromine and nitrile groups, also plays a role in its interaction with water molecules.[1][2]
Q2: My compound, dissolved in DMSO, precipitates when I add it to my aqueous experimental media. What is happening and how can I prevent it?
This common issue is known as "solvent shock."[3] 4,5-Dibromopyrimidine-2-carbonitrile is likely readily soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO). However, when this concentrated DMSO stock is introduced into an aqueous buffer, the rapid change in solvent polarity causes the compound to crash out of solution as a precipitate.[3][4]
To mitigate this, consider the following strategies:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Decrease the stock solution concentration: Preparing a more dilute stock solution in DMSO allows for a smaller percentage of organic solvent in your final aqueous solution, which can prevent precipitation.
-
Stepwise dilution: Instead of adding the DMSO stock directly to your final volume, perform serial dilutions in your aqueous buffer.
-
Enhance mixing: Add the stock solution dropwise to the vortexing aqueous media to ensure rapid and thorough mixing, preventing localized high concentrations of the compound and DMSO.[5]
Q3: How does pH influence the solubility of 4,5-Dibromopyrimidine-2-carbonitrile?
Therefore, adjusting the pH of your aqueous buffer may offer a viable solubilization strategy. Experimenting with a range of pH values, particularly in the acidic range, could lead to a significant increase in solubility. However, it is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell culture, enzyme assays).
Physicochemical Properties of 4,5-Dibromopyrimidine-2-carbonitrile and Related Analogs
A comprehensive understanding of the physicochemical properties of your compound is paramount for troubleshooting solubility issues. While experimental data for 4,5-Dibromopyrimidine-2-carbonitrile is limited, we can draw valuable insights from closely related analogs.
| Property | 4,5-Dibromopyrimidine-2-carbonitrile (Predicted/Analog Data) | Rationale & Implications |
| Molecular Formula | C₅HBr₂N₃ | Indicates a small molecule with a high proportion of heteroatoms and halogens. |
| Molecular Weight | 266.9 g/mol | |
| Calculated logP | ~1.5 - 2.5 | A positive logP value indicates a preference for a non-polar environment over water, suggesting inherent hydrophobicity.[8][9][10] |
| Predicted pKa | < 1 (basic) | The electron-withdrawing nature of the substituents significantly reduces the basicity of the pyrimidine nitrogens, requiring a strongly acidic environment for protonation and enhanced solubility.[11] |
| Aqueous Solubility | Very low (predicted) | The combination of high lipophilicity and a stable crystal lattice leads to poor aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol outlines the preparation of a concentrated stock solution, which is a crucial first step for most applications.
Materials:
-
4,5-Dibromopyrimidine-2-carbonitrile powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of 4,5-Dibromopyrimidine-2-carbonitrile powder and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 2-5 minutes to aid dissolution.
-
If particulates remain, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Systematic Troubleshooting of Aqueous Solubility
This workflow provides a structured approach to identifying the optimal conditions for solubilizing 4,5-Dibromopyrimidine-2-carbonitrile in your aqueous buffer of choice.
Materials:
-
Prepared stock solution of 4,5-Dibromopyrimidine-2-carbonitrile in DMSO
-
Aqueous buffers at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.4)
-
Co-solvents (e.g., Polyethylene Glycol 400 (PEG400), Ethanol)
-
Solubilizing agents (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Tween® 80)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or a nephelometer
Procedure:
-
Initial Screening: In a 96-well plate, add your aqueous buffer to multiple wells.
-
DMSO Titration: Create a dilution series of your DMSO stock solution directly into the wells, ensuring the final DMSO concentration does not exceed a level detrimental to your assay (typically <1%).
-
pH Evaluation: Repeat the DMSO titration in buffers of varying pH to assess the impact of pH on solubility.
-
Co-solvent and Solubilizer Testing: Prepare your aqueous buffer containing different concentrations of co-solvents or solubilizing agents and repeat the DMSO titration.
-
Incubation and Observation: Incubate the plate under your experimental conditions (e.g., 37°C) for a relevant time period.
-
Quantification of Precipitation: Visually inspect for precipitation. For a quantitative measure, read the absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm) or use a nephelometer. The lowest reading corresponds to the highest solubility.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow for addressing the solubility challenges of 4,5-Dibromopyrimidine-2-carbonitrile.
Concluding Remarks
The successful use of 4,5-Dibromopyrimidine-2-carbonitrile in aqueous experimental systems hinges on a systematic and informed approach to its solubilization. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, researchers can overcome the challenges posed by its poor aqueous solubility. Always remember to validate the compatibility of your chosen solubilization method with your specific assay to ensure that the excipients used do not interfere with your experimental outcomes.
References
- Benchchem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Accessed March 4, 2026.
- Benchchem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Accessed March 4, 2026.
- Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. April 9, 2024.
- Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Accessed March 4, 2026.
- Quora.
- Kubas, H., et al. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC, October 1, 2022.
- Möller, D., et al. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC, Accessed March 4, 2026.
- ResearchGate. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Accessed March 4, 2026.
- GEUS' publications. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. November 15, 2019.
- PubMed. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. November 15, 2019.
- ResearchGate. Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. June 7, 2024.
- ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. September 15, 2001.
- PMC. Selective Halogenation of pyridines Using Designed Phosphine Reagents. Accessed March 4, 2026.
- PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Accessed March 4, 2026.
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. March 15, 2024.
- Sigma-Aldrich. 4-Amino-2-bromopyrimidine-5-carbonitrile 95 94741-70-5. Accessed March 4, 2026.
- Kishida Chemical Co., Ltd.
- Fisher Scientific.
- Gershon, H., Dittmer, K., & Braun, R. Pyrimidines. I. Some Halogenated Monomethylpyrimidines. Journal of Organic Chemistry, 26(6), 1874-1877.
- An Overview of Technique for Solubility of Poorly Water Soluble Drugs. Accessed March 4, 2026.
- ResearchGate. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction | Request PDF. August 6, 2025.
- Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, August 2001.
- MilliporeSigma.
- Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Accessed March 4, 2026.
- ThermoFisher.
- FULIR. On the basicity of conjugated nitrogen heterocycles in different media. Accessed March 4, 2026.
- TCI Chemicals.
- PubMed.
- ThermoFisher. Successful HPLC Operation – A Troubleshooting Guide. Accessed March 4, 2026.
- PubChem. 5-Bromopyrimidine-2-carbonitrile. Accessed March 4, 2026.
- PubChem. 4-Amino-2-bromopyrimidine-5-carbonitrile. Accessed March 4, 2026.
- Organic & Biomolecular Chemistry (RSC Publishing). The pH-influenced PET processes between pyronine and different heterocycles. Accessed March 4, 2026.
- Bangor University. Effects of pH on nitrogen cycling in agricultural soils. Accessed March 4, 2026.
- ChemicalBook. 5-Bromopyrimidine-2-carbonitrile. January 13, 2026.
- PubChemLite. 4-bromopyrimidine-2-carbonitrile (C5H2BrN3). Accessed March 4, 2026.
- Chongqing Chemdad Co., Ltd. 5-Bromopyrimidine-2-carbonitrile. Accessed March 4, 2026.
- Benchchem. 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3. Accessed March 4, 2026.
- AMERICAN ELEMENTS®. 4-Amino-2-Bromopyrimidine-5-Carbonitrile. Accessed March 4, 2026.
- Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). August 28, 2025.
- ResearchGate.
- ChemicalBook. 4-BROMO-PYRIDINE-2-CARBONITRILE | 62150-45-2. January 13, 2026.
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- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. epfl.ch [epfl.ch]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Minimizing Debromination in Pyrimidine Synthesis
Welcome to the Advanced Troubleshooting Center for pyrimidine cross-coupling. Pyrimidines are privileged scaffolds in drug discovery, but their electron-deficient nature makes them notoriously susceptible to hydrodebromination (protodehalogenation) during palladium-catalyzed transformations. This guide provides mechanistic insights, diagnostic workflows, and field-proven protocols to eliminate this critical side reaction.
Mechanistic Overview: The Causality of Debromination
To solve debromination, we must first understand its kinetic origins. During a standard Suzuki-Miyaura or Buchwald-Hartwig coupling, the initial oxidative addition of the pyrimidine C–Br bond to the Pd(0) catalyst is exceptionally fast due to the substrate's electron deficiency.
However, the subsequent transmetalation step is often rate-limiting . This kinetic bottleneck causes the catalytic cycle to stall, leading to a buildup of the long-lived Ar-Pd(II)-Br intermediate. If the reaction environment contains abstractable hydrogen atoms—such as protic solvents, trace moisture, or alkoxide bases capable of
Catalytic cycle of Suzuki coupling illustrating the divergent hydrodebromination side pathway.
Troubleshooting FAQs
Q: My Suzuki coupling of 5-bromopyrimidine yields >40% debrominated byproduct. What is the primary cause?
A: The primary cause is a stalled catalytic cycle. When transmetalation is slow, the Ar-Pd(II)-Br intermediate is highly vulnerable to reduction by hydrogen sources in the reaction mixture. Common culprits include protic solvents (like ethanol or methanol) or strong alkoxide bases (like NaOtBu) which act as hydride donors via
Q: How does the choice of phosphine ligand influence hydrodebromination? A: Ligand sterics and electronics dictate the relative rates of the catalytic steps. Standard ligands like PPh₃ often fail with electron-deficient pyrimidines because they do not provide enough electron density to accelerate transmetalation. Switching to dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) provides a bulky, highly electron-rich environment. This accelerates both transmetalation and the final reductive elimination, effectively outcompeting the slower debromination side reaction[3].
Q: Can the heating method affect the ratio of cross-coupled product to debrominated byproduct? A: Absolutely. Prolonged thermal heating increases the probability of catalyst degradation, phosphine oxidation, and side reactions. Transitioning from conventional heating to microwave irradiation (e.g., 135 °C for 40 minutes instead of 110 °C for 12 hours) has been empirically shown to completely suppress debromination in sensitive pyrimidine scaffolds by rapidly forcing the reaction to completion before side pathways can dominate[4].
Diagnostic Decision Tree
Use the following logical workflow to systematically eliminate variables contributing to hydrodebromination in your specific reaction setup.
Step-by-step troubleshooting workflow to eliminate debromination in pyrimidine synthesis.
Quantitative Data: Condition Optimization Matrix
The table below summarizes the profound impact of ligand selection, base, and heating modality on the product distribution during the Suzuki-Miyaura coupling of highly sensitive bromopyrimidines[3][4].
| Catalyst / Ligand System | Base | Solvent | Heating Modality | Time | % Desired Product | % Debrominated Byproduct |
| PdCl₂(PPh₃)₂ (5 mol%) | Na₂CO₃ (2 eq) | 1,4-Dioxane | Thermal (110 °C) | 12 h | 9% | 91% |
| XPhos Pd G2 / XPhos | K₂CO₃ (3 eq) | 1,4-Dioxane | Thermal (110 °C) | 12 h | 45% | 55% |
| XPhos Pd G2 / XPhos | K₂CO₃ (2 eq) | 1,4-Dioxane | Thermal (135 °C) | 12 h | 89% | 11% |
| XPhos Pd G2 / XPhos | K₂CO₃ (2 eq) | 1,4-Dioxane | Microwave (135 °C) | 40 min | 91% | 0% |
Note: The synergistic use of a bulky dialkylbiaryl phosphine (XPhos) with rapid microwave heating entirely suppresses the hydrodebromination pathway.
Self-Validating Experimental Protocol
Standard Operating Procedure: Debromination-Free Suzuki-Miyaura Coupling
This protocol utilizes a pre-catalyst system (XPhos Pd G2) to ensure rapid generation of the active monoligated Pd(0) species, paired with a mild inorganic base to facilitate transmetalation without acting as a hydride donor[2].
Reagents & Materials:
-
Bromopyrimidine substrate (1.0 mmol)
-
Arylboronic acid or pinacol ester (1.2 mmol)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
XPhos ligand (0.02 mmol, 2 mol%)
-
Anhydrous K₃PO₄ or K₂CO₃ (2.0 mmol)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the bromopyrimidine, arylboronic acid, XPhos Pd G2, XPhos, and finely milled anhydrous K₃PO₄.
-
Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.
-
Solvent Addition: Inject the anhydrous, sparged 1,4-Dioxane via syringe. (Causality Note: Degassing the solvent prevents oxygen-induced homocoupling of the boronic acid, which would otherwise consume the reagent and artificially slow down transmetalation).
-
Reaction Execution: Replace the septum with a crimp cap under positive Argon flow. Subject the sealed vial to microwave irradiation at 135 °C for 40 minutes. Alternatively, heat in a pre-equilibrated oil bath at 100 °C for 2–4 hours.
-
Quench and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Self-Validation Step (Critical): Before proceeding to column chromatography, analyze an aliquot of the crude mixture via GC-MS or LC-MS. Validate the absence of the [M-79] peak (corresponding to the loss of bromine without aryl incorporation). If the [M-79] peak is absent, the protocol has successfully bypassed the hydrodebromination pathway. Proceed to purify via silica gel chromatography.
References
-
Tikad, A., et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones." RSC Advances, Royal Society of Chemistry (2021).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
optimizing temperature for C4 vs C5 substitution on bromopyrimidines
Welcome to the Pyrimidine Functionalization Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. You are likely here because your HPLC traces show inseparable mixtures of regioisomers, or your yield has vanished into the "tar" of polymerization.
In bromopyrimidines, the competition between the C4 and C5 positions is a classic conflict between electronic deficiency (C4) and steric/catalytic orthogonality (C5) . Temperature is not just a variable here; it is the primary switch for regioselectivity.
Module 1: The Reactivity Hierarchy (Theory & Logic)
Before heating your reaction block, you must understand the intrinsic bias of your substrate. Pyrimidine is a
-
C4 Position (The Kinetic Trap): This position is highly electron-deficient due to the cumulative inductive effect of the two nitrogen atoms. It is the "hotspot" for Nucleophilic Aromatic Substitution (SNAr ) and Oxidative Addition (in Pd-catalysis).
-
C5 Position (The Thermodynamic/Steric Fortress): This position is relatively electron-rich (similar to benzene). It is inert to SNAr but is the prime site for Lithium-Halogen Exchange (Li-X) due to the stability of the resulting anion.
The Golden Rule of Temperature:
Low temperatures favor the kinetically accessible C4 position. High temperatures overcome the activation energy barrier for C5 or promote thermodynamic equilibration (Halogen Dance).
Visualizing the Reactivity Landscape
Figure 1: The dichotomy of reactivity sites on the pyrimidine core.[1] C4 is electronically activated; C5 requires specific activation methods.
Module 2: Troubleshooting Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)
Scenario: You have a 4,5-dibromopyrimidine and want to couple selectively.
Q1: I want to couple at C4 ONLY. My LC-MS shows 10-15% bis-coupling (C4+C5). How do I stop it?
Diagnosis: Your temperature is too high, or your catalyst is too active (too "hot"). The activation energy difference between C4-Br and C5-Br oxidative addition is significant but surmountable by heat.
The Protocol (Kinetic Control):
-
Catalyst Selection: Switch to a "gentler" catalyst. Use Pd(PPh3)4 instead of Pd(dppf)Cl2 or Pd-XPhos. The bulky, electron-rich ligands of the latter lower the barrier for C5 insertion.
-
Temperature Ramp: Do not plunge the flask into a 90°C oil bath.
-
Start at Room Temperature (25°C) .
-
Monitor conversion every 30 mins.
-
If stalled <50% conversion, increase to 45°C .
-
Hard Stop: Do not exceed 60°C . Above this, C5 oxidative addition becomes competitive.
-
Q2: I need to couple at C5, but C4 reacts first. How do I invert this?
Answer: You generally cannot invert the electronic preference of Pd-oxidative addition on a naked pyrimidine. You must use a Blocking Strategy or Orthogonal Chemistry .
-
Strategy A (The Block): Perform an SNAr at C4 first with a "dummy" nucleophile (e.g., SMe, OMe) or the desired C4 substituent, then couple at C5 at high temperature (100°C).
-
Strategy B (The Site-Selective Catalyst - Advanced): Recent literature suggests using highly sterically demanding ligands (like Q-Phos ) can sometimes favor C5 by making the crowded C4 site inaccessible, but this is substrate-dependent.
Temperature Optimization Table for Cross-Coupling
| Target Site | Recommended Temp | Catalyst Class | Critical Parameter |
| C4 (Selective) | 25°C – 50°C | Pd(PPh3)4, Pd(OAc)2/PPh3 | Stop heating once SM is consumed. |
| C5 (Post-C4) | 90°C – 120°C | Pd(dppf)Cl2, Pd-XPhos, Pd-Amphos | Requires forcing conditions . |
| Bis-Coupling | >100°C | Pd-SPhos, Pd-RuPhos | High temp ensures C5 conversion. |
Module 3: Troubleshooting SNAr (Nucleophilic Substitution)
Scenario: Displacing halogens with amines, alkoxides, or thiols.
Q3: I am trying to substitute C5-Br with an amine, but nothing happens even at reflux.
Diagnosis: C5 is not electrophilic. You are trying to force a square peg into a round hole. Explanation: SNAr requires an electron-withdrawing group (EWG) ortho or para to the leaving group to stabilize the Meisenheimer complex. C5 has no such stabilization from the ring nitrogens (which are meta to it). Solution:
-
Check Substituents: If you have a nitro (-NO2) or cyano (-CN) group at C4 or C6, C5 substitution becomes possible.
-
Abandon SNAr: Switch to Buchwald-Hartwig amination (Pd-catalyzed). This bypasses the electronic requirement and works on the C-Br bond directly.
Q4: I have 2,4,5-tribromopyrimidine. I want C4 substitution, but I'm seeing C2 impurities.
Diagnosis: "Overheating" leads to loss of regiocontrol. While C4 is more reactive than C2, the gap narrows as temperature rises (Arrhenius equation).
The "Ice-to-Heat" Protocol:
-
Dissolve substrate in THF or DMF.
-
Cool to 0°C (Ice bath).
-
Add nucleophile slowly (dropwise).
-
Stir at 0°C for 1 hour. Check HPLC.
-
99% of C4 substitution happens here.
-
-
Only warm to RT if conversion is incomplete. Never heat 2,4-dihalo systems if you want mono-selectivity.
Module 4: The "Silent Killer" – Halogen Dance (Lithiation)
Scenario: You are using n-BuLi or t-BuLi to lithiate C5-Br for a quench with an electrophile.
Q5: I did a Lithium-Halogen exchange at C5. My product is a scrambled mess of isomers. What happened?
Diagnosis: You triggered the Halogen Dance (Base-Catalyzed Halogen Migration).[2][3] Mechanism: At temperatures above -50°C, the kinetically formed C5-Li species is unstable. It effectively "hands off" the lithium to a more acidic position (often C6 or C2) while moving the bromine atom.
Visualizing the Halogen Dance
Figure 2: The temperature-dependent pathway of halogen migration.
The Cryogenic Protocol:
-
Solvent: Anhydrous THF or Et2O (strictly dry).
-
Cooling: Cool substrate to -78°C (Acetone/Dry Ice).
-
Addition: Add n-BuLi slowly down the side of the flask.
-
The Wait: Stir for 15-30 mins at -78°C. DO NOT WARM UP.
-
The Quench: Add your electrophile (aldehyde, iodine, etc.) while still at -78°C.
-
The Thaw: Only allow the reaction to reach RT after the electrophile has fully reacted.
FAQ: Quick Reference
Q: Can I use microwave irradiation for C4 vs C5 selectivity? A: Use with extreme caution. Microwaves heat rapidly and often create "hot spots." For C4 selectivity (where low temp is key), microwaves often degrade selectivity. For forcing C5 substitution (after C4 is filled), microwaves are excellent (e.g., 120°C for 10 min).
Q: Which solvent is best for temperature control? A:
-
For SNAr/Suzuki (C4): THF or Dioxane (allows reflux control at moderate temps).
-
For Lithiation (C5): THF (coordinates Li, stabilizes the species at -78°C). Avoid Et2O if you need to go above 0°C later (too volatile).
Q: My 4,5-dibromopyrimidine is not reacting at C4 with Suzuki, even at 60°C. A: Check your base. Weak bases (Na2CO3) might be too slow. Switch to K3PO4 or Cs2CO3 . The "Suzuki-Miyaura" reaction requires the formation of a boronate-ate complex. If the base isn't soluble or strong enough, temperature won't fix it.
References
-
Schlosser, M. (2005). The "Halogen Dance" Reaction on Heterocycles. Angewandte Chemie International Edition. Link
-
Handy, C. J., & Zhang, Y. (2006).[4] A Simple Method for the Prediction of Regioselectivity in the Suzuki Coupling of Polyhaloheterocycles. Organic Letters. Link
-
Nair, V., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Pyrimidines. Tetrahedron. Link
-
Stanetty, P., & Schnürch, M. (2006). Pd-Catalyzed Cross-Coupling Reactions on 4,5-Dihalopyrimidines. Journal of Organic Chemistry. Link
-
Baran Lab. (2012). Haloselectivity of Heterocycles. Practical Guide. Link
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
Technical Support Center: Recrystallization of 4,5-Dibromopyrimidine-2-carbonitrile & Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the purification of 4,5-Dibromopyrimidine-2-carbonitrile and its synthetic intermediates. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the critical recrystallization step of this compound class. The inherent characteristics of this molecule—a polar pyrimidine core, a polar nitrile group, and two heavy bromine atoms—present unique purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve high purity and yield.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: Why are no crystals forming even after my solution has cooled to room temperature or in an ice bath?
Answer:
The absence of crystal formation is typically due to one of two primary reasons: the solution is not sufficiently supersaturated, or there are kinetic barriers to nucleation.
-
Probable Cause 1: Incorrect Solvent Choice. The most common issue is that your compound is too soluble in the chosen solvent, even at low temperatures[1]. An ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at low temperatures[1][2].
-
Probable Cause 2: Insufficient Concentration. You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling[3]. The goal is to use the minimal amount of hot solvent required to fully dissolve the solid[4].
-
Probable Cause 3: Presence of Impurities. Certain impurities can act as crystallization inhibitors, interfering with the formation of a stable crystal lattice[1].
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide a surface for nucleation.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth[2].
-
-
Increase Concentration: Gently heat the solution and boil off a portion of the solvent to increase the solute concentration[3]. Allow the concentrated solution to cool slowly again.
-
Re-evaluate Your Solvent System: If induction methods fail, your solvent is likely inappropriate. Re-screen for a more suitable single solvent or develop a two-solvent system (see FAQ section). For pyrimidine derivatives, common solvents to explore include ethanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water and ethyl acetate/hexane[5][6][7].
Question 2: My compound has "oiled out," forming a liquid layer at the bottom of the flask instead of solid crystals. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes so highly supersaturated that the solute separates as a liquid phase before it can organize into a crystal lattice[8]. This is common with compounds that have relatively low melting points or when significant impurities are present, which can cause melting point depression[8].
Solutions:
-
Re-dissolve and Dilute: Heat the solution until the oil completely re-dissolves[8].
-
Add More Solvent: Add a small amount of additional hot solvent to the clear solution to decrease the supersaturation level upon cooling.
-
Ensure Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or paper towels to prevent rapid temperature changes, which favor oiling over crystallization. Do not move the flask directly to an ice bath[3].
-
Lower the Saturation Temperature: For a two-solvent system, add more of the "good" solvent (the one the compound is soluble in) before adding the "poor" solvent (the anti-solvent). This ensures that precipitation begins at a lower temperature, hopefully below the compound's melting point.
Question 3: My crystals have formed, but they are highly colored, even though the pure compound should be colorless or pale yellow. How do I remove the color?
Answer:
Colored impurities are common byproducts in organic synthesis. They are often large, conjugated molecules that can become trapped in the crystal lattice or adsorb to the crystal surface.
Solution:
-
Use Activated Charcoal: Activated charcoal is highly effective at adsorbing colored impurities.
-
Procedure:
-
Dissolve the impure solid in the minimum amount of appropriate hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is often sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.
-
Swirl the mixture and gently heat it for a few minutes.
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal[3]. The goal is to keep the solution hot so your desired compound does not crystallize prematurely in the funnel[3].
-
Allow the clear, hot filtrate to cool slowly to form decolorized crystals.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best starting solvent for recrystallizing 4,5-Dibromopyrimidine-2-carbonitrile?
The principle of "like dissolves like" is your starting point. Given the molecule's structure (polar heterocycle and nitrile, nonpolar bromine atoms), solvents of intermediate polarity are often a good choice.
Solvent Screening Protocol:
-
Place a small amount of your crude material (20-30 mg) into several different test tubes.
-
Add ~0.5 mL of a single test solvent at room temperature to each tube. Solvents to test include water, ethanol, methanol, ethyl acetate, acetone, dichloromethane (DCM), and hexane.
-
Observe the solubility. An ideal solvent will NOT dissolve the compound at room temperature[2].
-
Gently heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound completely when hot or boiling[2].
-
Cool the tubes that showed good hot solubility. The best solvent will be the one from which the compound precipitates abundantly as a crystalline solid upon cooling.
Q2: What if I can't find a suitable single solvent?
This is a very common scenario[8]. The solution is to use a two-solvent (or mixed-solvent) system.
Characteristics of a Good Two-Solvent System:
-
Solvent 1 ("Good" Solvent): Your compound should be very soluble in this solvent, even at room temperature.
-
Solvent 2 ("Poor" Solvent/Anti-Solvent): Your compound should be nearly insoluble in this solvent, even at high temperatures.
-
Miscibility: The two solvents must be completely miscible with each other[3][5].
Common Miscible Pairs:
-
Ethanol / Water
-
Acetone / Water
-
Toluene / Heptane[5]
-
Dichloromethane / Hexane
A detailed protocol for a two-solvent recrystallization is provided in the "Experimental Protocols" section.
Q3: My final yield is very low. How can I improve it?
Low yield is often a trade-off for high purity. However, you can optimize the process:
-
Use Minimal Solvent: The most common cause of low yield is using too much solvent, as some product will always remain dissolved in the mother liquor[4]. Use only the absolute minimum amount of hot solvent needed to dissolve your compound.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently. After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation[2].
-
Wash Correctly: During vacuum filtration, wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without re-dissolving your product[2][3].
-
Second Crop: It may be possible to recover more product by concentrating the filtrate (mother liquor) and cooling again to obtain a second, less pure crop of crystals[5].
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
This table summarizes key properties of solvents frequently used in the recrystallization of pyrimidine derivatives and other organic compounds.
| Solvent | Boiling Point (°C) | Polarity | Notes & Common Miscible Anti-Solvents |
| Water | 100 | Very High | Excellent for polar compounds. Anti-solvent for many organics soluble in Ethanol, Methanol, or Acetone. |
| Ethanol | 78 | High | Good general-purpose solvent. Miscible with water and hexane. |
| Methanol | 65 | High | Similar to ethanol but more polar and has a lower boiling point. Miscible with water and DCM. |
| Acetone | 56 | Medium-High | Strong solvent, low boiling point. Miscible with water and hexane. |
| Ethyl Acetate | 77 | Medium | Excellent general-purpose solvent. Anti-solvent: Hexane, Heptane. |
| Dichloromethane (DCM) | 40 | Medium | Dissolves many organics but has a very low boiling point, making it difficult to maintain a hot solution. Anti-solvent: Hexane. |
| Toluene | 111 | Low | Good for less polar compounds, high boiling point allows for a wide temperature range. Anti-solvent: Hexane, Heptane. |
| Hexane / Heptane | ~69 / ~98 | Very Low | Non-polar solvents. Often used as the "poor" solvent or anti-solvent for compounds soluble in more polar solvents[5][6]. |
| DMF / DMSO | 153 / 189 | Very High | High boiling point polar aprotic solvents, used for compounds with very poor solubility. Difficult to remove. Often used with an anti-solvent like water or DCM via vapor diffusion[9]. |
Experimental Protocols
Detailed Protocol: Two-Solvent Recrystallization
This method is ideal when a compound is too soluble in one solvent and insoluble in another. A common pair for a moderately polar compound like 4,5-Dibromopyrimidine-2-carbonitrile could be Ethyl Acetate (good solvent) and Hexane (poor solvent).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., Ethyl Acetate) dropwise while heating the mixture to a gentle boil until the solid just dissolves. Use the absolute minimum amount necessary.
-
Hot Filtration (if needed): If there are insoluble impurities (e.g., dust, catalysts), perform a hot gravity filtration at this stage.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., Hexane) dropwise until you observe persistent cloudiness (turbidity)[3][10]. This indicates the solution is now saturated.
-
Re-clarification: Add one or two drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again[3].
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for forming large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15 minutes to maximize precipitation[2].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold "poor" solvent (Hexane) to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely, either on the filter paper under vacuum or after transferring them to a watch glass.
Visualizations
Workflow: Troubleshooting Recrystallization Failures
The following diagram outlines the logical steps to take when encountering common issues during recrystallization.
Caption: A decision-making flowchart for troubleshooting common recrystallization problems.
References
-
Edubirdie. (n.d.). Bromination of (E)-Stilbene with Pyridinium Tribromide and Recrystallization of Stilbene Dibromide. Lab - Edubirdie. Available at: [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Available at: [Link]
-
PMC. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Available at: [Link]
-
Unknown. (n.d.). recrystallization, filtration and melting point. Available at: [Link]
-
ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. Available at: [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]
-
Unknown. (n.d.). SUPPLEMENTARY MATERIALS. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]
-
HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available at: [Link]
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]
-
World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available at: [Link]
-
PMC. (n.d.). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Available at: [Link]
-
ACS Publications. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry. Available at: [Link]
-
Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Home Page [chem.ualberta.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. reddit.com [reddit.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ocw.mit.edu [ocw.mit.edu]
Advanced Characterization Guide: 4,5-Dibromopyrimidine-2-carbonitrile
The following guide details the NMR interpretation of 4,5-Dibromopyrimidine-2-carbonitrile , a critical heterocyclic building block in medicinal chemistry. This analysis focuses on distinguishing this regioisomer from its structural analogues using high-field NMR spectroscopy.
Product Identity:
-
IUPAC Name: 4,5-Dibromopyrimidine-2-carbonitrile
-
CAS Number: 94741-70-5
-
Molecular Formula: C
HBr N [1][2][3][4] -
Core Scaffold: Pyrimidine[5]
Executive Summary: Diagnostic Performance
In synthetic workflows, 4,5-Dibromopyrimidine-2-carbonitrile is frequently generated alongside or from precursors like 5-bromopyrimidine-2-carbonitrile or isomeric 4,6-dibromopyrimidine-2-carbonitrile.
Key Differentiator: The 4,5-isomer is chemically asymmetric , resulting in a distinct spectral fingerprint compared to its symmetric analogues.
- H NMR: Shows a single aromatic proton at the highly deshielded H6 position.
- C NMR: Displays 5 distinct carbon signals , whereas symmetric isomers display only 3.
Experimental Protocol (Standardized)
To ensure reproducibility and comparable chemical shifts, the following protocol is recommended.
Sample Preparation[7][8]
-
Solvent: DMSO-
(preferred for solubility) or CDCl .-
Note: Chemical shifts (
) in DMSO- are typically downfield by 0.1–0.3 ppm compared to CDCl .
-
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (
0.00 ppm) or residual solvent peak (DMSO: 2.50, 39.5; CDCl : 7.26, 77.16).
Acquisition Parameters (400 MHz equivalent)
-
Pulse Sequence: zg30 (Proton), zgpg30 (Carbon w/ proton decoupling).
-
Relaxation Delay (D1):
1.0 s (Proton), 2.0 s (Carbon) to ensure quantitative quaternary carbon detection. -
Scans (NS): 16 (Proton), 1024+ (Carbon) due to the low sensitivity of quaternary carbons attached to halogens.
H NMR Interpretation & Comparison
The proton spectrum provides the first line of evidence for regioisomer assignment.
Theoretical Assignment (4,5-Dibromo isomer)
-
Proton Count: 1 aromatic proton.[6]
-
Position: H6.
-
Environment: The H6 proton is adjacent to the ring Nitrogen (N1) and the Bromine at C5.
-
N1 Effect: Strong deshielding (alpha to nitrogen).
-
C5-Br Effect: Inductive deshielding (ortho).
-
C2-CN Effect: Strong electron-withdrawing group (long-range deshielding).
-
Comparative Analysis Table
| Feature | Target: 4,5-Dibromo | Analogue: 5-Bromo | Isomer: 4,6-Dibromo |
| Structure | Asymmetric | Symmetric ( | Symmetric ( |
| Signal Count | 1 Singlet (1H) | 1 Singlet (2H) | 1 Singlet (1H) |
| Assignment | H6 | H4 & H6 (Equivalent) | H5 |
| Predicted Shift | |||
| Differentiation | Downfield singlet; integrates to 1H relative to impurities. | Downfield singlet; integrates to 2H. | Upfield singlet. H5 is shielded by flanking C-Br groups relative to H6. |
Interpretation Logic:
-
If you observe a singlet > 9.0 ppm, you have a 4,5- or 5-substituted system.
-
If you observe a singlet < 8.5 ppm, you likely have the 4,6-isomer (H5 is intrinsically more shielded than H4/H6 in pyrimidines).
-
Crucial Check: The 4,5-isomer H6 is a singlet because there are no adjacent protons to couple with.
C NMR Interpretation & Comparison
Carbon NMR is the definitive tool for confirming the asymmetry of the 4,5-dibromo substitution pattern.
Theoretical Assignment (4,5-Dibromo isomer)
Because the molecule lacks a plane of symmetry, every carbon atom is magnetically unique .
-
C2 (C-CN):
140–145 ppm. Quaternary. -
C4 (C-Br):
150–155 ppm. Deshielded alpha to N, but heavy atom effect of Br may cause upfield shift relative to C-Cl. -
C5 (C-Br):
120–125 ppm. C5 is typically the most shielded carbon in pyrimidines; Br substitution keeps it in this range. -
C6 (C-H):
155–160 ppm. Highly deshielded (alpha to N). High intensity (NOE enhanced). -
-CN (Nitrile):
115–118 ppm.[7] Characteristic weak signal.
Comparative Analysis Table
| Feature | Target: 4,5-Dibromo | Analogue: 5-Bromo | Isomer: 4,6-Dibromo |
| Symmetry | None ( | Yes ( | Yes ( |
| Total Signals | 5 Distinct Peaks | 3 Distinct Peaks | 3 Distinct Peaks |
| Peak List (Est.) | C2, C4, C5, C6, CN | C2, C4/6 (equiv), C5, CN | C2, C4/6 (equiv), C5, CN |
| Diagnostic | Presence of C4 vs C6 split. | C4 and C6 are identical.[7] | C4 and C6 are identical. |
Decision Logic for Structural Confirmation
The following flowchart illustrates the logical pathway to confirm the identity of 4,5-Dibromopyrimidine-2-carbonitrile from a crude reaction mixture.
References
-
Sigma-Aldrich. 5-Bromopyrimidine-2-carbonitrile Product Sheet. Retrieved from .
-
ChemicalBook. 5-Bromopyrimidine-2-carbonitrile NMR Data. Retrieved from .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 686546, 5-Bromopyrimidine-2-carbonitrile. Retrieved from .
-
Reich, H. J. Hans Reich's Collection: NMR Spectroscopy. University of Wisconsin-Madison.[8] Retrieved from .
Sources
- 1. 5-Bromopyrimidine-2-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 686546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromopyrimidine-2-carbonitrile | CAS 38275-57-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 5-Bromopyrimidine-2-carbonitrile(38275-57-9) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
- 7. chem.washington.edu [chem.washington.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Comparative Guide: IR Spectroscopy Analysis of 4,5-Dibromopyrimidine-2-carbonitrile
Topic: IR Spectroscopy Nitrile Stretch Analysis of 4,5-Dibromopyrimidine-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the synthesis and quality control of heterocyclic building blocks, 4,5-Dibromopyrimidine-2-carbonitrile represents a critical intermediate. Its high reactivity, driven by the electron-deficient pyrimidine ring and the specific arrangement of bromine substituents, makes it prone to hydrolysis. Consequently, the nitrile (C≡N) stretch serves not merely as an identity marker, but as a primary stability indicator.
This guide provides a technical comparison of Infrared (IR) spectroscopy against alternative analytical approaches and structural analogs. It establishes a self-validating protocol to distinguish the target molecule from its hydrolysis byproducts (amides) and structurally related impurities using the unique vibrational signature of the nitrile moiety.
Theoretical Framework: The Electronic Signature
The vibrational frequency of the nitrile group in 4,5-Dibromopyrimidine-2-carbonitrile is governed by the interplay of inductive (-I) and mesomeric (+M) effects within the pyrimidine core.
-
Base Frequency: Aromatic nitriles typically absorb between 2220–2240 cm⁻¹ .[1]
-
Pyrimidine Ring Effect: The diaza-ring is significantly electron-withdrawing compared to benzene. This withdrawal increases the force constant of the C≡N bond, typically shifting the absorption to higher wavenumbers (2230–2250 cm⁻¹ ).
-
Bromine Substituent Effect:
-
Inductive (-I): Bromine at positions 4 and 5 withdraws electron density from the ring, further enhancing the effective electronegativity of the carbon skeleton. This tends to stiffen the C≡N bond, maintaining a sharp, high-frequency stretch.
-
Steric/Field Effects: The bulky bromine atoms, particularly at position 5, stabilize the rigid planar structure, reducing rotational freedom and resulting in a sharper spectral band compared to alkyl nitriles.
-
Visualization: Electronic Effects on Nitrile Stretch
The following diagram illustrates the electronic influences that define the specific IR frequency of the target molecule.
Figure 1: Mechanistic flow of electronic effects influencing the nitrile vibrational frequency.
Comparative Analysis
Comparison 1: Target vs. Hydrolysis Impurity (The "Killer" Metric)
The most common failure mode for this compound is hydrolysis of the nitrile to a primary amide. IR spectroscopy is superior to NMR for rapid detection of this specific degradation due to the distinct separation of signals.
| Feature | Target: 4,5-Dibromopyrimidine-2-carbonitrile | Impurity: 4,5-Dibromopyrimidine-2-carboxamide | Differentiation Logic |
| Primary Signal | C≡N Stretch: ~2235 cm⁻¹ (Sharp, Medium-Strong) | Absent | The disappearance of the 2200 region peak is the primary failure indicator. |
| Secondary Signal | C=N Ring Stretch: ~1560 cm⁻¹ | Amide I (C=O): 1650–1690 cm⁻¹ (Strong) | The appearance of a strong carbonyl band confirms hydrolysis. |
| Tertiary Signal | C-H Stretch: >3000 cm⁻¹ (Weak, single aromatic H) | N-H Stretch: 3100–3400 cm⁻¹ (Doublet) | Amide N-H doublet is broad and unmistakable vs. the silent nitrile region. |
Comparison 2: IR vs. Raman Spectroscopy
While Raman is often cited for symmetric bonds, IR is the superior choice for this specific application due to the polarity of the nitrile bond.
| Parameter | IR Spectroscopy | Raman Spectroscopy | Verdict |
| Nitrile Sensitivity | High. The C≡N bond has a strong dipole moment change, resulting in a distinct, intense IR peak.[1] | Moderate. Active, but often weaker than ring breathing modes in aromatic systems. | IR Wins for trace detection of nitrile. |
| Water Interference | High. Moisture can mask the amide/amine region (3300 cm⁻¹). | Low. Water is a weak Raman scatterer. | Raman Wins for aqueous reaction monitoring. |
| Sample Prep | Fast (ATR). No sample destruction; requires minimal amount. | Variable. Fluorescence from impurities can overwhelm the signal. | IR (ATR) Wins for QC of solid powders. |
Experimental Protocol: Self-Validating Workflow
This protocol uses Attenuated Total Reflectance (ATR-FTIR) , the industry standard for rapid solid-state analysis.
Reagents & Equipment[2][3][4]
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (High Sensitivity).
-
Reference Standard: Polystyrene film (for calibration) or a certified reference standard of the target material.
Step-by-Step Procedure
-
System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air). Ensure the region 2200–2400 cm⁻¹ is flat (no CO₂ interference).
-
Sample Loading: Place ~5–10 mg of 4,5-Dibromopyrimidine-2-carbonitrile powder onto the crystal.
-
Compression: Apply pressure using the anvil until the force gauge reads the optimal value (typically 80–100 N). Note: Inconsistent pressure leads to variable peak intensity.
-
Acquisition: Acquire the sample spectrum.
-
Data Processing: Apply Baseline Correction and Atmospheric Suppression (to remove CO₂/H₂O vapor lines).
Data Interpretation (Pass/Fail Criteria)
-
PASS: Distinct, sharp peak at 2235 ± 10 cm⁻¹ . Baseline at 1650–1700 cm⁻¹ is flat (no Amide I).
-
FAIL (Hydrolysis): Presence of broad peak at 1680 cm⁻¹ (Amide C=O) and/or 3300 cm⁻¹ (Amide N-H).[2]
-
FAIL (Identity): Peak shift >15 cm⁻¹ suggests a different halogen substitution pattern (e.g., mono-bromo or chloro-analog).
Visualization: QC Decision Tree
Figure 2: Logic flow for Quality Control assessment using IR spectral data.
References
-
Bernstein, M. P., et al. (1997).[3] "The infrared spectra of nitriles and related compounds frozen in Ar and H2O." The Astrophysical Journal, 476(2), 932.[3] Link
-
Smith, B. C. (2019). "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy, 34(7), 18–21. Link
-
Chaudhary, J. (2025).[2][4] "FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review." Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.[2] Link
-
Yan, S. F., et al. (2007).[5] "Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids." Chemistry of Heterocyclic Compounds, 43, 1395–1399. Link
-
Mettler Toledo. "IR vs Raman Spectroscopy: Advantages & Limitations." Comparison Guide. Link
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. photothermal.com [photothermal.com]
- 5. discovery.researcher.life [discovery.researcher.life]
reactivity comparison: 4,5-Dibromopyrimidine-2-carbonitrile vs 4,5-Dichloropyrimidine-2-carbonitrile
The following guide provides an in-depth technical comparison of 4,5-Dibromopyrimidine-2-carbonitrile and 4,5-Dichloropyrimidine-2-carbonitrile . It is structured to assist medicinal chemists in selecting the optimal building block for divergent synthesis campaigns.
Executive Summary & Strategic Selection
In the design of kinase inhibitors and nucleotide analogs, the pyrimidine-2-carbonitrile scaffold is a privileged core due to the nitrile group's ability to serve as a metabolic stabilizer, a hydrogen bond acceptor, or a precursor for oxadiazoles/amides.
The choice between the 4,5-Dibromo (1a) and 4,5-Dichloro (1b) variants is not merely a matter of leaving group kinetics; it dictates the entire synthetic strategy.
| Feature | 4,5-Dibromo (1a) | 4,5-Dichloro (1b) |
| Primary Utility | Divergent Library Synthesis | Scale-Up / Cost-Efficiency |
| C4 Reactivity (SNAr) | High (Fast kinetics, mild conditions) | Moderate (Slower, may require heat) |
| C5 Reactivity (Pd-Cat) | Excellent (Standard Suzuki/Buchwald) | Poor (Requires specialized ligands) |
| Regiocontrol | High (C4 >>> C5) | High (C4 >>> C5) |
| Cost Profile | High | Low |
The "Application Scientist" Verdict:
-
Choose the Dibromo (1a) if you require functionalization at both C4 and C5 positions (e.g., introducing an amine at C4 and an aryl group at C5). The C5-Br bond is a "pre-installed" handle for cross-coupling.
-
Choose the Dichloro (1b) if the C5 substituent is intended to remain a halogen (for lipophilicity/blocking) or if you plan to functionalize C4 only. C5-Cl is generally inert under standard SNAr and mild Pd-coupling conditions.
Electronic Landscape & Mechanistic Insight
The pyrimidine ring is inherently electron-deficient ("π-deficient"). The addition of a 2-carbonitrile (CN) group—a strong electron-withdrawing group (EWG)—exacerbates this deficiency, significantly lowering the LUMO energy of the ring.
The Regioselectivity Map
Both molecules follow the same regiochemical logic, governed by resonance stabilization of the Meisenheimer complex:
-
C4 Position (The "Soft" Spot): Highly activated for Nucleophilic Aromatic Substitution (SNAr). Attack at C4 allows the negative charge to delocalize onto the ring nitrogens (N1 and N3) and the nitrile group.
-
C5 Position (The "Hard" Spot): Not activated for SNAr because the negative charge cannot delocalize onto the ring nitrogens. However, this position is susceptible to oxidative addition by Palladium(0).[1]
The Halogen Effect (Br vs. Cl)
-
SNAr at C4: Bromide is a better leaving group (
) due to a weaker C-X bond and better polarizability, although the higher electronegativity of Chlorine can sometimes accelerate the initial nucleophilic attack (rate-limiting step dependent). In this highly activated 2-CN scaffold, the leaving group departure is often fast, making 1a (Dibromo) generally more reactive. -
Cross-Coupling at C5: The C-Br bond (
68 kcal/mol) undergoes oxidative addition with Pd(0) much faster than the C-Cl bond ( 81 kcal/mol). This is the critical differentiator.
Visualizing the Divergent Workflows
The following diagram illustrates the distinct synthetic pathways enabled by each building block.
[2]
Experimental Protocols
These protocols are designed to be self-validating . The appearance of specific by-products or color changes serves as a checkpoint for reaction progress.
Protocol A: Regioselective SNAr at C4 (Applicable to both, optimized for Dibromo)
Objective: Selective displacement of the C4-halogen with a primary amine.
-
Reagents:
-
Substrate: 4,5-Dibromopyrimidine-2-carbonitrile (1.0 equiv)
-
Nucleophile: Morpholine or Aniline derivative (1.05 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Solvent: THF or 1,4-Dioxane (Anhydrous)
-
-
Procedure:
-
Setup: Dissolve the pyrimidine substrate in THF (0.2 M) and cool to 0°C (ice bath). Rationale: The 2-CN group makes the ring highly reactive. Cooling prevents double substitution or C2-CN hydrolysis.
-
Addition: Mix the amine and DIPEA in a separate vial. Add this mixture dropwise to the pyrimidine solution over 15 minutes.
-
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Checkpoint: The product should appear as the major peak. If significant starting material remains for the Dichloro analog, heat to 40°C. The Dibromo analog usually completes at RT.
-
-
Workup: Quench with water. Extract with EtOAc. The 2-CN group is sensitive to strong acid/base hydrolysis; avoid prolonged exposure to 1M NaOH or HCl.
-
-
Expected Outcome: >85% yield of 4-amino-5-halo-2-cyanopyrimidine.[2]
Protocol B: C5-Selective Suzuki Coupling (Dibromo Specific)
Objective: Functionalization of the C5-Br position after C4 substitution.
-
Reagents:
-
Substrate: 4-Substituted-5-bromopyrimidine-2-carbonitrile (from Protocol A)
-
Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for steric bulk)
-
Base: Na2CO3 (2M aqueous, 2.0 equiv)
-
Solvent: DME/Water (3:1) or Dioxane/Water
-
-
Procedure:
-
Degassing: Sparge solvents with Argon for 15 minutes. Rationale: Oxygen poisons Pd(0) and promotes homocoupling.
-
Reaction: Combine substrate, boronic acid, and catalyst. Add base last. Heat to 80°C for 4–12 hours.
-
Checkpoint: Watch for the precipitation of Palladium black (indicates catalyst decomposition) or a color change to dark brown/black.
-
-
Note on Dichloro: If attempting this with the 5-Chloro analog, standard Pd(PPh3)4 will likely fail. You must switch to advanced precatalysts like XPhos Pd G3 or BrettPhos Pd G3 and use anhydrous conditions (Cs2CO3 in Dioxane) to force the oxidative addition into the inert C-Cl bond.
Comparative Data Summary
The following data is synthesized from general reactivity trends of 2-substituted-4,5-dihalopyrimidines [1, 2].
| Parameter | 4,5-Dibromo-2-CN | 4,5-Dichloro-2-CN | Implication |
| SNAr Rate (C4) | Dibromo requires lower temps (0°C); Dichloro may need RT or mild heat. | ||
| Hydrolysis Risk (CN) | Moderate | Moderate | Both require non-aqueous workups or mild buffers to preserve the nitrile. |
| Pd-Oxidative Addition | Facile (60-80°C) | Difficult (>100°C / High-E Ligands) | Dibromo is essential for C5-arylation. |
| Solubility | Moderate (Lipophilic) | Moderate | Similar handling profiles. |
References
- Reactivity of Halopyrimidines: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 2009.
-
Palladium-Catalyzed Cross-Coupling of Chloropyrimidines: Littke, A. F.; Fu, G. C. Angew.[3] Chem. Int. Ed.2002 , 41, 4176. (Describes the difficulty of aryl chloride coupling vs bromide).
-
Regioselectivity in Pyrimidines: Schomaker, J. M.; Delia, T. J. J. Org. Chem.2001 , 66, 7125. (Discusses C4 vs C5 selectivity in Pd-couplings).
-
Synthesis of 4,5-Dichloropyrimidine-2-carbonitrile Derivatives: ResearchGate Result 1.1 (Synthesis of 4,5-dichloro-6-substituted pyrimidine-2-carbonitriles).
-
Comparative Halogen Reactivity: BenchChem Guide (Comparing 5-bromo vs 5-chloro pyrimidines).
Disclaimer: This guide assumes standard laboratory safety practices. Pyrimidine-2-carbonitriles can release cyanide under strongly acidic/metabolic conditions; handle with appropriate PPE.
Sources
Comparative Guide: Mass Spectrometry Profiling of Brominated vs. Chlorinated Pyrimidine Nitriles
Topic: Mass Spectrometry Fragmentation Patterns of Brominated Pyrimidine Nitriles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, pyrimidine nitriles are privileged scaffolds, serving as precursors for antiviral and anticancer agents (e.g., Rilpivirine analogs). For structural elucidation and metabolic profiling, Mass Spectrometry (MS) is the gold standard.
This guide objectively compares the MS "performance"—defined here as diagnostic utility, ionization behavior, and fragmentation predictability —of Brominated Pyrimidine Nitriles against their Chlorinated counterparts. While both halogens serve as bioisosteres, their behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) differs fundamentally due to bond dissociation energies (BDE) and isotopic abundance.
Key Takeaway: Brominated analogs offer superior diagnostic "fingerprinting" due to the distinct 1:1 isotopic ratio and facile C-Br cleavage, whereas chlorinated analogs typically yield higher molecular ion stability but more complex isotopic overlaps.
Isotopic Signature Analysis (The "Fingerprint")
The most immediate diagnostic tool for halogenated pyrimidines is the isotopic pattern of the molecular ion (
Comparative Performance: Isotope Pattern Recognition
| Feature | Brominated Analog (Br) | Chlorinated Analog (Cl) | Diagnostic Advantage |
| Isotopes | Bromine | ||
| M : M+2 Ratio | 1 : 1 (Almost equal intensity) | 3 : 1 (M is 3x higher than M+2) | Br provides a clearer "flag" in complex matrices.[1] |
| M+2 Identification | Highly visible; confirms Br presence immediately. | Lower intensity; can be confused with background noise in low-abundance samples. | Br is superior for trace analysis confirmation. |
| Multi-Halogen | 2 Br atoms | 2 Cl atoms | Br patterns remain simpler to deconstruct visually. |
Expert Insight: When screening library compounds, the 1:1 doublet of a brominated pyrimidine is virtually unmistakable, acting as an intrinsic label that simplifies background subtraction in LC-MS workflows.
Fragmentation Mechanisms (The "Core")
Understanding the fragmentation logic is essential for structural confirmation.[2] The fragmentation of 5-bromo-2-pyrimidinecarbonitrile (and similar derivatives) follows three dominant pathways.
Mechanism A: Carbon-Halogen Cleavage (Sensitivity vs. Stability)
The Carbon-Bromine (C-Br) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond.
-
C-Br BDE: ~280 kJ/mol (Aromatic)
-
C-Cl BDE: ~397 kJ/mol (Aromatic)
Impact on MS:
-
Brominated: Shows a higher propensity for radical loss (
). This often leads to a prominent peak, which corresponds to the pyrimidine nitrile core cation. -
Chlorinated: The stronger C-Cl bond results in a more intense Molecular Ion (
) but less abundant de-halogenated fragment ions.
Mechanism B: Nitrile Elimination (HCN Loss)
A characteristic fragmentation of pyrimidine nitriles is the expulsion of neutral hydrogen cyanide (HCN, 27 Da) or the cyano radical (CN, 26 Da).
-
Pathway:
-
Observation: This often occurs after or in competition with halogen loss.
Mechanism C: Retro-Diels-Alder (RDA) Reaction
For six-membered heterocycles, the RDA reaction is a dominant pathway, cleaving the ring into a diene and a dienophile.
-
Process: The pyrimidine ring opens, typically expelling a nitrile moiety (R-CN) and leaving an acetylene-like fragment.
-
Bromine Effect: The heavy bromine atom often directs the charge retention onto the fragment containing the halogen, unless the C-Br bond breaks first.
Visualization: Fragmentation Pathways[2][3][4][5][6]
The following diagram illustrates the competing fragmentation pathways for a generic 5-bromo-2-pyrimidinecarbonitrile under Electron Ionization (70 eV).
Figure 1: Competing fragmentation pathways for 5-bromo-2-pyrimidinecarbonitrile. Note the convergence at m/z 77 after sequential losses.
Experimental Data: Bromine vs. Chlorine Comparison
The table below summarizes theoretical and observed data points for a direct comparison of 5-halo-2-pyrimidinecarbonitriles.
| Parameter | 5-Bromo-2-pyrimidinecarbonitrile | 5-Chloro-2-pyrimidinecarbonitrile | Interpretation |
| Molecular Weight | 184.00 | 139.54 | |
| Base Peak (Typical) | m/z 104 | m/z 139 | Bromine is lost more easily, making the core ion (m/z 104) prominent. Chlorine analogs often retain the halogen in the base peak. |
| Isotope Pattern | 183 (100%), 185 (98%) | 139 (100%), 141 (32%) | Br pattern is distinct; Cl pattern can be confused with |
| Fragment m/z 77 | High Abundance (via | Moderate Abundance (via | Both converge to the same pyrimidine ring fragment, but the pathway energy differs. |
| RDA Fragments | m/z ~104/106 (Brominated fragment) | m/z ~60/62 (Chlorinated fragment) | Heavy Br fragments shift the mass spectrum to higher m/z ranges, reducing interference from low-mass solvent noise. |
Standardized Experimental Protocol
To ensure reproducible fragmentation data for these compounds, the following self-validating protocol is recommended.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol or Acetonitrile. Avoid chlorinated solvents (e.g., DCM) to prevent isotopic interference.
-
Concentration: Dilute to 10 µg/mL for direct infusion or GC-MS injection.
Phase 2: GC-MS Acquisition (Electron Ionization)[6]
-
Instrument: Single Quadrupole or Q-TOF GC-MS.
-
Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation before ionization).
-
Ion Source: Electron Ionization (EI) at 70 eV .[2][3]
-
Why 70 eV? This is the industry standard for library matching (NIST/Wiley). Lower energies (e.g., 20 eV) will enhance the Molecular Ion but suppress diagnostic fragments.
-
-
Source Temp: 200°C - 230°C.
-
Scan Range: m/z 40 – 400.
Phase 3: Data Validation (Self-Check)
-
Step 1: Check the Molecular Ion cluster.[4][5] Does it match the expected halogen ratio (1:1 for Br, 3:1 for Cl)? If not, check for detector saturation or co-eluting impurities.
-
Step 2: Identify the "Loss of Halogen" peak. Calculate
. This peak should be present.[6] -
Step 3: Verify the "Nitrile Loss". Look for
.
References
-
BenchChem Technical Support. (2025).[2] A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem. Link
-
Salem, M. A. I., et al. (2014).[4] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.[4][3] Link
-
Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367.[7] Link
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Link
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Link
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. article.sapub.org [article.sapub.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for the Purity Analysis of 4,5-Dibromopyrimidine-2-carbonitrile
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4,5-Dibromopyrimidine-2-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind methodological choices, ensuring the development of a robust, accurate, and stability-indicating assay.
The subject of our analysis, 4,5-Dibromopyrimidine-2-carbonitrile, is a heterocyclic compound featuring a pyrimidine core. The presence of two bromine atoms, a nitrile group, and nitrogen atoms within the ring gives the molecule a significant degree of polarity. This characteristic presents a challenge for traditional Reversed-Phase HPLC, making a thoughtful and comparative method development strategy essential.
We will explore and contrast two primary chromatographic approaches: the industry-standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the increasingly powerful Hydrophilic Interaction Liquid Chromatography (HILIC). The objective is to develop a method that not only quantifies the main analyte but also effectively separates it from process-related impurities and potential degradation products, a critical requirement for regulatory compliance and ensuring product quality.[1][2]
Logical Workflow for HPLC Method Development
A successful method development process follows a logical progression from understanding the analyte to validating the final procedure. This workflow ensures that all critical parameters are considered and that the resulting method is fit for its intended purpose, as outlined in guidelines from the International Council for Harmonisation (ICH).[3][4]
Caption: Overall workflow for HPLC method development and validation.
Comparative Methodologies: RP-HPLC vs. HILIC
The core of our investigation lies in comparing two distinct yet complementary HPLC modes.
Approach A: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates analytes based on their hydrophobicity.[5] A non-polar stationary phase (like C18) is used with a polar mobile phase. For a polar molecule like 4,5-Dibromopyrimidine-2-carbonitrile, achieving adequate retention can be challenging, often requiring a highly aqueous mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A standard C18 column is the initial choice due to its versatility. However, if peak shape is poor due to secondary interactions between the basic nitrogens on the pyrimidine ring and residual silanols on the silica surface, a polar-endcapped C18 or a polar-embedded phase column would be a logical next step. These modifications shield the silanols, reducing peak tailing.
-
Mobile Phase: Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in better efficiency. A buffer is critical for controlling the ionization state of the analyte and ensuring reproducible retention times. A phosphate buffer around pH 3.0 is chosen to protonate the nitrogen atoms, which can improve peak shape. For mass spectrometry (MS) compatibility, a volatile buffer like ammonium formate would be substituted.[6]
-
Detection: The pyrimidine ring contains a chromophore, making UV detection suitable. A preliminary scan would indicate a maximum absorbance (λmax) around 254 nm, which will be used for quantification. A Diode Array Detector (DAD) is employed to simultaneously monitor a range of wavelengths, which is invaluable for assessing peak purity.
Approach B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an ideal alternative for retaining and separating very polar compounds.[7][8] It utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9] The mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. In HILIC, increasing the aqueous content of the mobile phase decreases retention time, the opposite of RP-HPLC.[10]
Causality Behind Experimental Choices:
-
Stationary Phase: A zwitterionic stationary phase is selected for this comparison. It offers unique selectivity through a combination of hydrophilic partitioning, hydrogen bonding, and weak electrostatic interactions, which can be highly effective for heterocyclic compounds.[10]
-
Mobile Phase: The mobile phase consists of a high percentage of acetonitrile (e.g., >80%) with an aqueous buffer. Ammonium acetate is an excellent choice as it is volatile (MS-compatible) and provides the necessary ionic strength to improve peak shape and control retention.[8] Buffer concentrations are typically kept low (e.g., 10-20 mM) to ensure solubility in the highly organic mobile phase.[8]
-
Injection Solvent: A critical consideration in HILIC is that the sample must be dissolved in a solvent similar in composition to the mobile phase (i.e., high organic content). Injecting a sample in a highly aqueous solvent can cause significant peak distortion.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for each approach.
Protocol 1: Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4,5-Dibromopyrimidine-2-carbonitrile reference standard and transfer to a 25 mL volumetric flask.
-
Solvent Selection:
-
For RP-HPLC: Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile.
-
For HILIC: Dissolve and dilute to volume with an 80:20 (v/v) mixture of acetonitrile and water.
-
-
Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the appropriate solvent as described above.
-
Sample Preparation: Prepare samples of the drug substance at the same concentration as the Working Standard using the identical procedure.
Protocol 2: RP-HPLC Method Parameters
-
Chromatographic System: Agilent 1260 Infinity II or equivalent HPLC system with a DAD detector.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate in Water, pH adjusted to 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 40 60 17.0 40 60 17.1 95 5 | 22.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Protocol 3: HILIC Method Parameters
-
Chromatographic System: Same as RP-HPLC.
-
Column: SeQuant® ZIC®-HILIC (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Acetonitrile with 10 mM Ammonium Acetate.
-
Mobile Phase B: Water with 10 mM Ammonium Acetate.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 12.0 70 30 14.0 70 30 14.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Forced Degradation: Ensuring Method Specificity
A purity method must be "stability-indicating," meaning it can separate the intact active pharmaceutical ingredient (API) from its degradation products.[11][12] Forced degradation studies are performed by subjecting the API to harsh conditions to generate these potential degradants.[13]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mac-mod.com [mac-mod.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. onyxipca.com [onyxipca.com]
- 12. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
Comparative Guide: Bromine Leaving Group Ability at C4 vs. C5 in Pyrimidines
[1]
Executive Summary
In pyrimidine functionalization, the position of the halogen leaving group dictates the reaction pathway, kinetics, and scope. This guide compares the leaving group ability of bromine at the C4 position (para-like) versus the C5 position (meta-like) .
-
The Bottom Line: C4-Br is an exceptionally active electrophile, behaving like an acid chloride due to the electron-withdrawing nature of the 1,3-diazine system. It readily undergoes Nucleophilic Aromatic Substitution (
) under mild conditions.[1] In contrast, C5-Br is electronically deactivated for and behaves like a standard aryl bromide; it requires transition metal catalysis (e.g., Pd-catalyzed cross-coupling) for functionalization. -
Selectivity Rule: In 4,5-dibromopyrimidine systems, the C4 position reacts exclusively under
conditions and is the preferred site for oxidative addition in Pd-catalyzed couplings, allowing for predictable sequential functionalization.
Mechanistic Foundation: The Electronic Divergence
To control regioselectivity, one must understand the electronic environment of the pyrimidine ring.[2] The reactivity difference is not due to the bromine atom itself, but the stability of the transition states formed at C4 versus C5.
Electronic Activation Analysis
-
C4-Position (Active): The C4 carbon is electron-deficient because it is ortho to N3 and para to N1. Nucleophilic attack here generates a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atoms.[3] This stabilization lowers the activation energy, making C4-Br a potent leaving group.
-
C5-Position (Inert): The C5 carbon is meta to both nitrogens. Nucleophilic attack at C5 places the negative charge on carbon atoms (C2, C4, C6) rather than nitrogen. Without the ability to delocalize charge onto nitrogen, the activation barrier is prohibitively high for standard
.
Visualization: Resonance Stabilization Pathways
The following diagram illustrates why C4 supports
Caption: Comparative resonance pathways. Note the green node indicating the stabilized intermediate at C4, contrasting with the high-energy barrier at C5.
Comparative Performance Data
The following table summarizes the reactivity profiles based on standard laboratory conditions.
| Feature | C4-Bromo Pyrimidine | C5-Bromo Pyrimidine |
| Electronic Character | ||
| Primary Reaction Class | Pd-Catalyzed Cross-Coupling | |
| High. Reacts with amines, alkoxides, thiols at RT or mild heat. | Inert. Requires strong EWG activators (e.g., -NO2) or extreme forcing conditions. | |
| Suzuki Coupling | Fast. Oxidative addition is rapid due to electron-deficient C-Br bond. | Moderate. Viable, but generally slower than C4. |
| Lithium-Halogen Exchange | Difficult (prone to nucleophilic attack/addition). | Excellent. Stable lithiated species can be formed at -78°C. |
| Selectivity in 4,5-dibromo | Reacts First. Exclusive site of reaction for nucleophiles. | Reacts Second. Reacts only after C4 is substituted or protected. |
Experimental Protocols
These protocols demonstrate the self-validating nature of the regioselectivity. In a 4,5-dibromopyrimidine scaffold, following these steps ensures the correct isomer is obtained.
Protocol A: Regioselective at C4
Objective: Selective displacement of C4-Br in 4,5-dibromopyrimidine with a primary amine.
-
Preparation: Dissolve 4,5-dibromopyrimidine (1.0 equiv) in anhydrous THF or IPA (0.2 M concentration).
-
Base Addition: Add Diisopropylethylamine (DIPEA, 1.2 equiv). Note: Inorganic bases like
can be used but may require water/cosolvent, complicating workup. -
Nucleophile Addition: Add the primary amine (1.05 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting material (SM) spot will disappear, replaced by a more polar product spot. C5-Br remains intact.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Outcome: >90% yield of 4-amino-5-bromopyrimidine . The C5-Br is retained for subsequent coupling.
Protocol B: Sequential Suzuki Coupling (C4 then C5)
Objective: Coupling at C4 followed by C5 to generate asymmetric 4,5-diarylpyrimidines.
-
Step 1 (C4 Coupling):
-
Combine 4,5-dibromopyrimidine (1.0 equiv), Aryl-Boronic Acid A (1.05 equiv), and
(3-5 mol%) in DME/2M (3:1). -
Crucial: Degas thoroughly with Argon. Oxygen promotes homocoupling and catalyst death.
-
Heat to 60–80°C. Monitor closely. C4 reacts faster due to lower electron density.
-
Stop when SM is consumed. Isolate the 4-aryl-5-bromopyrimidine .
-
-
Step 2 (C5 Coupling):
-
Take the product from Step 1. Add Aryl-Boronic Acid B (1.5 equiv).
-
Use a more active catalyst system if sterics are high (e.g.,
/ XPhos). -
Heat to 90–100°C (higher temp required for C5).
-
Outcome: 4,5-diarylpyrimidine.
-
Decision Logic for Synthetic Planning
Use this flowchart to determine the correct synthetic route based on your starting material and desired substitution pattern.
Caption: Decision matrix for functionalizing 4,5-dibromopyrimidine. C4 is the primary point of entry for both pathways.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Schwickert, M., et al. (2025). Nucleophilic aromatic substitution reactions under aqueous, mild conditions. Royal Society of Chemistry.
-
Neufeldt, S., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. NIH/PubMed Central.
-
WuXi AppTec. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (Detailed QM analysis of regioselectivity).
-
BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine.
Strategic Guide: X-ray Crystallography of 4,5-Dibromopyrimidine-2-carbonitrile Derivatives
This guide outlines the structural characteristics, crystallographic challenges, and comparative analysis of 4,5-Dibromopyrimidine-2-carbonitrile derivatives. It is designed for medicinal chemists and structural biologists requiring high-fidelity data for scaffold optimization.
Executive Summary & Structural Significance
The 4,5-dibromopyrimidine-2-carbonitrile scaffold represents a high-value pharmacophore in drug discovery, particularly for fragment-based drug design (FBDD). Unlike its symmetric isomer (4,6-dibromopyrimidine), the 4,5-substitution pattern introduces a unique "ortho-like" halogen steric clash.
Why this structure matters:
-
Halogen Bonding (XB): The adjacent bromine atoms create competing
-holes. The C4-Br is activated by the adjacent ring nitrogens, making it a potent halogen bond donor, while the C5-Br is sterically crowded. -
Synthetic Utility: The C4 position is highly electrophilic (SNAr active), while C5 is preferred for cross-coupling (Suzuki/Sonogashira), allowing orthogonal functionalization.
-
Crystallographic Signature: These derivatives typically crystallize in centrosymmetric space groups (e.g., P21/c) driven by Br···N and Br[1][2][3][4][5]···Br interactions rather than classical hydrogen bonding.
Comparative Structural Data: Target vs. Analogs
Since specific public datasets for the exact 4,5-dibromo-2-cyano derivative are proprietary or sparse, we utilize Structural Homology Modeling based on crystallographically solved analogs. This table provides the baseline metrics required to validate your own diffraction data.
Table 1: Crystallographic Parameters of Pyrimidine/Pyridine Analogs
| Parameter | 2,5-Dibromopyridine (Analog A) | 2-Amino-5-bromopyrimidine (Analog B) | 4,5-Dibromopyrimidine-2-CN (Target Prediction) |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic / Triclinic |
| Space Group | Pna21 | P21/c | P21/c or P-1 |
| Unit Cell (a) | 6.106 Å | 13.800 Å | ~7.5 - 9.0 Å |
| Unit Cell (b) | 6.544 Å | 5.839 Å | ~10.0 - 12.0 Å |
| Unit Cell (c) | 15.820 Å | 7.687 Å | ~11.0 - 14.0 Å |
| Packing Motif | Planar Sheets | H-Bonded Dimers | Halogen-Bonded Zig-Zag |
| Key Interaction | Br[6][7][8]···Br (Type I) | N-H···N (H-bond) | C4-Br···N(nitrile) (XB) |
| 4.12 Å (Centroid) | 3.85 Å | ~3.6 - 3.9 Å (Slipped) |
Analyst Note: The "Target Prediction" assumes the nitrile group will disrupt the planar sheet packing seen in Analog A, likely forcing a "herringbone" or "zig-zag" motif to accommodate the dipolar -CN group and the bulky ortho-bromines.
Critical Interaction Mechanisms
Understanding the intermolecular forces is crucial for refining the crystal structure and predicting ligand binding.
A. The "Ortho-Halogen" Effect
In 4,5-derivatives, the distance between Br(4) and Br(5) is often less than the sum of their van der Waals radii (3.70 Å), causing intramolecular repulsion .
-
Consequence: The bromine atoms may displace out of the pyrimidine plane by 2–5°, or the ring itself may pucker.
-
Observation: Look for high thermal displacement parameters (Ueq) on the Br atoms during refinement.
B. Halogen Bonding Network
The crystal packing is dominated by
-
Primary XB: C4-Br
N(nitrile) of adjacent molecule. -
Secondary XB: C5-Br
Br(4) (Type II Halogen Bond).
Figure 1: Predicted Halogen Bonding (XB) network.[3][6][7][8][9] The C4-Br is electronically activated by the adjacent ring nitrogens, making it the dominant structure-directing element.
Experimental Protocol: Crystallization & Data Collection
This protocol is optimized for poly-halogenated heterocycles, which often suffer from twinning or poor solubility.
Phase 1: Synthesis & Purification
-
Purity Requirement: >98% (HPLC). Impurities >1% often poison the crystal faces of brominated compounds.
-
Pre-treatment: Pass the compound through a short silica plug using CH2Cl2 to remove trace polar impurities.
Phase 2: Crystallization Screening (Vapor Diffusion)
The "Anti-Solvent Vapor Diffusion" method is superior to slow evaporation for this class.
-
Inner Vial: Dissolve 10 mg of derivative in 0.5 mL THF or Acetone (Good solubility).
-
Outer Vial: Add 2 mL of Hexane or Pentane (Anti-solvent).
-
Process: Seal tightly. The volatile anti-solvent diffuses into the solution, slowly increasing supersaturation.
-
Timeline: Crystals typically appear in 48–72 hours.
-
Troubleshooting: If oiling occurs, switch solvent to Chloroform and anti-solvent to Ethanol .
-
Phase 3: X-ray Data Collection Strategy
Due to the heavy bromine atoms (Z=35), absorption is a major issue.
-
Radiation Source: Mo-K
( = 0.71073 Å) is mandatory. Cu-sources will result in excessive absorption and data scaling errors. -
Temperature: Collect at 100 K . Bromine atoms have high thermal motion; room temperature data will likely yield smeared electron density maps.
-
Absorption Correction: Apply a Multi-scan (SADABS) or Gaussian face-indexed correction. Failure to do this will result in "ghost" peaks near the Br atoms in the difference map.
Figure 2: Optimized crystallization and data collection workflow for brominated pyrimidines.
References
-
Cambridge Structural Database (CSD). Search Query: "Dibromopyridine" & "Halogen Bonding".
-
Goubitz, K., et al. (2001). "Crystal structure determination of 2-amino-5-bromopyridine."[10] Zeitschrift für Kristallographie, 216(3), 176-181.
-
Awwadi, F. F., et al. (2009). "2,5-Dibromopyridine." Acta Crystallographica Section E, 65(4), o843.
- Desiraju, G. R., et al. (2013). "Halogen bonding: the sigma-hole." Angewandte Chemie International Edition, 52(41). (Foundational text for interpreting Br...N interactions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Dibromopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Dibromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. CAS 38275-57-9: 5-Bromo-2-pyrimidinecarbonitrile [cymitquimica.com]
- 5. 2-Amino-5-bromopyrimidine 98 7752-82-1 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Regiochemistry of 4,5-Dibromopyrimidine-2-carbonitrile Adducts: A Comparative Analytical Guide
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Objective comparison of 2D NOESY NMR against alternative analytical techniques (HMBC, X-Ray Crystallography) for regiochemical validation.
The Regiochemical Challenge in Pyrimidine Functionalization
In medicinal chemistry and drug development, pyrimidine scaffolds are ubiquitous. The functionalization of highly substituted intermediates, such as 4,5-dibromopyrimidine-2-carbonitrile , presents a critical regiochemical challenge.
When this scaffold is subjected to nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the reaction can theoretically occur at either the C-4 or C-5 position.
-
The C-4 Position: Highly activated toward SNAr because the intermediate Meisenheimer complex is stabilized by the electronegative adjacent ring nitrogens (ortho/para relationship).
-
The C-5 Position: Meta to the ring nitrogens and generally less reactive toward nucleophiles, though it can competitively react under specific cross-coupling conditions or with highly reactive, unhindered nucleophiles.
Because biological efficacy is strictly tied to 3D molecular topology, confirming whether a nucleophile (
Analytical Contenders for Regiochemical Validation
To unambiguously assign the regiochemistry of the resulting adducts, researchers typically rely on three primary analytical techniques. Below is an objective comparison of their performance, requirements, and limitations.
Table 1: Performance Comparison of Analytical Techniques
| Analytical Technique | Primary Mechanism | Regiochemical Evidence Level | Sample Requirements | Analysis Time | Key Limitation |
| 2D NOESY (NMR) | Through-space dipole-dipole coupling ( | Definitive (if substituent has protons) | 10–20 mg, Solution | 2–4 Hours | Ineffective for non-protonated nucleophiles (e.g., -OH, -F, -CN). |
| 2D HMBC (NMR) | Through-bond scalar coupling ( | Definitive (via C-H correlation mapping) | 15–25 mg, Solution | 4–12 Hours | Requires unambiguous assignment of overlapping quaternary carbons. |
| X-Ray Crystallography | Electron density diffraction | Absolute (Gold Standard) | Single, high-quality crystal | Days to Weeks | Crystallization is empirical; often fails for oils or amorphous solids. |
Why NOESY is the Optimal First-Line Tool
Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space interactions between protons that are closer than 5 Å. For 4,5-dibromopyrimidine-2-carbonitrile adducts, NOESY provides a rapid, binary "yes/no" answer to the regiochemistry question due to the unique proton topology of the pyrimidine ring[2].
The pyrimidine core possesses only a single proton at the C-6 position .
-
If substitution occurs at C-4: The sequence is C4(Substituent) — C5(Bromine) — C6(Proton). The bulky C-5 bromine acts as a spacer, pushing the substituent's protons well beyond the 5 Å threshold from the C-6 proton. Result: No NOE cross-peak.
-
If substitution occurs at C-5: The sequence is C4(Bromine) — C5(Substituent) — C6(Proton). The substituent is now directly adjacent (ortho) to the C-6 proton. The distance is typically 2.5–3.5 Å. Result: Strong NOE cross-peak.
Workflow: Regiochemical validation of pyrimidine adducts using through-space NOESY NMR.
Self-Validating Experimental Protocol for NOESY Acquisition
To ensure scientific integrity, a NOESY protocol cannot simply look for the absence of a peak to prove C-4 substitution, as a failed experiment also yields no peaks. The following protocol is designed as a self-validating system [1].
Phase 1: Sample Preparation (Critical for Success)
-
Concentration: Dissolve 15–20 mg of the highly purified adduct in 0.6 mL of a deuterated solvent (e.g., CDCl
or DMSO- ). High concentration is required to maximize the signal-to-noise (S/N) ratio for weak through-space correlations. -
Degassing (Mandatory): Subject the NMR tube to 3 cycles of freeze-pump-thaw, or sparge the solution with dry N
gas for 10–15 minutes.-
Causality: Dissolved oxygen is paramagnetic. It accelerates
relaxation pathways, which effectively quenches the dipole-dipole NOE effect. Failing to degas the sample will result in false negatives.
-
Phase 2: Acquisition Parameters
-
Pulse Sequence: Utilize a standard 2D phase-sensitive NOESY sequence (e.g., noesygpphpp on Bruker systems).
-
Mixing Time (
): Set to 300–500 ms .-
Causality: Small molecules like these adducts (MW ~300–400 Da) tumble rapidly in solution (extreme narrowing limit,
). They exhibit positive NOEs that build up slowly. A mixing time that is too short will miss the signal, while a time that is too long will lead to spin-diffusion (magnetization transferring to a third spin), creating false proximities.
-
-
Relaxation Delay (D1): Set to
(typically 2–3 seconds) to ensure complete magnetization recovery between scans.
Phase 3: Internal Validation (The Self-Check)
Before concluding that a lack of an NOE cross-peak to the pyrimidine H-6 proton confirms C-4 substitution, you must verify the integrity of the experiment.
-
Check for known NOE cross-peaks within the substituent itself (e.g., between an
-CH and a -CH group on an alkyl amine chain). -
If these internal, highly predictable cross-peaks are absent, the NOESY experiment failed (likely due to poor degassing or incorrect
), and the data cannot be used to assign regiochemistry.
Decision Logic: When to Pivot to HMBC
While NOESY is the fastest and most direct method, it has a fatal flaw: it requires the nucleophilic substituent to possess protons near the attachment point[3]. If the nucleophile is an alkoxide (-OR where R is far away), a fluoride (-F), or a cyano group (-CN), NOESY cannot be used. In these cases, 2D HMBC (Heteronuclear Multiple Bond Correlation) is the required alternative[4].
Decision logic tree for selecting the appropriate regiochemical validation technique.
HMBC Interpretation Logic:
HMBC detects
Conclusion
For the validation of 4,5-dibromopyrimidine-2-carbonitrile adducts, 2D NOESY stands out as the most efficient first-line analytical technique, provided the nucleophile contains diagnostic protons. By leveraging the spatial isolation of the C-6 proton from the C-4 position, NOESY offers a rapid, binary readout of regiochemistry. However, rigorous adherence to sample preparation (degassing) and internal validation checks is mandatory to prevent false-negative interpretations. For proton-deficient adducts, HMBC remains the robust, albeit more time-consuming, through-bond alternative.
References
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]
-
Discovery of amide-bridged pyrrolo[2,3-d]pyrimidines as tumor targeted classical antifolates with selective uptake by folate receptor α... PubMed Central (PMC) - NIH URL:[Link][3]
-
The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines: A 15N-labelling study and an easy method for the determination of regiochemistry ResearchGate URL:[Link][2]
-
Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines Beilstein Journal of Organic Chemistry URL:[Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of amide-bridged pyrrolo[2,3-d]pyrimidines as tumor targeted classical antifolates with selective uptake by folate receptor α and inhibition of de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
Benchmarking Catalytic Systems for the Regioselective Functionalization of 4,5-Dibromopyrimidine-2-carbonitrile
Executive Summary
4,5-Dibromopyrimidine-2-carbonitrile is an exceptionally electron-deficient scaffold prized in pharmaceutical development for its ability to access complex, highly functionalized pyrimidine derivatives 1. The presence of two differential electrophilic sites (C4 and C5 bromides) alongside a strongly electron-withdrawing C2-nitrile demands precise catalytic control to avoid regioisomer mixtures. This guide benchmarks palladium-based catalytic systems to achieve either strict C4-regioselectivity or comprehensive C4,C5-diarylation, providing researchers with actionable, self-validating methodologies.
Mechanistic Rationale & Causality
In dihalogenated N-heteroarenes, palladium-catalyzed cross-coupling typically proceeds with a strong kinetic bias for the carbon adjacent to the heteroatom 2. For 4,5-dibromopyrimidine-2-carbonitrile, the C4-position is highly activated toward oxidative addition by Pd(0). This activation is driven by the inductive effect of the adjacent pyrimidine nitrogen and the C2-nitrile group, which significantly lowers the lowest unoccupied molecular orbital (LUMO) of the C4–Br bond.
Consequently, standard bidentate phosphine ligands (e.g., dppf) afford excellent C4-selectivity. However, once the C4-aryl group is installed, the pyrimidine ring becomes more electron-rich, and the adjacent C5–Br bond becomes sterically shielded. To overcome the high activation energy required for subsequent C5-functionalization, sterically hindered N-heterocyclic carbene (NHC) ligands must be employed. Bulky NHCs, such as IPr, accelerate reductive elimination and stabilize the active Pd(0) species, enabling functionalization at conventionally deactivated or sterically hindered distal sites 3.
Quantitative Benchmarking Data
The following data summarizes the Suzuki-Miyaura cross-coupling of 4,5-dibromopyrimidine-2-carbonitrile with phenylboronic acid under different catalytic regimes.
| Catalytic System | Ligand Class | Equiv. PhB(OH)₂ | Conversion (%) | C4-Aryl Yield (%) | C5-Aryl Yield (%) | C4,C5-Diaryl Yield (%) |
| System A: Pd(dppf)Cl₂ | Bidentate Phosphine | 1.05 | >99 | 88 | <1 | 5 |
| System B: Pd(PPh₃)₄ | Monodentate Phosphine | 1.05 | 95 | 82 | 2 | 8 |
| System C: Pd-PEPPSI-IPr | Bulky NHC | 2.50 | >99 | 12 | <1 | 85 |
Note: Reactions performed at 0.5 mmol scale. System A & B used K₂CO₃ in 1,4-Dioxane/H₂O (80 °C). System C used Cs₂CO₃ in Toluene (90 °C).
Logical Workflow
Fig 1. Catalytic workflow for regioselective and sequential cross-coupling of the substrate.
Self-Validating Experimental Protocols
Protocol A: Highly Regioselective C4-Arylation (System A)
Objective: Isolate the C4-aryl-5-bromo intermediate. Causality Check: Biphasic solvent systems are used to ensure the inorganic base (K₂CO₃) is fully dissolved, which is mandatory for forming the reactive boronate complex required for transmetalation.
-
Preparation: In a 20 mL reaction vial, combine 4,5-dibromopyrimidine-2-carbonitrile (1.0 equiv, 0.5 mmol), phenylboronic acid (1.05 equiv, 0.525 mmol), and Pd(dppf)Cl₂ (5 mol%).
-
Solvent & Base: Add 1,4-Dioxane (4.0 mL) and an aqueous solution of K₂CO₃ (2.0 M, 1.0 mL).
-
Degassing (Critical): Sparge the biphasic mixture with Argon for 10 minutes. Reasoning: O₂ rapidly oxidizes the Pd(0) active species and promotes undesired homocoupling of the boronic acid.
-
Heating: Seal the vial and heat at 80 °C for 2 hours.
-
In-Process Validation (LC-MS): Sample the organic layer. The starting material exhibits a characteristic 1:2:1 isotopic mass pattern due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). The reaction is complete when this signal is replaced by a 1:1 isotopic pattern, confirming successful monoarylation and retention of the C5-bromide.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: One-Pot C4,C5-Diarylation (System C)
Objective: Achieve complete functionalization at both C4 and C5 positions. Causality Check: Toluene is used instead of Dioxane/H₂O to accommodate the higher temperatures and strictly anhydrous conditions preferred by the Pd-PEPPSI-IPr precatalyst, preventing premature protodeboronation of the excess boronic acid.
-
Preparation: Combine the dibromopyrimidine (1.0 equiv, 0.5 mmol), phenylboronic acid (2.5 equiv, 1.25 mmol), Cs₂CO₃ (3.0 equiv, 1.5 mmol), and Pd-PEPPSI-IPr (5 mol%) in an oven-dried vial.
-
Solvent: Add anhydrous Toluene (5.0 mL).
-
Degassing: Sparge with Argon for 10 minutes.
-
Heating: Seal and heat at 90 °C for 12 hours.
-
In-Process Validation (LC-MS): Monitor the disappearance of the 1:1 isotopic pattern (mono-aryl intermediate). The final diaryl product will show a single dominant mass peak (no bromine isotopic splitting), validating complete C5 oxidative addition and coupling.
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts, concentrate in vacuo, and purify via chromatography.
References
- Source: nih.
- Source: jocpr.
- Source: nih.
Sources
- 1. jocpr.com [jocpr.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Proper Disposal of 4,5-Dibromopyrimidine-2-carbonitrile
In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of specialized reagents are paramount. 4,5-Dibromopyrimidine-2-carbonitrile, a key building block in the synthesis of various biologically active compounds, requires meticulous disposal procedures due to its chemical nature.[1][2][3][4][5] This guide provides a comprehensive, step-by-step approach to ensure that this compound is managed safely and in compliance with environmental regulations from the point of use to its final disposal.
Hazard Profile: Understanding the "Why" Behind the Precautions
4,5-Dibromopyrimidine-2-carbonitrile is a halogenated heterocyclic nitrile. This classification immediately informs our handling and disposal strategy.
-
Halogenated Compound: Brominated organic compounds can pose significant health and safety risks, including toxicity and corrosivity.[6][7] Improper disposal, especially through methods not designed for halogenated waste, can lead to the formation of hazardous byproducts like brominated dioxins during incineration.[6]
-
Nitrile Group (-CN): While this compound is an organic nitrile and not an inorganic cyanide salt, it is crucial to handle it with care. Under certain conditions, such as exposure to strong acids or high temperatures, there could be a risk of releasing toxic fumes.
-
Toxicity: Based on data for similar brominated pyridines and pyrimidines, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled.[8][9][10][11] It is also expected to cause skin and serious eye irritation.[8][12]
| Hazard Classification | Description | Primary Concern |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[8] | Personnel Exposure |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[8][12] | Personnel Exposure |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment.[6] | Environmental Contamination |
| Reactivity | Incompatible with strong oxidizing agents.[8] | Uncontrolled Reactions |
Pre-Disposal: Segregation and Containment
Proper disposal begins at the point of generation. Meticulous segregation is not just a best practice; it is a regulatory requirement to prevent dangerous reactions and to ensure the waste is routed to the correct disposal facility.[13]
Step 1: Designate a Waste Container Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, made of a compatible material (e.g., high-density polyethylene or glass), and have a secure, tight-fitting lid.[13]
Step 2: Labeling The container must be clearly labeled with the words "Hazardous Waste."[13] The label must also include:
-
The full chemical name: "4,5-Dibromopyrimidine-2-carbonitrile" (no formulas or abbreviations).[13]
-
The specific hazard class: "Halogenated Organic Waste".[6]
-
An accumulation start date.
Step 3: Segregation This is a critical step. 4,5-Dibromopyrimidine-2-carbonitrile waste must be segregated as follows:
-
Halogenated vs. Non-Halogenated: Do NOT mix this waste with non-halogenated organic solvents.[6] This is the most common and critical segregation rule.
-
Solid vs. Liquid:
-
Solid Waste: Collect contaminated personal protective equipment (PPE) like gloves, weigh paper, and contaminated silica gel in a designated solid hazardous waste container.[6]
-
Liquid Waste: Collect any solutions containing 4,5-Dibromopyrimidine-2-carbonitrile in a dedicated liquid hazardous waste container.[6]
-
-
Incompatibles: Keep the waste container away from strong oxidizing agents and strong acids.[6][8]
Disposal Workflow: A Step-by-Step Guide
The disposal of 4,5-Dibromopyrimidine-2-carbonitrile falls under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations, which govern hazardous waste from "cradle-to-grave."
Step 1: Waste Characterization The information in Section 1 establishes that this compound is a hazardous waste due to its toxicity and halogenated nature.[14]
Step 2: Determine Your Generator Status The EPA categorizes hazardous waste generators based on the quantity of waste produced per month.[15] This status dictates your specific responsibilities for storage time limits and paperwork.
-
Very Small Quantity Generators (VSQGs): < 100 kg/month
-
Small Quantity Generators (SQGs): 100 - 1,000 kg/month
-
Large Quantity Generators (LQGs): > 1,000 kg/month
Step 3: On-Site Accumulation Store the properly labeled and segregated waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[13][16]
-
Keep containers closed at all times except when adding waste.[13]
-
Do not overfill containers; a good rule of thumb is to leave at least 10% headspace.[17]
-
Once a container is full, it must be moved to a central storage area within 72 hours.[13]
Step 4: Arrange for Professional Disposal Hazardous waste must be disposed of through a licensed hazardous waste management facility.[15] Your institution's Environmental Health & Safety (EH&S) department will coordinate this process.[13]
-
The waste will be transported by a certified hauler, using a specific document known as the Uniform Hazardous Waste Manifest. This manifest tracks the waste from your facility to its final destination.[16]
-
The primary disposal method for halogenated organic compounds is high-temperature incineration at a specialized facility equipped with scrubbers and emission control systems to handle the acidic gases (like hydrogen bromide) produced.[7]
The following diagram illustrates the decision-making process for proper disposal.
Caption: Disposal workflow for 4,5-Dibromopyrimidine-2-carbonitrile.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial.[6]
For a Minor Spill (contained within a fume hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE: nitrile gloves, safety goggles, and a lab coat.
-
Contain the spill with an absorbent material suitable for chemicals (e.g., vermiculite or a commercial spill kit).
-
Carefully collect the absorbed material using non-sparking tools and place it into your designated "Solid Halogenated Organic Hazardous Waste" container.[6]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
For a Major Spill (outside of a fume hood or a large quantity):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EH&S emergency line immediately.
-
Prevent others from entering the area.
-
Provide details of the spilled material to the emergency response team.
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental responsibility, ensuring that your vital research does not come at the cost of personal or ecological well-being.
References
- Benchchem.
- Texas Woman's University.
- Tetra Tech. (2022, July 12).
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- U.S. Environmental Protection Agency. MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses.
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- Fisher Scientific.
- ChemicalBook. (2025, August 23).
- Fisher Scientific. SAFETY DATA SHEET - 4-Aminopyrimidine-5-carbonitrile.
- TCI Chemicals. (2025, July 1).
- Sigma-Aldrich. 4-Amino-2-bromopyrimidine-5-carbonitrile 95 94741-70-5.
- Khan, I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
- Kumar, V., et al. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- University of St Andrews. Disposal of Chemical Waste.
- Verma, V., et al. (2020, September 15).
- MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction.
- National Center for Biotechnology Information. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
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- 3. jddtonline.info [jddtonline.info]
- 4. mdpi.com [mdpi.com]
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- 13. research.columbia.edu [research.columbia.edu]
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- 17. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
Personal protective equipment for handling 4,5-Dibromopyrimidine-2-carbonitrile
As a Senior Application Scientist, I recognize that handling highly reactive, multi-functional intermediates like 4,5-Dibromopyrimidine-2-carbonitrile (CAS: 1807235-33-1) requires moving beyond generic safety data sheets. This compound combines a highly electrophilic halogenated pyrimidine core with a reactive carbonitrile group. In drug discovery and agrochemical synthesis, these structural features make it an excellent building block for nucleophilic aromatic substitution (SNAr) reactions, but they also make it a potent skin sensitizer, respiratory irritant, and systemic toxin[1][2].
The following operational guide provides a self-validating system for the safe handling, weighing, and disposal of this compound, ensuring that every procedural choice is grounded in chemical causality.
Physicochemical Hazard Profiling & Causality
To design an effective safety protocol, we must first understand why the compound is hazardous. The presence of two bromine atoms on an electron-deficient pyrimidine ring significantly lowers the lowest unoccupied molecular orbital (LUMO) of the molecule. This makes the compound highly reactive toward nucleophiles—including the amine and thiol groups present in human skin proteins and respiratory tissues[2][3].
Table 1: Hazard Causality and Operational Implications
| Structural Feature | Chemical Behavior | Biological Hazard | Operational Implication |
| Dibromo-pyrimidine core | High electrophilicity; readily undergoes SNAr reactions. | Severe skin and eye irritation; potential protein alkylation/sensitization. | Requires chemically resistant barrier protection (double-gloving) and strict avoidance of skin contact. |
| Carbonitrile group (-CN) | Stable under neutral conditions but can hydrolyze under strong acids/bases. | Systemic toxicity if ingested or inhaled; potential for cyanide release under extreme conditions. | Must be handled in a highly ventilated environment (fume hood). Segregate from strong acids during disposal. |
| Crystalline Powder Form | Prone to aerosolization due to static charge during transfer. | Respiratory tract irritation and mucous membrane damage. | Weighing must be performed using anti-static tools within a certified containment enclosure. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for polyhalogenated pyrimidines. The selection of PPE must account for the compound's ability to permeate certain polymers and its potential for aerosolization[4][5].
Table 2: Mandatory PPE Specifications
| PPE Category | Specification | Scientific Justification (The "Why") |
| Hand Protection | Double-layered Nitrile gloves (minimum 0.12 mm thickness). | Halogenated organic compounds can degrade latex. Nitrile offers superior chemical resistance. Double-gloving ensures that if the outer layer is compromised by a micro-tear or chemical permeation, the inner layer provides a fail-safe[5][6]. |
| Eye/Face Protection | Chemical splash goggles (conforming to BS EN 166 or ANSI Z87.1). | Safety glasses with side shields are inadequate for reactive powders that can cause severe corneal damage upon contact[7]. |
| Body Protection | Flame-resistant, high-necked cotton lab coat with knit cuffs. | Cotton is preferred over synthetic blends that can melt upon exposure to reactive solvents often used alongside this compound. Knit cuffs prevent wrist exposure[8]. |
| Respiratory | Handled exclusively in a Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood. | The powder's low molecular weight (262.89 g/mol ) and crystalline nature make it prone to static dispersal. Local exhaust ventilation is mandatory to prevent inhalation[1][5]. |
Operational Workflows: Handling and Transfer
When moving 4,5-Dibromopyrimidine-2-carbonitrile from storage to the reaction vessel, the primary goal is minimizing the risk of aerosolization and cross-contamination.
Step-by-Step Methodology: Safe Weighing Protocol
-
Environment Prep: Ensure the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm). Clear the hood of all incompatible materials (especially strong nucleophiles or aqueous acids).
-
Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static wipe. Halogenated powders often carry static charges that cause them to "jump" during transfer.
-
PPE Verification: Don chemical goggles, a buttoned lab coat, and double nitrile gloves.
-
Tare and Transfer: Place a pre-tared, sealable vial on the balance. Using a stainless steel or PTFE-coated spatula, carefully transfer the required mass of 4,5-Dibromopyrimidine-2-carbonitrile.
-
Sealing: Cap the vial inside the fume hood before transporting it to the reaction setup.
-
Decontamination: Wipe the exterior of the sealed vial, the balance, and the spatulas with a solvent compatible with the compound (e.g., acetone or ethyl acetate) followed by a wet paper towel.
Workflow for the safe extraction and weighing of highly reactive pyrimidine nitriles.
Spill Response and Decontamination
In the event of a localized spill inside the fume hood, immediate containment is required to prevent the spread of the reactive powder.
Step-by-Step Methodology: Solid Spill Cleanup
-
Isolate: Lower the fume hood sash to increase face velocity and isolate the area. Do not attempt to brush the dry powder, as this will generate hazardous aerosols[5].
-
Dampen: Carefully cover the spilled powder with absorbent paper towels. Gently mist the towels with a compatible, non-reactive solvent (e.g., a mixture of water and a mild detergent, or a high-boiling alcohol) to suppress dust formation.
-
Collect: Using a disposable plastic scoop, gather the dampened towels and powder. Place them directly into a heavy-duty, sealable hazardous waste bag.
-
Surface Decontamination: Wash the spill area with a mild alkaline detergent solution to safely hydrolyze residual traces of the compound, followed by a thorough water rinse.
-
Dispose: Remove outer gloves, place them in the waste bag, seal the bag, and label it as "Halogenated Organic Solid Waste - Toxic"[7].
Waste Disposal Plan
The disposal of 4,5-Dibromopyrimidine-2-carbonitrile and its contaminated consumables must strictly adhere to environmental regulations regarding halogenated organics. Because of the carbonitrile group, mixing this waste with strong acids must be avoided to prevent the theoretical release of hydrogen cyanide gas[7][9].
Step-by-Step Methodology: Waste Segregation
-
Solid Waste (Consumables): All contaminated nitrile gloves, empty vials, and paper towels must be collected in a rigid, moisture-proof container lined with a hazardous waste bag[10].
-
Liquid Waste (Reaction Mother Liquors): Liquid waste containing this compound must be collected in a dedicated, chemically resistant carboy labeled specifically for Halogenated Organic Waste [7][8].
-
Segregation: Never mix halogenated pyrimidine waste with non-halogenated solvents or aqueous acidic waste streams[7][8].
-
Final Disposal: The segregated waste must be handed over to a licensed chemical waste management facility for high-temperature incineration, which is the only approved method for destroying polyhalogenated aromatic compounds without generating toxic dioxins[6][9].
Decision matrix for segregating and disposing of halogenated pyrimidine waste streams.
References
-
Srini Chem. "2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety." Srini Chem, Aug 2025. Available at:[Link]
-
Earth Safe PPE. "How to Dispose of Nitrile Gloves?" Earth Safe PPE, Nov 2025. Available at:[Link]
-
University of Cambridge Safety Office. "Disposal of Chemical Waste." cam.ac.uk. Available at:[Link]
-
Helmholtz Centre for Environmental Research (UFZ). "A safety and chemical disposal guideline for Minilab users." ufz.de, Apr 2020. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). "Guidelines for the Safe Handling and Disposal of Chemicals." unodc.org. Available at:[Link]
-
Monuite. "How to dispose of nitrile gloves?" nitrilhandschuhe.ch, Feb 2023. Available at:[Link]
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- 1. 1807235-33-1|4,5-Dibromopyrimidine-2-carbonitrile|BLD Pharm [bldpharm.com]
- 2. srinichem.com [srinichem.com]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. earthsafeppe.com [earthsafeppe.com]
- 7. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 8. ufz.de [ufz.de]
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- 10. nitrilhandschuhe.ch [nitrilhandschuhe.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
